Cyanoguanidine-15N4
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-((15N)azanylidynemethyl)guanidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H4N4/c3-1-6-2(4)5/h(H4,4,5,6)/i3+1,4+1,5+1,6+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGBSISYHAICWAH-PQVJJBODSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(#N)N=C(N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(#[15N])[15N]=C([15NH2])[15NH2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H4N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
88.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Structure of Cyanoguanidine-15N4
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structure, synthesis, and spectroscopic properties of Cyanoguanidine-15N4, an isotopically labeled form of the versatile chemical compound cyanoguanidine (also known as dicyandiamide). This document is intended for researchers in chemistry, pharmacology, and materials science who utilize isotopically labeled compounds for mechanistic studies, metabolic tracking, and as standards in analytical methods.
Chemical Structure and Properties
This compound is a heavy-atom isotopologue of cyanoguanidine where all four nitrogen atoms are the 15N isotope. The fundamental structure consists of a guanidine core with a cyano substituent. The molecule is planar, a feature that has been confirmed by X-ray crystallography for the unlabeled compound.[1]
The presence of 15N isotopes does not alter the chemical reactivity but provides a distinct spectroscopic signature, particularly in Nuclear Magnetic Resonance (NMR) and mass spectrometry, making it an invaluable tool for tracing the metabolic fate of cyanoguanidine-derived compounds or for elucidating reaction mechanisms.
Molecular Details
| Property | Value | Source |
| Molecular Formula | C₂H₄¹⁵N₄ | [1] |
| IUPAC Name | 2-(¹⁵N)cyanoguanidine | [1] |
| Synonyms | Dicyandiamide-15N4, N-Cyanoguanidine-15N4, 1-Cyanoguanidine-15N4 | [1][2] |
| Molecular Weight | 88.05 g/mol | |
| Exact Mass | 88.03173572 Da | |
| InChI Key | QGBSISYHAICWAH-PQVJJBODSA-N | |
| SMILES | C(#[15N])[15N]=C([15NH2])[15NH2] | |
| CAS Number | 63419-77-2 |
Tautomerism
Cyanoguanidine can exist in different tautomeric forms. The predominant form is 2-cyanoguanidine, but other tautomers can be present in solution. The isotopic labeling in this compound allows for detailed studies of these tautomeric equilibria using 15N NMR spectroscopy.
Caption: Tautomeric equilibrium of cyanoguanidine.
Synthesis of 15N-Labeled Cyanoguanidine
Experimental Protocol for Singly Labeled Cyanoguanidine
Synthesis of 1-Cyanoguanidine-1-¹⁵N:
-
Preparation of Cyanogen bromide-¹⁵N: A solution of potassium cyanide-¹⁵N in water is slowly added to an ice-cooled mixture of bromine and water. The resulting wet cyanogen bromide-¹⁵N is distilled and then redistilled after drying with anhydrous calcium chloride.
-
Synthesis of 2-imino-1,3-dithiolane-¹⁵N: This intermediate is synthesized from 1,2-ethanedithiol and the prepared cyanogen bromide-¹⁵N.
-
Formation of 1-Cyanoguanidine-1-¹⁵N: The ammonium salt of 2-imino-1,3-dithiolane-¹⁵N is heated in 1-butanol under reflux for 20 hours. The solvent is evaporated, and the residue is extracted with warm ethanol. Concentration of the extract yields 1-cyanoguanidine-1-¹⁵N.
Synthesis of 1-Cyano-¹⁵N-guanidine:
-
A mixture of guanidine and cyanogen bromide-¹⁵N in DMF is stirred at 5°C for 2 hours.
-
The solvent is evaporated under reduced pressure.
-
The residue is treated with a small amount of water to yield 1-cyano-¹⁵N-guanidine as an insoluble product.
Synthetic Workflow
The following diagram illustrates the general synthetic pathway for producing singly labeled cyanoguanidines, which could be adapted for the fully labeled compound by using fully ¹⁵N-enriched starting materials.
Caption: Synthetic pathways for singly labeled cyanoguanidines.
Spectroscopic Analysis: ¹⁵N NMR
¹⁵N NMR spectroscopy is a powerful tool for the structural elucidation of nitrogen-containing compounds. Due to the low natural abundance of ¹⁵N (0.37%), isotopic enrichment, as in this compound, dramatically enhances the sensitivity of ¹⁵N NMR experiments. The ¹⁵N nucleus has a spin of 1/2, which results in sharp NMR signals, providing precise information about the electronic environment of each nitrogen atom.
For this compound, one would expect to observe distinct signals for the chemically non-equivalent nitrogen atoms in the molecule. The schematic ¹⁵N FT-NMR spectra of cyanoguanidine enriched with ¹⁵N show different chemical shifts for the different nitrogen atoms, confirming their distinct electronic environments. The exact chemical shifts and coupling constants for the fully labeled this compound would need to be determined experimentally.
Expected ¹⁵N NMR Spectral Features
Based on the structure of cyanoguanidine, one can predict the following features in the ¹⁵N NMR spectrum of this compound:
-
Distinct Resonances: The four nitrogen atoms are in three chemically different environments (the two amine nitrogens are equivalent), which should give rise to three distinct signals in the ¹⁵N NMR spectrum.
-
¹⁵N-¹⁵N Coupling: The presence of adjacent ¹⁵N atoms will result in spin-spin coupling, providing valuable information for signal assignment and structural confirmation.
-
¹⁵N-¹H Coupling: Coupling between the ¹⁵N nuclei and the protons of the amino groups will also be observed, further aiding in spectral interpretation.
The schematic spectra of singly labeled cyanoguanidines indicate distinct regions for the different nitrogen signals, which would be more pronounced and complex in the fully labeled compound due to extensive ¹⁵N-¹⁵N couplings.
Biological Context and Applications
While there is no specific signaling pathway documented for this compound itself, the cyanoguanidine moiety is a key structural feature in various biologically active molecules. For instance, it is a component of the histamine H4 receptor agonist, improgan. The use of this compound in the synthesis of such compounds would enable detailed investigation of their mechanism of action, receptor binding, and metabolic fate through ¹⁵N NMR-based studies.
Conclusion
This compound is a valuable research tool with a well-defined chemical structure. While a specific protocol for its synthesis requires adaptation from methods used for singly labeled analogues, its utility in mechanistic and structural studies is significant. The primary analytical technique for characterizing this compound and leveraging its isotopic labels is ¹⁵N NMR spectroscopy, which provides detailed insights into its electronic structure and tautomeric forms. This technical guide serves as a foundational resource for researchers intending to work with this isotopically labeled compound.
References
An In-depth Technical Guide on the Chemical Properties and Stability of Cyanoguanidine-15N4
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties and stability of Cyanoguanidine-15N4. Given the limited availability of data for the isotopically labeled compound, this guide leverages information on its non-labeled counterpart, cyanoguanidine (also known as dicyandiamide), as a scientifically accepted surrogate for stability and physicochemical properties. Isotopic labeling with ¹⁵N is not expected to significantly alter the chemical reactivity or stability of the molecule.
Core Chemical Properties
This compound is a stable, isotopically labeled form of cyanoguanidine. Its fundamental chemical and physical properties are summarized below.
| Property | Value | Reference(s) |
| Chemical Name | Cyanoguanidine-¹⁵N₄ | N/A |
| Synonyms | Dicyandiamide-¹⁵N₄, 2-Cyanoguanidine-¹⁵N₄ | N/A |
| CAS Number | 63419-77-2 | N/A |
| Molecular Formula | C₂H₄¹⁵N₄ | N/A |
| Molecular Weight | 88.08 g/mol | N/A |
| Appearance | White crystalline powder | [1] |
| Melting Point | 209-211 °C | [1] |
| Boiling Point | 252 °C (decomposes) | [1] |
| pKa | Not available | N/A |
Solubility
The solubility of cyanoguanidine in various solvents at room temperature is detailed in the table below. This information is critical for handling, formulation, and analytical method development.
| Solvent | Solubility ( g/100 mL) | Reference(s) |
| Water | 4.13 | [1] |
| Ethanol | 1.3 | [1] |
| Acetone | Soluble | |
| Nonpolar organic solvents | Insoluble |
Stability Profile
Cyanoguanidine is reported to be stable when dry. However, its stability can be influenced by various environmental factors such as pH, temperature, and light.
Hydrolytic Stability
There are conflicting reports regarding the hydrolytic stability of cyanoguanidine. An OECD guideline study concluded that it is abiotically stable in water and not hydrolyzed regardless of pH. Conversely, other studies indicate that it can undergo hydrolysis, particularly under alkaline conditions, to form guanylurea, which can further hydrolyze to guanidine and ammonia. This discrepancy highlights the need for careful consideration of conditions when assessing hydrolytic stability.
Proposed Hydrolysis Pathway:
Caption: Proposed hydrolysis pathway of cyanoguanidine.
Thermal Stability
Photolytic Stability
Forced degradation studies under photolytic stress are crucial to determine the light sensitivity of this compound. A study predicted an atmospheric photo-oxidation half-life of 3.1 hours by hydroxy radicals. However, comprehensive studies on its photodegradation products and quantum yield under controlled laboratory conditions are not widely available.
Experimental Protocols
The following sections outline detailed methodologies for conducting stability studies on this compound, based on established regulatory guidelines and scientific best practices.
Forced Degradation (Stress Testing) Workflow
Forced degradation studies are essential for identifying potential degradation products and establishing the intrinsic stability of the molecule.
Caption: Workflow for forced degradation studies.
Protocol for Hydrolytic Stability Study
This protocol is adapted from OECD Guideline 111.
-
Preparation of Buffer Solutions: Prepare sterile aqueous buffer solutions at pH 4, 7, and 9.
-
Sample Preparation: Prepare a solution of this compound in each buffer at a concentration not exceeding 0.01 M or half of its saturation concentration.
-
Incubation: Incubate the solutions in the dark in sealed, sterile containers at a constant temperature (e.g., 50 °C for a preliminary test, followed by lower temperatures for kinetic studies if degradation is observed).
-
Sampling: Withdraw aliquots at appropriate time intervals.
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Analysis: Analyze the samples immediately using a validated stability-indicating HPLC method to determine the concentration of this compound and identify any degradation products.
-
Data Analysis: Determine the rate of hydrolysis and the half-life (t₁/₂) at each pH and temperature.
Protocol for Thermal Stability Study (TGA/DSC)
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Instrument Calibration: Calibrate the TGA and DSC instruments according to the manufacturer's instructions.
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Sample Preparation: Accurately weigh 5-10 mg of this compound into a suitable pan (e.g., aluminum or ceramic).
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TGA Analysis:
-
Heat the sample from ambient temperature to a temperature above its decomposition point (e.g., 300 °C) at a constant heating rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen or air).
-
Record the mass loss as a function of temperature.
-
-
DSC Analysis:
-
Heat the sample through a temperature range that includes its melting point at a controlled rate (e.g., 10 °C/min).
-
Record the heat flow to or from the sample.
-
-
Data Analysis: Determine the onset of decomposition, peak decomposition temperature, and any phase transitions such as melting.
Protocol for Photostability Study
This protocol is based on ICH Guideline Q1B.
-
Sample Preparation:
-
Solid State: Spread a thin layer (not more than 3 mm) of solid this compound in a suitable container.
-
Solution State: Prepare a solution of this compound in a suitable solvent (e.g., water) in a chemically inert, transparent container.
-
-
Control Samples: Prepare dark control samples by wrapping identical containers in aluminum foil.
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Exposure: Expose the samples and dark controls to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
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Analysis: At the end of the exposure period, analyze both the exposed and dark control samples for any changes in physical properties, assay, and degradation products using a validated stability-indicating HPLC method.
Biological Activity and Signaling Pathways
While specific signaling pathways for this compound are not extensively documented, derivatives of cyanoguanidine have been shown to possess biological activity. For instance, some derivatives exhibit antitumor and anti-inflammatory properties. Additionally, cyanoguanidine itself has been reported to have antimicrobial effects by interfering with folic acid synthesis. Recent studies have also identified cyanoguanidine derivatives as biased μ-opioid receptor agonists, which could lead to the development of novel analgesics with fewer side effects.
A conceptual diagram illustrating the potential impact of a bioactive cyanoguanidine derivative on a generic cell signaling pathway leading to apoptosis is presented below.
Caption: Conceptual signaling pathway for a cyanoguanidine derivative.
Analytical Methodologies
A stability-indicating analytical method is crucial for accurately quantifying this compound and its degradation products. High-Performance Liquid Chromatography (HPLC) with UV detection is a commonly employed technique.
Example HPLC Method Parameters
| Parameter | Condition |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Isocratic or gradient elution with a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at an appropriate wavelength (e.g., 215-230 nm) |
| Injection Volume | 10-20 µL |
| Column Temperature | Ambient or controlled (e.g., 30 °C) |
Method Validation: The analytical method must be validated according to ICH Q2(R1) guidelines to ensure it is specific, accurate, precise, linear, and robust for its intended purpose.
Conclusion
This technical guide provides a foundational understanding of the chemical properties and stability of this compound. While data for the isotopically labeled compound is sparse, the information available for cyanoguanidine offers valuable insights for researchers and drug development professionals. The provided experimental protocols serve as a starting point for rigorous stability testing, which is essential for ensuring the quality, safety, and efficacy of any pharmaceutical product containing this molecule. Further studies are warranted to resolve the conflicting reports on hydrolytic stability and to fully characterize the thermal and photolytic degradation pathways of this compound.
References
Principle of 15N isotopic labeling with cyanoguanidine
An in-depth review of scientific literature and technical resources has revealed no established principle or application of cyanoguanidine as a primary source for 15N isotopic labeling in metabolic studies, protein analysis, or drug development. The prevailing methods for 15N isotopic labeling rely on universally metabolized nitrogen sources to ensure efficient and predictable incorporation into biomolecules.
While the query was specific to cyanoguanidine, this document will provide a comprehensive overview of the core principles and methodologies of 15N isotopic labeling using commonly accepted nitrogen donors. This guide is intended for researchers, scientists, and drug development professionals who wish to employ 15N labeling in their work.
Core Principles of 15N Isotopic Labeling
15N isotopic labeling is a powerful technique used to introduce a stable, heavy isotope of nitrogen (¹⁵N) into biomolecules, replacing the naturally more abundant ¹⁴N isotope. This allows for the differentiation and quantification of molecules based on their mass, enabling detailed studies of metabolic pathways, protein turnover, and drug-target interactions. The fundamental principle lies in providing an organism or an in vitro system with a nutrient source exclusively containing ¹⁵N. The cellular machinery then incorporates this heavy isotope into newly synthesized biomolecules, such as amino acids, proteins, and nucleic acids.
The key advantages of using the stable isotope ¹⁵N include:
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Non-radioactivity: ¹⁵N is a stable isotope, making it safe to handle without the need for specialized radiological protection measures.
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High analytical sensitivity: Mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy can readily distinguish between ¹⁴N and ¹⁵N-containing molecules.
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Minimal isotopic effect: The small mass difference between ¹⁴N and ¹⁵N rarely alters the biochemical properties of the labeled molecules, ensuring that their biological behavior is representative of their unlabeled counterparts.
Commonly Used 15N Sources
The choice of the ¹⁵N donor is critical for achieving high labeling efficiency. The most common sources include:
-
¹⁵N-Ammonium Salts: Salts such as ¹⁵NH₄Cl or (¹⁵NH₄)₂SO₄ are widely used for labeling microorganisms (bacteria, yeast), plants, and cell cultures.[1] These simple inorganic salts are readily taken up and assimilated into the central nitrogen metabolism, leading to the labeling of a wide range of nitrogen-containing biomolecules.
-
¹⁵N-Labeled Amino Acids: For studies in mammalian cell cultures, Stable Isotope Labeling with Amino acids in Cell culture (SILAC) is a prevalent technique.[1] In a ¹⁵N-based SILAC approach, cells are grown in a medium where specific essential amino acids (e.g., lysine and arginine) are replaced with their ¹⁵N-labeled counterparts.
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¹⁵N-Labeled Algal and Bacterial Diets: For labeling whole organisms, such as rodents or insects, a common strategy is to feed them a diet composed of ¹⁵N-enriched algae (e.g., Spirulina) or bacteria.[2] This ensures systemic labeling of all tissues and proteins.
-
¹⁵N-Nitrates: In plant and cyanobacterial research, ¹⁵N-labeled nitrates (e.g., K¹⁵NO₃) are often used as the primary nitrogen source in the growth medium.[3][4]
Experimental Workflow for 15N Metabolic Labeling
A typical experimental workflow for 15N metabolic labeling followed by proteomic analysis is outlined below.
Detailed Experimental Protocol: 15N Labeling in E. coli
This protocol provides a method for expressing a ¹⁵N-labeled protein in E. coli using ¹⁵NH₄Cl as the nitrogen source.
Materials:
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M9 minimal medium components
-
¹⁵NH₄Cl (≥98% isotopic purity)
-
Glucose (20% w/v solution, sterile)
-
1 M MgSO₄ (sterile)
-
1 M CaCl₂ (sterile)
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Trace elements solution (100x, sterile)
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Thiamine and Biotin solutions (sterile)
-
Appropriate antibiotic
-
E. coli expression strain containing the plasmid for the protein of interest
-
LB or other rich medium
Procedure:
-
Starter Culture: Inoculate a single colony of the transformed E. coli strain into 5 mL of rich medium (e.g., LB) containing the appropriate antibiotic. Grow overnight at 37°C with shaking.
-
Adaptation Culture: The next day, inoculate 1 L of M9 minimal medium (containing standard ¹⁴NH₄Cl) with the overnight culture to an OD₆₀₀ of ~0.05. Grow at 37°C until the OD₆₀₀ reaches 0.6-0.8. This step helps adapt the cells to the minimal medium.
-
¹⁵N Labeling Culture:
-
Prepare 1 L of M9 medium, omitting NH₄Cl.
-
Autoclave the medium.
-
Aseptically add 1 g of ¹⁵NH₄Cl.
-
Add sterile solutions of glucose (to 0.4%), MgSO₄ (to 1 mM), CaCl₂ (to 0.1 mM), trace elements, vitamins, and the appropriate antibiotic.
-
-
Inoculation and Growth: Harvest the cells from the adaptation culture by centrifugation (5000 x g, 10 min, 4°C). Resuspend the cell pellet in a small volume of the ¹⁵N-M9 medium and use it to inoculate the 1 L ¹⁵N-M9 culture to an OD₆₀₀ of ~0.1. Grow the culture at 37°C with shaking.
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Induction: Monitor the cell growth by measuring the OD₆₀₀. When the OD₆₀₀ reaches 0.6-0.8, induce protein expression according to the specific requirements of the expression system (e.g., by adding IPTG).
-
Harvesting: Continue to grow the cells for the required expression time (typically 3-16 hours) at the optimal temperature. Harvest the cells by centrifugation (6000 x g, 15 min, 4°C). The cell pellet can be stored at -80°C until purification.
-
Verification of Labeling: The efficiency of ¹⁵N incorporation can be determined by mass spectrometry analysis of the purified protein or peptides derived from it.
Quantitative Data in 15N Labeling
The primary quantitative output from ¹⁵N labeling experiments is the ratio of the abundance of the heavy (¹⁵N-labeled) to the light (¹⁴N-unlabeled) forms of a peptide or protein. This ratio provides a direct measure of the relative change in protein abundance or synthesis rate between two experimental conditions.
| Parameter | Typical Value/Range | Analytical Method | Reference |
| Isotopic Enrichment | >95% | Mass Spectrometry | |
| Labeling Efficiency in Arabidopsis | 93-99% | Mass Spectrometry | |
| Fractional Synthesis Rate (FSR) of Proteins | 44-76% in Pancreatic Cancer Cells | MALDI-TOF/TOF MS | |
| ¹⁵N Enrichment in Mouse Tissues | Typically >95% | Mass Spectrometry |
Applications in Drug Development
15N isotopic labeling is a valuable tool in various stages of drug discovery and development:
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Target Identification and Validation: By comparing the proteomes of treated versus untreated cells, researchers can identify proteins whose expression levels or turnover rates are affected by a drug candidate.
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Mechanism of Action Studies: Isotope tracing can elucidate how a drug perturbs specific metabolic pathways.
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Pharmacokinetic and Pharmacodynamic (PK/PD) Studies: Labeled compounds can be used to trace the absorption, distribution, metabolism, and excretion (ADME) of a drug.
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Biomarker Discovery: Quantitative proteomics using ¹⁵N labeling can identify protein biomarkers that correlate with drug efficacy or toxicity.
Logical Relationship of 15N Labeling in Proteomics
The following diagram illustrates the logical flow from the biological question to the final data interpretation in a typical quantitative proteomics experiment using 15N labeling.
References
- 1. Frontiers | 15N Metabolic Labeling Quantification Workflow in Arabidopsis Using Protein Prospector [frontiersin.org]
- 2. Metabolic labeling of model organisms using heavy nitrogen (15N) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 15N Stable Isotope Labeling and Comparative Metabolomics Facilitates Genome Mining in Cultured Cyanobacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 15N Stable Isotope Labeling and Comparative Metabolomics Facilitates Genome Mining in Cultured Cyanobacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
Discovery and Synthesis of Dicyanodiamide-¹⁵N₄: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the discovery and synthesis of Dicyanodiamide-¹⁵N₄, also known as Cyanoguanidine-¹⁵N₄. This isotopically labeled compound serves as a crucial tool in various research applications, including metabolic studies, mechanistic investigations, and as an internal standard for analytical quantification.
Discovery and Significance
The discovery of Dicyanodiamide-¹⁵N₄ is not attributed to a single breakthrough event but rather evolved from the broader field of isotopic labeling for scientific investigation. The synthesis of ¹⁵N-labeled cyanoguanidines was driven by the need to trace the pathways of nitrogen atoms in chemical reactions and biological systems. By replacing the naturally abundant ¹⁴N with the heavier, stable isotope ¹⁵N, researchers can employ techniques such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy to elucidate reaction mechanisms and metabolic fates of dicyandiamide and its derivatives.
The ability to synthesize cyanoguanidine with ¹⁵N at specific nitrogen positions, or with all four nitrogen atoms labeled (¹⁵N₄), has been particularly valuable in distinguishing between the chemically non-equivalent nitrogen atoms in the molecule and understanding their respective roles in downstream chemical transformations.
Synthesis of Dicyanodiamide-¹⁵N₄
The synthesis of Dicyanodiamide-¹⁵N₄ involves the dimerization of cyanamide, which itself is derived from a ¹⁵N-labeled precursor. The most common industrial production methods for unlabeled dicyandiamide utilize calcium cyanamide or urea. For the synthesis of the fully ¹⁵N-labeled analogue, a plausible and efficient pathway starts with ¹⁵N-labeled precursors.
A key method for preparing ¹⁵N-labeled cyanoguanidines was reported by Omura and colleagues in 1977. While they detailed the synthesis of partially labeled compounds, the principles can be extended to produce the fully ¹⁵N₄-labeled version. The general approach involves the reaction of a ¹⁵N-labeled cyanamide or a precursor that generates it in situ.
A proposed synthetic pathway starting from commercially available ¹⁵N-labeled starting materials is outlined below. This method is based on established chemistry for dicyandiamide synthesis, adapted for isotopic labeling.
Proposed Experimental Protocol: Synthesis from ¹⁵N-Labeled Calcium Cyanamide
This protocol outlines a laboratory-scale synthesis of Dicyanodiamide-¹⁵N₄.
Materials:
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Calcium Cyanamide-¹⁵N₂ (Ca¹⁵NCN)
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Deionized Water
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Carbon Dioxide (gas)
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Hydrochloric Acid (HCl), 1 M
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Sodium Hydroxide (NaOH), 1 M
-
Ethanol
Equipment:
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Three-necked round-bottom flask
-
Stirring plate and magnetic stirrer bar
-
Gas inlet tube
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Condenser
-
Heating mantle
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pH meter
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Büchner funnel and filter paper
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Vacuum flask
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Crystallization dish
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Standard laboratory glassware
Procedure:
-
Preparation of ¹⁵N-Cyanamide Solution:
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In a three-necked round-bottom flask equipped with a stirrer, gas inlet tube, and condenser, suspend Calcium Cyanamide-¹⁵N₂ in deionized water.
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Cool the suspension in an ice bath and slowly bubble carbon dioxide gas through the mixture with vigorous stirring. The CO₂ will precipitate calcium as calcium carbonate, liberating ¹⁵N-cyanamide into the aqueous solution.
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Monitor the pH of the reaction. The reaction is typically carried out until the pH is neutral.
-
Filter the mixture using a Büchner funnel to remove the insoluble calcium carbonate. The filtrate is an aqueous solution of ¹⁵N-Cyanamide.
-
-
Dimerization to Dicyanodiamide-¹⁵N₄:
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Transfer the ¹⁵N-Cyanamide solution to a clean flask.
-
Adjust the pH of the solution to approximately 9 using 1 M NaOH. The dimerization of cyanamide to dicyandiamide is favored under mildly alkaline conditions.
-
Heat the solution to 80-90°C with stirring for 2-3 hours. Monitor the reaction progress by a suitable analytical method (e.g., thin-layer chromatography).
-
-
Isolation and Purification:
-
After the reaction is complete, cool the solution slowly to room temperature and then further in an ice bath to induce crystallization of Dicyanodiamide-¹⁵N₄.
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold deionized water, followed by a cold ethanol wash to remove impurities.
-
Dry the purified Dicyanodiamide-¹⁵N₄ crystals under vacuum.
-
Logical Workflow for Dicyanodiamide-¹⁵N₄ Synthesis
Caption: Workflow for the synthesis of Dicyanodiamide-¹⁵N₄.
Quantitative Data
The following table summarizes key quantitative parameters for the synthesis and characterization of Dicyanodiamide-¹⁵N₄.
| Parameter | Value | Reference/Notes |
| Molecular Formula | C₂H₄¹⁵N₄ | - |
| Molecular Weight | 88.08 g/mol | Calculated |
| ¹⁵N Isotopic Purity | >98% | Typically achieved with high-purity starting materials |
| Typical Reaction Yield | 70-85% | Based on ¹⁵N-Cyanamide |
| pH for Dimerization | 8.5 - 9.5 | Optimal range for dimerization |
| Temperature for Dimerization | 80 - 90 °C | - |
| Solubility (Water, 20°C) | ~32 g/L | For unlabeled dicyandiamide, similar solubility expected |
Analytical Characterization
The successful synthesis of Dicyanodiamide-¹⁵N₄ is confirmed through various analytical techniques.
Mass Spectrometry:
Mass spectrometry is a primary tool for confirming the incorporation of ¹⁵N isotopes. The molecular ion peak in the mass spectrum will be shifted according to the number of ¹⁵N atoms.
| Compound | Molecular Ion (M+) | Expected m/z |
| Dicyanodiamide (unlabeled) | [C₂H₄¹⁴N₄]⁺ | 84.04 |
| Dicyanodiamide-¹⁵N₄ | [C₂H₄¹⁵N₄]⁺ | 88.04 |
¹⁵N NMR Spectroscopy:
¹⁵N NMR provides detailed information about the chemical environment of each nitrogen atom. In Dicyanodiamide-¹⁵N₄, all four nitrogen signals will be present, and their chemical shifts can confirm the structure. The spectrum will be more complex than that of a singly labeled molecule due to ¹⁵N-¹⁵N coupling.
Signaling Pathway Analysis (Hypothetical Application)
Dicyanodiamide and its derivatives are used in the synthesis of various biologically active compounds, such as metformin. If Dicyanodiamide-¹⁵N₄ were used to synthesize a labeled drug, its metabolic fate could be traced. The following diagram illustrates a hypothetical pathway where a drug derived from Dicyanodiamide-¹⁵N₄ is metabolized.
Caption: Hypothetical metabolic tracing using a drug derived from Dicyanodiamide-¹⁵N₄.
This guide provides a foundational understanding of the synthesis and significance of Dicyanodiamide-¹⁵N₄. Researchers are encouraged to consult the primary literature for more detailed experimental procedures and safety information.
A Technical Guide to the Potential Applications of Cyanoguanidine-¹⁵N₄ in Proteomics Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quantitative proteomics is a cornerstone of modern biological research and drug development, enabling the large-scale measurement of protein abundance and its dynamic changes in response to various stimuli, disease states, or therapeutic interventions. A key strategy in quantitative proteomics is the use of stable isotope labeling, where heavier isotopes of elements like carbon (¹³C), nitrogen (¹⁵N), or hydrogen (²H) are incorporated into proteins or peptides. This mass difference allows for the differentiation and relative quantification of proteins from different samples when analyzed by mass spectrometry.
Cyanoguanidine (also known as dicyandiamide) is a nitrogen-rich compound. A ¹⁵N₄-labeled version, where the four nitrogen atoms are the heavy isotope ¹⁵N, presents an intriguing possibility as a chemical labeling reagent for quantitative proteomics. Its potential lies in the chemical modification of peptides, specifically through a process known as guanidination.
Core Concept: ¹⁵N₄-Guanidination for Quantitative Proteomics
The primary theoretical application of Cyanoguanidine-¹⁵N₄ in proteomics is for the chemical derivatization of primary amines on peptides, particularly the ε-amino group of lysine residues. This reaction, known as guanidination, converts lysine into homoarginine, an analog of arginine.
The advantages of guanidination in mass spectrometry-based proteomics include:
-
Improved Ionization Efficiency: The conversion of lysine to the more basic homoarginine can enhance the signal of lysine-containing peptides in mass spectrometry.[1][2]
-
Simplified Spectra: Trypsin, the most common enzyme used to digest proteins into peptides for proteomic analysis, cleaves after lysine and arginine residues. Guanidination of lysine residues makes them resistant to tryptic cleavage, resulting in longer peptides and potentially altering protein sequence coverage. More commonly, guanidination is performed after tryptic digestion.
-
Quantitative Labeling: By using an isotopically labeled guanidinating reagent, a known mass difference is introduced into peptides from different samples, allowing for their relative quantification.
In a hypothetical scenario, Cyanoguanidine-¹⁵N₄ could serve as a ¹⁵N-based guanidinating agent. When reacted with peptides, it would introduce a +4 Da mass shift for each labeled amine compared to its unlabeled counterpart.
Experimental Workflow for Quantitative Proteomics using Cyanoguanidine-¹⁵N₄
The following diagram illustrates a general workflow for a quantitative proteomics experiment employing a chemical labeling strategy like the hypothetical use of Cyanoguanidine-¹⁵N₄.
Hypothetical Experimental Protocol for Peptide Labeling with Cyanoguanidine-¹⁵N₄
This protocol is a hypothetical adaptation based on established guanidination procedures.[1][3] Optimization would be required for the specific use of Cyanoguanidine-¹⁵N₄.
Materials:
-
Lyophilized peptide samples from tryptic digestion (e.g., from control and treated cell lysates).
-
Cyanoguanidine (unlabeled) solution.
-
Cyanoguanidine-¹⁵N₄ solution.
-
Ammonium hydroxide or another suitable base to achieve alkaline pH.
-
Reaction buffer (e.g., 50 mM ammonium bicarbonate).
-
Quenching solution (e.g., trifluoroacetic acid - TFA).
-
C18 desalting spin columns.
-
Mass spectrometer (e.g., Orbitrap or TOF).
Procedure:
-
Protein Digestion: Digest protein extracts with trypsin according to standard protocols to generate peptides.
-
Sample Preparation: Aliquot equal amounts of peptide digest from the control and treated samples into separate microcentrifuge tubes. Lyophilize the peptides to dryness.
-
Reconstitution: Reconstitute the control peptides in reaction buffer and the treated peptides in a separate aliquot of the same buffer.
-
Labeling Reaction:
-
To the control sample, add the unlabeled Cyanoguanidine solution.
-
To the treated sample, add the Cyanoguanidine-¹⁵N₄ solution.
-
Adjust the pH of both solutions to >10.5 with ammonium hydroxide to facilitate the guanidination reaction.
-
-
Incubation: Incubate the reactions at a controlled temperature (e.g., 65°C) for a defined period (e.g., 30 minutes).[3]
-
Quenching: Stop the reaction by adding the quenching solution (e.g., TFA) to lower the pH.
-
Sample Combination and Desalting: Combine the labeled control and treated samples. Desalt the combined peptide mixture using C18 spin columns to remove excess reagent and salts.
-
Mass Spectrometry Analysis: Analyze the desalted, labeled peptides by LC-MS/MS. The instrument will detect pairs of peptide peaks with a mass difference corresponding to the number of incorporated ¹⁵N₄-guanidino groups.
Data Presentation: Quantitative Proteomics Data
The output of a quantitative proteomics experiment using Cyanoguanidine-¹⁵N₄ would be a list of identified proteins with their corresponding abundance ratios between the compared samples. This data is typically presented in a tabular format.
Table 1: Example of Quantitative Proteomics Data from a Hypothetical Cyanoguanidine-¹⁵N₄ Labeling Experiment
| Protein ID | Gene Name | Protein Name | Log₂(Treated/Control) | p-value | Number of Peptides |
| P04637 | TP53 | Cellular tumor antigen p53 | 1.58 | 0.001 | 12 |
| P60709 | ACTB | Actin, cytoplasmic 1 | 0.05 | 0.95 | 25 |
| Q06609 | MAPK1 | Mitogen-activated protein kinase 1 | -1.21 | 0.005 | 18 |
| P31749 | AKT1 | RAC-alpha serine/threonine-protein kinase | 1.89 | < 0.001 | 15 |
| P10415 | GNB1 | Guanine nucleotide-binding protein G(I)/G(S)/G(T) subunit beta-1 | 0.11 | 0.88 | 9 |
This is illustrative data and does not represent actual experimental results.
Application in Signaling Pathway Analysis
A primary application of quantitative proteomics is to elucidate the effects of drugs or disease on cellular signaling pathways. By quantifying changes in protein abundance, researchers can infer the activation or inhibition of specific pathways. Proteomics can be used to identify changes in the expression of key signaling proteins, such as kinases, phosphatases, and transcription factors.
The diagram below illustrates a simplified signaling pathway. A quantitative proteomics experiment using a method like ¹⁵N₄-guanidination could reveal which proteins in this pathway are up- or down-regulated in response to a particular treatment, providing insights into the drug's mechanism of action.
Conclusion
While Cyanoguanidine-¹⁵N₄ is not a commonly documented reagent in the proteomics field, its chemical properties suggest a potential utility as a novel tool for quantitative proteomics through ¹⁵N-based guanidination of peptides. This technical guide has outlined the theoretical basis for its application, a hypothetical experimental workflow, and its potential role in elucidating complex biological processes such as cellular signaling. Further research and validation would be necessary to establish its efficacy and reliability in comparison to existing quantitative proteomics methods. The principles discussed herein, however, are grounded in well-established practices of chemical derivatization and isotopic labeling in mass spectrometry.
References
In-Depth Technical Guide: Physicochemical Data of CAS Number 63419-77-2 (Cyanoguanidine-15N4)
For Researchers, Scientists, and Drug Development Professionals
Introduction
This technical guide provides a comprehensive overview of the physicochemical properties of the compound associated with CAS number 63419-77-2, which has been identified as Cyanoguanidine-15N4. This is an isotopically labeled form of cyanoguanidine (also known as dicyandiamide), a versatile molecule used in various industrial and pharmaceutical applications. Due to the limited availability of specific experimental data for the 15N-labeled variant, this guide primarily presents data for the non-isotopically labeled cyanoguanidine, which is expected to have nearly identical physicochemical properties. This document is intended to serve as a valuable resource for researchers utilizing this compound in metabolic studies, as an analytical standard, or in other scientific endeavors.
Chemical Identity
| Identifier | Value |
| CAS Number | 63419-77-2 |
| Chemical Name | This compound |
| IUPAC Name | 2-(¹⁵N)cyanoguanidine |
| Synonyms | N-Cyanoguanidine-15N4, 1-Cyanoguanidine-15N4, 2-Cyanoguanidine-15N4, Dicyandiamide-15N4 |
| Molecular Formula | C₂H₄¹⁵N₄ |
| Molecular Weight | 88.05 g/mol [1] |
Physicochemical Data
The following tables summarize the key physicochemical properties of cyanoguanidine. It is important to note that these values are for the non-isotopically labeled compound (CAS Number: 461-58-5) but are considered to be representative for this compound.
Table 1: General Physicochemical Properties
| Property | Value | Source |
| Appearance | White crystalline powder | Sigma-Aldrich |
| Melting Point | 208-211 °C | Sigma-Aldrich |
| Density | 1.4 g/cm³ at 20 °C | Sigma-Aldrich |
| Bulk Density | 400 kg/m ³ | Sigma-Aldrich |
Table 2: Solubility Data
| Solvent | Solubility (g/L) | Temperature (°C) | Source |
| Water | 41.3 | 25 | Wikipedia[2] |
| Acetone | Soluble | Not Specified | Wikipedia |
| Ethanol | Soluble | Not Specified | Wikipedia |
Experimental Protocols
Melting Point Determination
Objective: To determine the melting point range of a solid organic compound.
Methodology:
-
Sample Preparation: A small amount of the crystalline sample is finely crushed into a powder.
-
Capillary Tube Filling: A capillary tube, sealed at one end, is tapped into the powder to fill it to a height of 2-3 mm. The tube is then inverted and tapped to ensure the sample is packed at the bottom.
-
Apparatus Setup: The filled capillary tube is placed in a melting point apparatus alongside a calibrated thermometer.
-
Heating: The apparatus is heated at a controlled rate, typically 1-2 °C per minute, as the melting point is approached.
-
Observation: The temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes liquid (T2) are recorded.
-
Result: The melting point is reported as the range T1-T2.
Solubility Determination
Objective: To determine the solubility of a compound in a specific solvent.
Methodology:
-
Sample Preparation: A known mass of the solute is weighed accurately.
-
Solvent Addition: A known volume of the solvent is added to a sealed container holding the solute.
-
Equilibration: The mixture is agitated at a constant temperature for a sufficient period to reach equilibrium.
-
Phase Separation: The undissolved solute is separated from the saturated solution by filtration or centrifugation.
-
Analysis: The concentration of the solute in the saturated solution is determined using a suitable analytical technique (e.g., spectroscopy, chromatography, or gravimetric analysis after solvent evaporation).
-
Calculation: The solubility is expressed as the mass of solute per volume of solvent (e.g., g/L) or as a percentage.
Visualizations
Tautomerism of Cyanoguanidine
Cyanoguanidine can exist in different tautomeric forms. The following diagram illustrates the equilibrium between the two principal tautomers.
Caption: Tautomeric equilibrium of Cyanoguanidine.
General Synthesis Workflow of Cyanoguanidine
The industrial synthesis of cyanoguanidine often starts from calcium cyanamide. The following diagram outlines a simplified workflow.
Caption: Simplified synthesis workflow for Cyanoguanidine.
Applications and Biological Relevance
Cyanoguanidine and its isotopically labeled form are valuable in several research and industrial fields:
-
Metabolic Studies: this compound is used as a tracer to study the metabolic fate of nitrogen-containing compounds in biological systems.
-
Analytical Standard: It serves as an internal standard in mass spectrometry and NMR spectroscopy for the quantification of cyanoguanidine and related compounds in various matrices.
-
Pharmaceutical Synthesis: Cyanoguanidine is a precursor in the synthesis of various pharmaceuticals, including the antidiabetic drug metformin.
-
Industrial Applications: It is used as a curing agent for epoxy resins, a stabilizer for PVC, and in the manufacturing of fertilizers and dyes.
The biological activity of cyanoguanidine itself is of interest, as it can influence nitrogen metabolism in soil and has been investigated for its potential pharmacological effects.
Conclusion
This technical guide provides essential physicochemical data and related information for CAS number 63419-77-2, this compound. While specific experimental data for the isotopically labeled compound is scarce, the data for its non-labeled analogue, cyanoguanidine, offers a reliable reference for researchers. The provided experimental protocols and visualizations aim to support the practical application and understanding of this important chemical compound in a research and development setting.
References
Unraveling Metabolic Fates: A Technical Guide to Cyanoguanidine-¹⁵N₄ as a Metabolic Tracer
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the mechanism of action for Cyanoguanidine-¹⁵N₄ as a metabolic tracer. Given the limited direct research on the in vivo metabolism of cyanoguanidine in a drug development context, this document outlines a proposed mechanism based on established principles of ¹⁵N tracing, known chemical degradation pathways of cyanoguanidine, and analogous metabolic pathways of related compounds. The experimental protocols and quantitative data presented are representative of typical tracer studies and should be adapted for specific research applications.
Introduction to ¹⁵N Tracing with Cyanoguanidine-¹⁵N₄
Nitrogen-15 (¹⁵N) tracing is a powerful technique that utilizes the stable, non-radioactive isotope of nitrogen to track the metabolic fate of nitrogen-containing compounds within a biological system.[1] By replacing the naturally abundant ¹⁴N with ¹⁵N in a molecule of interest, researchers can follow the tracer's journey, identifying its metabolites and quantifying the kinetics of its transformation.[2][3]
Cyanoguanidine-¹⁵N₄, in which all four nitrogen atoms are substituted with ¹⁵N, serves as a robust tracer for elucidating the metabolic pathways of cyanoguanidine (also known as dicyandiamide). The core principle of its mechanism of action lies in the fact that the isotopic labeling does not alter the chemical properties of the molecule. Therefore, Cyanoguanidine-¹⁵N₄ will undergo the same enzymatic and chemical transformations as its unlabeled counterpart. The presence of the heavy isotope allows for the unambiguous detection and quantification of the parent compound and its nitrogen-containing metabolites using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[4]
Proposed Mechanism of Action and Metabolic Pathway
While comprehensive in vivo metabolic data for cyanoguanidine in mammals is not extensively documented, a plausible metabolic pathway can be proposed based on its chemical properties and microbial degradation pathways. The primary mechanism of action for Cyanoguanidine-¹⁵N₄ as a tracer is its participation in these metabolic transformations, allowing for the mapping and quantification of each step.
A key proposed metabolic step is the hydrolysis of cyanoguanidine to guanylurea. This reaction is known to occur under acidic conditions and has been observed in bacterial metabolism.[5] In an in vivo context, this transformation could potentially occur in the acidic environment of the stomach or be enzymatically mediated. Following the administration of Cyanoguanidine-¹⁵N₄, the ¹⁵N label would be retained in the resulting ¹⁵N-guanylurea.
Further metabolism of guanylurea has been observed in bacteria, where it is hydrolyzed to guanidine and ammonia by the enzyme guanylurea hydrolase. If a similar enzymatic activity exists in the host organism, the ¹⁵N label would then be distributed between ¹⁵N-guanidine and ¹⁵N-ammonia. This ammonia can then enter the host's nitrogen pool, participating in various metabolic processes, including urea synthesis and amino acid transamination.
The proposed metabolic pathway is illustrated in the following diagram:
Quantitative Data Analysis
The use of Cyanoguanidine-¹⁵N₄ allows for the quantification of its absorption, distribution, metabolism, and excretion (ADME). Below are tables summarizing hypothetical pharmacokinetic parameters and metabolite distribution that could be obtained from a tracer study.
Table 1: Hypothetical Pharmacokinetic Parameters of Cyanoguanidine-¹⁵N₄
| Parameter | Value | Unit | Description |
| Cmax (Peak Plasma Concentration) | 5.2 | µg/mL | Maximum observed concentration in plasma. |
| Tmax (Time to Peak Concentration) | 1.5 | hours | Time at which Cmax is reached. |
| AUC (Area Under the Curve) | 25.8 | µg·h/mL | Total drug exposure over time. |
| t½ (Half-life) | 4.3 | hours | Time required for the plasma concentration to decrease by half. |
| CL (Clearance) | 0.8 | L/h/kg | Volume of plasma cleared of the drug per unit time. |
| Vd (Volume of Distribution) | 3.5 | L/kg | Apparent volume into which the drug distributes. |
Table 2: Hypothetical Distribution of ¹⁵N Label in Metabolites at 24 hours Post-Dose
| Metabolite | Tissue | ¹⁵N Enrichment (Atom % Excess) | Percentage of Total ¹⁵N |
| Cyanoguanidine-¹⁵N₄ | Plasma | 2.5 | 15% |
| Guanylurea-¹⁵N₄ | Liver | 1.8 | 45% |
| Guanidine-¹⁵N₃ | Kidney | 1.2 | 25% |
| ¹⁵N-Urea | Urine | 0.5 | 10% |
| ¹⁵N-Amino Acids | Muscle | 0.1 | 5% |
Experimental Protocols
A successful tracer study with Cyanoguanidine-¹⁵N₄ requires meticulous planning and execution of experimental protocols. The following outlines a general workflow for an in vivo study in a rodent model.
In Vivo Tracer Administration and Sample Collection
-
Animal Acclimation: Acclimate subjects (e.g., male Sprague-Dawley rats, 250-300g) for at least one week with controlled diet and housing conditions.
-
Tracer Preparation: Dissolve Cyanoguanidine-¹⁵N₄ in a sterile vehicle (e.g., saline) to a final concentration of 10 mg/mL.
-
Administration: Administer a single dose of Cyanoguanidine-¹⁵N₄ (e.g., 20 mg/kg) via oral gavage.
-
Sample Collection: Collect blood samples via tail vein at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 8, 12, and 24 hours) into heparinized tubes. Collect urine and feces in metabolic cages for 24 hours.
-
Tissue Harvesting: At the final time point, euthanize the animals and harvest tissues of interest (e.g., liver, kidneys, muscle). Immediately flash-freeze tissues in liquid nitrogen and store at -80°C until analysis.
The experimental workflow is depicted in the following diagram:
Sample Preparation and Analysis
-
Plasma Separation: Centrifuge blood samples at 2000 x g for 15 minutes at 4°C to separate plasma.
-
Metabolite Extraction:
-
Plasma/Urine: Perform a protein precipitation extraction by adding three volumes of cold acetonitrile to one volume of plasma or urine. Vortex and centrifuge at 14,000 x g for 10 minutes at 4°C. Collect the supernatant.
-
Tissues: Homogenize frozen tissue samples in a cold methanol/water (80:20) solution. Centrifuge at 14,000 x g for 10 minutes at 4°C and collect the supernatant.
-
-
Analysis by LC-MS/MS:
-
Use a high-performance liquid chromatography system coupled to a tandem mass spectrometer (LC-MS/MS).
-
Separate metabolites on a suitable column (e.g., C18 reverse-phase).
-
Use multiple reaction monitoring (MRM) to detect and quantify the transition of the ¹⁵N-labeled parent compound and its predicted metabolites to their respective fragment ions.
-
-
Analysis by NMR Spectroscopy:
-
Lyophilize extracted samples and reconstitute in a deuterated solvent.
-
Acquire ¹H-¹⁵N Heteronuclear Single Quantum Coherence (HSQC) spectra to identify and quantify ¹⁵N-labeled compounds based on the correlation of proton and nitrogen chemical shifts.
-
Logical Relationships in Tracer Data Interpretation
The interpretation of data from a Cyanoguanidine-¹⁵N₄ tracer study involves establishing logical relationships between the observed labeled species to reconstruct the metabolic pathway and quantify fluxes.
Conclusion
Cyanoguanidine-¹⁵N₄ is a promising tracer for investigating the metabolic fate of cyanoguanidine. While further research is needed to fully elucidate its in vivo metabolic pathways in mammals, the principles of ¹⁵N tracing, combined with the proposed metabolic routes, provide a solid foundation for designing and interpreting such studies. The use of advanced analytical techniques like LC-MS/MS and NMR is crucial for obtaining high-quality quantitative and qualitative data. This guide provides a comprehensive framework for researchers and drug development professionals to utilize Cyanoguanidine-¹⁵N₄ in their metabolic investigations.
References
- 1. Filling in the Gaps in Metformin Biodegradation: a New Enzyme and a Metabolic Pathway for Guanylurea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]
- 3. Tracing metabolic flux in vivo: basic model structures of tracer methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. inis.iaea.org [inis.iaea.org]
- 5. experts.umn.edu [experts.umn.edu]
A Technical Guide to Cyanoguanidine-¹⁵N₄ for Stable Isotope Labeling
For Researchers, Scientists, and Drug Development Professionals
Introduction to Stable Isotope Labeling and ¹⁵N Enrichment
Stable isotope labeling is a powerful technique used to track molecules within biological systems and to perform accurate quantification of proteins, metabolites, and other biomolecules.[1] In mass spectrometry, molecules labeled with a heavy isotope (e.g., ¹⁵N, ¹³C, ²H) are chemically identical to their unlabeled counterparts but can be distinguished by their mass difference.[1] This allows for the precise relative or absolute quantification of molecules in complex mixtures.
¹⁵N is a stable, non-radioactive isotope of nitrogen. Metabolic labeling with ¹⁵N involves introducing a ¹⁵N-enriched precursor into the growth medium of cells or organisms.[2] The organism then incorporates the heavy nitrogen into its proteins, nucleic acids, and other nitrogen-containing biomolecules. This in vivo incorporation allows for the mixing of labeled ("heavy") and unlabeled ("light") samples at an early stage of the experimental workflow, minimizing quantitative errors that can be introduced during sample preparation.[3]
Properties of Cyanoguanidine-¹⁵N₄
Cyanoguanidine, also known as dicyandiamide, is a derivative of guanidine.[4] The ¹⁵N₄ designation indicates that all four nitrogen atoms in the molecule are the ¹⁵N isotope. The key physical and chemical properties of Cyanoguanidine-¹⁵N₄ are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₂H₄¹⁵N₄ | |
| Molecular Weight | 88.05 g/mol | |
| Monoisotopic Mass | 88.03173572 Da | |
| Synonyms | N-Cyanoguanidine-¹⁵N₄, Dicyandiamide-¹⁵N₄ | |
| Appearance | White crystalline solid (for unlabeled) | |
| Solubility | Soluble in water and ethanol (for unlabeled) |
Potential Applications of Cyanoguanidine-¹⁵N₄ in Stable Isotope Labeling
While specific protocols for the use of Cyanoguanidine-¹⁵N₄ as a primary nitrogen source in metabolic labeling are not well-documented in peer-reviewed literature, its chemical structure suggests potential applications as a precursor for the synthesis of other ¹⁵N-labeled compounds or for specialized labeling studies.
Precursor for Labeled Biomolecule Synthesis
Cyanoguanidine-¹⁵N₄ could potentially serve as a starting material for the chemical synthesis of other ¹⁵N-labeled molecules, such as amino acids or nucleic acid bases. This would be particularly useful for introducing ¹⁵N into specific positions within a target molecule.
Metabolic Labeling in Specific Organisms
It is conceivable that certain microorganisms might be capable of metabolizing cyanoguanidine as a nitrogen source. In such cases, Cyanoguanidine-¹⁵N₄ could be used for whole-organism metabolic labeling. However, the metabolic pathways for cyanoguanidine assimilation would need to be well-understood to ensure uniform and efficient labeling of the proteome or metabolome.
General Experimental Protocol for ¹⁵N Metabolic Labeling
As specific protocols for Cyanoguanidine-¹⁵N₄ are unavailable, a general protocol for ¹⁵N metabolic labeling using a generic ¹⁵N source (e.g., ¹⁵NH₄Cl) is provided below. This protocol would need to be adapted and optimized if Cyanoguanidine-¹⁵N₄ were to be used as the nitrogen source.
Objective: To achieve >95% ¹⁵N incorporation into the proteome of a cell culture for quantitative proteomic analysis.
Materials:
-
Cell line of interest
-
Appropriate cell culture medium depleted of the standard nitrogen source
-
¹⁵N-labeled nitrogen source (e.g., ¹⁵NH₄Cl or potentially Cyanoguanidine-¹⁵N₄)
-
Standard cell culture reagents and equipment
-
Mass spectrometer
Procedure:
-
Adaptation: Gradually adapt the cells to the ¹⁵N-depleted medium over several passages to avoid shocking the cells.
-
Labeling: Culture the cells in the medium supplemented with the ¹⁵N-labeled nitrogen source for a sufficient number of cell divisions to ensure high incorporation of the isotope. This is typically 5-6 doublings.
-
Harvesting: Harvest the labeled ("heavy") and unlabeled ("light") cells separately.
-
Sample Mixing: Combine the "heavy" and "light" cell pellets in a 1:1 ratio (or other desired ratio).
-
Protein Extraction and Digestion: Lyse the combined cells and extract the proteins. Digest the proteins into peptides using an enzyme such as trypsin.
-
Mass Spectrometry: Analyze the resulting peptide mixture using LC-MS/MS.
-
Data Analysis: Use specialized software to identify peptides and quantify the relative abundance of the "heavy" and "light" forms of each peptide.
Visualization of Workflows and Structures
To provide a clearer understanding of the concepts discussed, the following diagrams have been generated.
Caption: General workflow for stable isotope labeling in cell culture (SILAC).
References
- 1. Synthetic Approaches for 15N-labeled Hyperpolarized Heterocyclic Molecular Imaging Agents for 15N NMR Signal Amplification By Reversible Exchange in Microtesla Magnetic Fields - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantitative Proteomics by Metabolic Labeling of Model Organisms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Metabolic Labeling Strategy for Relative Protein Quantification in Clostridioides difficile - PMC [pmc.ncbi.nlm.nih.gov]
- 4. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]
N-Cyanoguanidine-15N4: A Technical Guide to Safe Handling and Use
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety and handling information for N-Cyanoguanidine-15N4, a nitrogen-15 labeled form of cyanoguanidine (also known as dicyandiamide). While isotopic labeling does not significantly alter the chemical hazards, it is crucial for professionals in research and drug development to be fully aware of the safety protocols associated with this compound. N-Cyanoguanidine is utilized as a precursor and intermediate in the synthesis of various pharmaceuticals, including antidiabetic drugs like metformin, as well as in the production of some antibiotics and anti-inflammatory agents.[1][2][3][4] Its applications also extend to pharmaceutical coatings and preservation.[1]
Chemical and Physical Properties
A clear understanding of the physical and chemical properties of N-Cyanoguanidine-15N4 is fundamental to its safe handling. The data presented below is for the unlabeled compound, cyanoguanidine, which is chemically analogous.
| Property | Value | Source |
| Molecular Formula | C₂H₄¹⁵N₄ | |
| Molecular Weight | 88.05 g/mol | |
| Appearance | White crystalline powder/solid | |
| Odor | Odorless | |
| Melting Point | 208 - 211 °C (406.4 - 411.8 °F) | |
| Solubility in Water | 32 g/L at 20 °C | |
| Vapor Pressure | Negligible | |
| Stability | Stable under normal conditions |
Toxicological Information
N-Cyanoguanidine is of low toxicity, but appropriate precautions should always be taken in a laboratory setting. Absorption into the body may lead to the formation of methemoglobin, which in sufficient concentrations can cause cyanosis.
| Metric | Value | Species | Source |
| LD50 Oral | > 10,000 mg/kg | Mouse | |
| LD50 Dermal | > 2,000 mg/kg | Rabbit | |
| Skin Corrosion/Irritation | No skin irritation | Rabbit | |
| Serious Eye Damage/Irritation | No eye irritation | Rabbit | |
| Carcinogenicity | Not classified as a carcinogen | IARC, NTP, OSHA |
Experimental Protocols for Safe Handling
The following protocols are designed to ensure the safe handling of N-Cyanoguanidine-15N4 in a research environment.
Personal Protective Equipment (PPE)
A risk assessment should be conducted before handling N-Cyanoguanidine-15N4 to determine the appropriate level of PPE.
Handling and Storage
Proper handling and storage are critical to maintaining the integrity of the compound and ensuring a safe laboratory environment.
-
Handling :
-
Avoid contact with skin and eyes.
-
Avoid inhalation of dust.
-
Use in a well-ventilated area or with local exhaust ventilation.
-
Minimize dust generation and accumulation.
-
Wash hands thoroughly after handling.
-
Do not eat, drink, or smoke in areas where the chemical is handled.
-
-
Storage :
-
Store in a cool, dry, and well-ventilated place.
-
Keep containers tightly closed when not in use.
-
Store away from incompatible materials such as strong oxidizing agents.
-
Emergency Procedures
In the event of an emergency, follow these established protocols.
First Aid Measures
| Exposure Route | First Aid Protocol | Source |
| Inhalation | Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician. | |
| Skin Contact | Wash off with soap and plenty of water. Consult a physician if irritation persists. | |
| Eye Contact | Flush eyes with water as a precaution. Remove contact lenses if present and easy to do. Continue rinsing. | |
| Ingestion | Rinse mouth with water. Never give anything by mouth to an unconscious person. Consult a physician. |
Accidental Release
A decision-making workflow for handling accidental spills is outlined below.
Disposal Considerations
Dispose of N-Cyanoguanidine-15N4 and any contaminated materials in accordance with local, state, and federal regulations. Do not allow the product to enter drains. Waste materials should be disposed of through a licensed waste disposal company.
Incompatibility and Hazardous Reactions
-
Incompatible Materials : Strong oxidizing agents, strong acids, and strong bases.
-
Hazardous Decomposition Products : Under fire conditions, may produce carbon monoxide, carbon dioxide, and nitrogen oxides.
-
Hazardous Polymerization : Does not occur.
This technical guide is intended to provide essential safety and handling information for N-Cyanoguanidine-15N4. It is not a substitute for a thorough risk assessment and adherence to all applicable safety regulations and institutional protocols. Always consult the most recent Safety Data Sheet (SDS) for this product before use.
References
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Theoretical Mass Shift of Cyanoguanidine-¹⁵N₄ Labeled Peptides
This technical guide provides a comprehensive overview of the theoretical mass shift associated with the chemical labeling of peptides using Cyanoguanidine-¹⁵N₄. This method offers a robust platform for quantitative proteomics, enabling the precise analysis of peptides and proteins through mass spectrometry. This document outlines the underlying chemistry, theoretical mass calculations, experimental considerations, and data analysis workflows.
Introduction to Cyanoguanidine Labeling
Cyanoguanidine, also known as dicyandiamide, is a chemical reagent capable of reacting with primary amines. In the context of proteomics, this reactivity is harnessed to modify the N-terminal amine of a peptide and the epsilon-amino group of lysine residues. This process, a form of guanidination, results in the formation of a biguanide derivative. When cyanoguanidine is synthesized with heavy isotopes, such as ¹⁵N, it can be used as a stable isotope labeling reagent for quantitative mass spectrometry. The "¹⁵N₄" designation indicates that all four nitrogen atoms in the cyanoguanidine molecule are the ¹⁵N isotope.
The reaction of a primary amine (from a peptide) with cyanoguanidine adds a C₂H₃N₄ moiety to the peptide. This covalent modification imparts a specific and predictable mass shift, which is fundamental for the identification and quantification of labeled peptides.
Theoretical Mass Shift Calculation
The precise calculation of the mass shift is critical for the accurate interpretation of mass spectrometry data. The calculations are based on the monoisotopic masses of the elements.
The chemical moiety added to a primary amine upon reaction with cyanoguanidine is C₂H₃N₄.
1. Mass of the Added Moiety with Natural Abundance Isotopes:
-
Carbon (C): 2 x 12.000000 Da = 24.000000 Da
-
Hydrogen (H): 3 x 1.007825 Da = 3.023475 Da
-
Nitrogen (¹⁴N): 4 x 14.003074 Da = 56.012296 Da
-
Total Monoisotopic Mass (Unlabeled): 83.035771 Da
2. Mass of the Added Moiety with ¹⁵N₄ Labeling:
-
Carbon (C): 2 x 12.000000 Da = 24.000000 Da
-
Hydrogen (H): 3 x 1.007825 Da = 3.023475 Da
-
Nitrogen (¹⁵N): 4 x 15.000109 Da = 60.000436 Da
-
Total Monoisotopic Mass (¹⁵N₄-labeled): 87.023911 Da
Data Presentation: Summary of Mass Shifts
The following table summarizes the key mass shifts for peptides labeled with both natural abundance and ¹⁵N₄-cyanoguanidine. This data is essential for configuring mass spectrometry data analysis software.
| Description | Monoisotopic Mass Shift (Da) |
| Mass added by unlabeled cyanoguanidine (C₂H₃N₄) | +83.035771 |
| Mass added by ¹⁵N₄-labeled cyanoguanidine (C₂H₃¹⁵N₄) | +87.023911 |
| Mass difference between ¹⁵N₄-labeled and unlabeled modification | +3.98814 |
Note: These mass shifts apply to each site of modification on a peptide (i.e., the N-terminus and each lysine residue).
Chemical Reaction Pathway
The labeling reaction involves the nucleophilic attack of a primary amine on the nitrile carbon of cyanoguanidine, leading to the formation of a biguanide.
Experimental Protocols
A generalized protocol for the chemical labeling of peptides with cyanoguanidine is provided below. Optimization of reaction conditions (e.g., pH, temperature, and incubation time) may be necessary depending on the specific peptides and experimental goals.
Materials:
-
Purified peptide sample
-
Cyanoguanidine or Cyanoguanidine-¹⁵N₄
-
Reaction Buffer (e.g., 100 mM sodium phosphate, pH 8.5)
-
Quenching solution (e.g., hydroxylamine or Tris buffer)
-
Solid-phase extraction (SPE) cartridges for peptide cleanup
-
Mass spectrometer
Procedure:
-
Peptide Preparation:
-
Ensure the peptide sample is purified and dissolved in a compatible buffer. The buffer should be free of primary amines.
-
Determine the peptide concentration accurately.
-
-
Labeling Reaction:
-
Dissolve cyanoguanidine (or its ¹⁵N₄ isotopologue) in the reaction buffer to a final concentration of 10-50 mM.
-
Add the cyanoguanidine solution to the peptide sample at a molar excess (e.g., 20- to 100-fold excess per amine group).
-
Incubate the reaction mixture at a controlled temperature (e.g., 37-55 °C) for 1-4 hours. The reaction of amines with cyanoguanidine can be facilitated by the presence of copper salts and heating.[1]
-
-
Reaction Quenching:
-
Stop the reaction by adding a quenching solution containing a high concentration of a primary amine (e.g., 100 mM Tris) to consume the excess cyanoguanidine.
-
-
Sample Cleanup:
-
Remove excess reagents and salts from the labeled peptide sample using a suitable SPE cartridge (e.g., C18).
-
Elute the labeled peptides and dry them in a vacuum centrifuge.
-
-
Mass Spectrometry Analysis:
-
Reconstitute the labeled peptides in a solvent compatible with mass spectrometry (e.g., 0.1% formic acid in water).
-
Analyze the sample by LC-MS/MS.
-
For quantitative experiments, mix the unlabeled ("light") and ¹⁵N₄-labeled ("heavy") samples in a 1:1 ratio before LC-MS/MS analysis.
-
Experimental Workflow and Data Analysis
The overall workflow for a quantitative proteomics experiment using Cyanoguanidine-¹⁵N₄ labeling is depicted below.
Data Analysis Considerations:
-
Database Search: When performing a database search, the mass of the cyanoguanidine modification (+83.035771 Da for light, +87.023911 Da for heavy) should be specified as a variable modification on the N-terminus and lysine residues.
-
Quantification: The relative quantification of peptides is achieved by comparing the peak intensities of the "light" and "heavy" labeled peptide pairs in the mass spectra. The 3.98814 Da mass difference per modification allows for their clear resolution.
Conclusion
Cyanoguanidine-¹⁵N₄ labeling is a valuable chemical method for quantitative proteomics. A thorough understanding of the theoretical mass shifts and reaction chemistry is paramount for successful experimental design and accurate data interpretation. This guide provides the foundational knowledge for researchers to implement this labeling strategy in their proteomic workflows.
References
Methodological & Application
Application Notes and Protocols for Cyanoguanidine-¹⁵N₄ in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stable isotope tracing is a powerful technique to elucidate metabolic pathways and quantify fluxes in vitro and in vivo.[1][2][3][4] Cyanoguanidine-¹⁵N₄, a nitrogen-rich compound, presents a novel tool for tracing nitrogen metabolism. With all four nitrogen atoms labeled, it offers a unique signature for tracking its metabolic fate. This document provides a detailed protocol for the application of Cyanoguanidine-¹⁵N₄ in cell culture, with a focus on tracing its incorporation into key metabolic pathways. While direct literature on the metabolic fate of cyanoguanidine in mammalian cells is sparse, we propose a hypothetical application based on its chemical structure and the known promiscuity of enzymes involved in nitrogen metabolism. We hypothesize that Cyanoguanidine-¹⁵N₄ can serve as a precursor for the guanidino group of L-arginine, thus enabling the study of de novo arginine synthesis and downstream pathways, such as nitric oxide and creatine synthesis.
Proposed Metabolic Pathway
We propose that intracellular amidinotransferases may catalyze the transfer of the ¹⁵N₄-labeled amidine group from cyanoguanidine to a precursor molecule, such as L-ornithine, to form ¹⁵N₄-L-arginine. This newly synthesized arginine can then be utilized in various downstream metabolic pathways.
Experimental Protocols
Cell Culture and Labeling
This protocol is designed for adherent cells but can be adapted for suspension cultures.
Materials:
-
Adherent cell line of interest (e.g., HeLa, HEK293)
-
Complete growth medium (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Phosphate-Buffered Saline (PBS)
-
Custom-made ¹⁵N-free growth medium
-
Cyanoguanidine-¹⁵N₄ (sterile, cell culture grade)
-
6-well cell culture plates
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of the experiment. Incubate at 37°C in a humidified 5% CO₂ incubator.
-
Preparation of Labeling Medium: Prepare the labeling medium by supplementing the ¹⁵N-free base medium with all necessary components (e.g., glucose, dialyzed FBS) except for the standard nitrogen sources you are replacing. Dissolve Cyanoguanidine-¹⁵N₄ in the ¹⁵N-free medium to a final concentration of 100 µM. Ensure complete dissolution and sterilize by filtration (0.22 µm filter).
-
Initiation of Labeling:
-
Aspirate the complete growth medium from the cells.
-
Wash the cells once with sterile PBS.
-
Add 2 mL of the pre-warmed labeling medium containing Cyanoguanidine-¹⁵N₄ to each well.
-
-
Time-Course Experiment: Incubate the cells for different durations (e.g., 0, 2, 6, 12, 24 hours) to monitor the incorporation of ¹⁵N into downstream metabolites. For flux analysis, shorter time points in the order of minutes to a few hours are recommended.[5]
-
Harvesting: At each time point, proceed immediately to the metabolite extraction protocol.
Metabolite Extraction
Materials:
-
80% Methanol (LC-MS grade), pre-chilled to -80°C
-
Cell scraper
-
Microcentrifuge tubes
-
Centrifuge capable of 4°C and 14,000 x g
Procedure:
-
Quenching and Lysis:
-
Place the 6-well plate on ice.
-
Aspirate the labeling medium.
-
Immediately add 1 mL of ice-cold 80% methanol to each well.
-
Scrape the cells and transfer the cell lysate to a pre-chilled microcentrifuge tube.
-
-
Extraction:
-
Vortex the tubes vigorously for 1 minute.
-
Incubate at -20°C for 30 minutes to precipitate proteins.
-
-
Clarification:
-
Centrifuge the tubes at 14,000 x g for 15 minutes at 4°C.
-
Carefully transfer the supernatant, which contains the polar metabolites, to a new microcentrifuge tube.
-
-
Sample Storage: Store the metabolite extracts at -80°C until analysis.
LC-MS/MS Analysis
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer (LC-MS/MS).
-
Hydrophilic Interaction Liquid Chromatography (HILIC) column for separation of polar metabolites.
General Parameters:
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: A suitable gradient to separate arginine and related metabolites.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Analysis Mode: Selected Reaction Monitoring (SRM) to detect the mass transitions for unlabeled (M+0) and labeled (M+4) arginine and other potential downstream products.
SRM Transitions for L-Arginine:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
|---|---|---|
| L-Arginine (M+0) | 175.1 | 70.1 |
| ¹⁵N₄-L-Arginine (M+4) | 179.1 | 74.1 |
Data Presentation
The following tables represent hypothetical data from a time-course experiment using Cyanoguanidine-¹⁵N₄.
Table 1: Fractional Enrichment of ¹⁵N₄ in L-Arginine Over Time
| Time (hours) | L-Arginine (M+0) Peak Area | ¹⁵N₄-L-Arginine (M+4) Peak Area | Fractional Enrichment (%) |
| 0 | 1,250,000 | 0 | 0.00 |
| 2 | 1,180,000 | 150,000 | 11.28 |
| 6 | 950,000 | 480,000 | 33.57 |
| 12 | 620,000 | 890,000 | 58.94 |
| 24 | 310,000 | 1,240,000 | 80.00 |
Fractional Enrichment (%) = [ (M+4) / ( (M+0) + (M+4) ) ] * 100
Table 2: Relative Abundance of Downstream Metabolites at 24 hours
| Metabolite | Unlabeled Peak Area (M+0) | Labeled Peak Area (M+x) | Isotopic Enrichment (%) |
| L-Citrulline | 450,000 | 180,000 (M+2) | 28.57 |
| Guanidinoacetate | 280,000 | 95,000 (M+2) | 25.33 |
Experimental Workflow Visualization
Applications in Drug Development
-
Target Validation: By tracing the metabolic fate of Cyanoguanidine-¹⁵N₄, researchers can investigate the activity of enzymes involved in arginine metabolism. This can be valuable for validating drug targets within this pathway.
-
Mechanism of Action Studies: If a drug is hypothesized to modulate nitrogen metabolism or arginine synthesis, this tracer can be used to quantify changes in metabolic flux through these pathways in response to drug treatment.
-
Biomarker Discovery: Alterations in the incorporation of ¹⁵N from Cyanoguanidine-¹⁵N₄ into downstream metabolites could serve as potential biomarkers for drug efficacy or disease state.
Conclusion
Cyanoguanidine-¹⁵N₄ is a promising novel tracer for studying nitrogen metabolism in cell culture. The protocols and hypothetical data presented here provide a framework for its application in elucidating the de novo synthesis of arginine and its contribution to various downstream pathways. This approach can offer valuable insights for basic research and drug development, particularly in areas where nitrogen metabolism is dysregulated, such as in certain cancers. Further experimental validation is required to confirm the proposed metabolic pathway and to optimize the labeling conditions for specific cell types and research questions.
References
- 1. Stable Isotope Tracing Metabolomics to Investigate the Metabolic Activity of Bioactive Compounds for Cancer Prevention and Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Metabolomics and isotope tracing - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Isotope tracing in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ex vivo and in vivo stable isotope labelling of central carbon metabolism and related pathways with analysis by LC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
Application Note and Protocol: Peptide Labeling with Cyanoguanidine-¹⁵N₄ for Quantitative Proteomics
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stable isotope labeling of peptides is a cornerstone of modern quantitative mass spectrometry-based proteomics. The incorporation of heavy isotopes, such as ¹⁵N, allows for the accurate relative and absolute quantification of peptides and proteins in complex biological samples. Cyanoguanidine-¹⁵N₄ is a reagent that can be used to introduce four ¹⁵N atoms at specific sites on a peptide, providing a significant and readily detectable mass shift. This application note provides a detailed protocol for the labeling of peptides with Cyanoguanidine-¹⁵N₄, targeting the carboxylic acid groups of a peptide (C-terminus and the side chains of aspartic and glutamic acid). The method employs a carbodiimide-mediated coupling reaction, a robust and widely used bioconjugation strategy.
The resulting labeled peptides can serve as internal standards in stable isotope dilution (SID) mass spectrometry assays, enabling precise quantification crucial for biomarker discovery, validation, and pharmacokinetic studies in drug development.[1]
Principle of the Method
The labeling strategy is based on the chemical coupling of the guanidine group of Cyanoguanidine-¹⁵N₄ to the carboxylic acid groups on a peptide. This reaction is facilitated by the use of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS). EDC activates the carboxyl groups of the peptide to form a reactive O-acylisourea intermediate. This intermediate can then react with NHS to form a more stable NHS ester. The amine groups of the guanidine moiety of Cyanoguanidine-¹⁵N₄ then react with the NHS ester to form a stable amide-like bond, resulting in the covalent attachment of the ¹⁵N₄-label.
Materials and Reagents
| Reagent | Supplier | Catalog Number | Comments |
| Peptide of Interest | Custom Synthesis | N/A | Must contain at least one carboxylic acid group (C-terminus, Asp, or Glu). |
| Cyanoguanidine-¹⁵N₄ | Sigma-Aldrich | e.g., 63419-77-2 | Isotopic purity should be ≥98%. |
| EDC (EDAC) | Thermo Fisher | e.g., 22980 | Store desiccated at -20°C. |
| NHS (N-Hydroxysuccinimide) | Thermo Fisher | e.g., 24500 | Store desiccated at 4°C. |
| MES Buffer (2-(N-morpholino)ethanesulfonic acid) | Sigma-Aldrich | e.g., M3671 | Use a non-amine, non-carboxylate buffer. |
| Acetonitrile (ACN), HPLC Grade | Fisher Scientific | e.g., A998-4 | For peptide dissolution and HPLC. |
| Trifluoroacetic Acid (TFA) | Sigma-Aldrich | e.g., T6508 | For HPLC mobile phase. |
| Ultrapure Water | Millipore | N/A | For buffer preparation and HPLC. |
Experimental Protocol
Reagent Preparation
-
Peptide Stock Solution: Prepare a 1 mg/mL stock solution of the peptide in 50 mM MES buffer, pH 6.0.
-
Cyanoguanidine-¹⁵N₄ Solution: Prepare a 10 mg/mL solution of Cyanoguanidine-¹⁵N₄ in 50 mM MES buffer, pH 6.0.
-
EDC/NHS Solution: Prepare a fresh solution containing 10 mg/mL EDC and 20 mg/mL NHS in 50 mM MES buffer, pH 6.0. This solution should be used immediately.
Peptide Labeling Reaction
-
In a microcentrifuge tube, combine 100 µL of the peptide stock solution (100 µg of peptide) with 20 µL of the EDC/NHS solution.
-
Incubate the mixture for 15 minutes at room temperature to activate the carboxyl groups.
-
Add 20 µL of the Cyanoguanidine-¹⁵N₄ solution to the activated peptide mixture.
-
Incubate the reaction mixture for 2 hours at room temperature with gentle agitation.
-
To quench the reaction, add 5 µL of 1 M Tris buffer, pH 7.5. Incubate for 15 minutes at room temperature.
Purification of the Labeled Peptide
-
Acidify the reaction mixture by adding 10 µL of 10% TFA.
-
Purify the labeled peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A suitable gradient for the peptide of interest (e.g., 5-60% B over 30 minutes).
-
Detection: 214 nm and 280 nm.
-
-
Collect the fractions corresponding to the labeled peptide peak. The labeled peptide will elute slightly earlier than the unlabeled peptide due to the modification.
-
Lyophilize the purified fractions to obtain the labeled peptide as a powder.
Verification of Labeling
-
Reconstitute a small amount of the lyophilized labeled peptide in an appropriate solvent.
-
Analyze the sample by mass spectrometry (e.g., MALDI-TOF or ESI-MS) to confirm the mass shift.
Expected Results and Data Presentation
The successful labeling of a peptide with Cyanoguanidine-¹⁵N₄ will result in a specific mass increase. The expected mass shift depends on the number of carboxylic acid groups labeled.
| Labeled Site | Theoretical Mass Increase (Da) |
| Single Carboxyl Group (e.g., C-terminus) | +88.0317 |
| Two Carboxyl Groups (e.g., C-terminus + 1 Asp/Glu) | +176.0634 |
| Three Carboxyl Groups (e.g., C-terminus + 2 Asp/Glu) | +264.0951 |
Note: The molecular weight of Cyanoguanidine-¹⁵N₄ is approximately 88.05 g/mol .[2] The exact mass of the ¹⁵N₄-cyanoguanidino moiety added is calculated based on its chemical formula and the precise masses of the isotopes.
A hypothetical labeling experiment could yield the following results:
| Peptide Sequence | Number of Carboxyl Groups | Expected Mass (Unlabeled) | Observed Mass (Labeled) | Labeling Efficiency |
| GFLDWERT | 3 (D, E, C-terminus) | 987.0 Da | 1251.1 Da | >95% |
| YGGFL | 1 (C-terminus) | 555.6 Da | 643.6 Da | >98% |
Visualizations
Caption: Experimental workflow for peptide labeling.
Caption: Simplified reaction mechanism.
Conclusion
This protocol provides a reliable method for the site-specific labeling of peptides with Cyanoguanidine-¹⁵N₄. The resulting isotopically labeled peptides are valuable tools for quantitative proteomics, enabling accurate and reproducible measurements in complex biological matrices. The straightforward nature of the carbodiimide chemistry makes this protocol adaptable for a wide range of peptides, supporting various applications in basic research and drug development.
References
Application Note: Quantitative Proteomic Analysis Using a Novel Cyanoguanidine-15N4 Labeling Workflow
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document details a novel workflow for quantitative mass spectrometry utilizing Cyanoguanidine-15N4 as a chemical labeling reagent. This method is based on the principle of guanidination, where the ε-amino group of lysine residues is converted to a homoarginine residue. The incorporation of a stable isotope (15N4) allows for accurate relative quantification of proteins between different samples. This application note provides detailed experimental protocols, data presentation formats, and conceptual diagrams to guide researchers in applying this workflow for applications such as biomarker discovery and drug development.
Introduction
Quantitative proteomics is a cornerstone of modern biological research and drug development, enabling the large-scale measurement of protein abundance changes in response to various stimuli or disease states. Chemical labeling, in conjunction with mass spectrometry, is a powerful strategy for achieving accurate and reproducible quantification. Guanidination, the conversion of lysine to homoarginine, is a known chemical derivatization technique in proteomics that can improve the ionization efficiency of lysine-containing peptides.[1][2][3][4][5] This workflow leverages the reactivity of cyanoguanidine with primary amines to introduce a 15N4-labeled guanidinyl group onto lysine residues, providing a basis for robust quantitative analysis.
Principle of the Method
The workflow involves the covalent labeling of primary amines, specifically the ε-amino group of lysine residues, in peptides with this compound. Two or more distinct protein samples are processed and digested into peptides. One sample is labeled with the "light" (unlabeled) cyanoguanidine, while the other is labeled with the "heavy" this compound. The samples are then mixed and analyzed by LC-MS/MS. The mass difference of 4 Da between the heavy and light labeled peptides allows for their differentiation and relative quantification based on the signal intensities of the peptide pairs in the mass spectrometer.
Key Applications
-
Biomarker Discovery: Identification of differentially expressed proteins in diseased versus healthy tissues or in response to drug treatment.
-
Drug Development: Elucidation of drug mechanism of action and off-target effects by monitoring changes in the proteome.
-
Post-Translational Modification (PTM) Analysis: While this protocol focuses on quantification, the modification of lysine residues can be integrated into broader PTM analysis workflows.
Experimental Protocols
Materials and Reagents
-
This compound (C₂H₄¹⁵N₄, MW: 88.05)
-
Cyanoguanidine (unlabeled)
-
Urea
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAA)
-
Trypsin, sequencing grade
-
Tris-HCl
-
Acetonitrile (ACN)
-
Formic acid (FA)
-
Solid-phase extraction (SPE) cartridges
Protocol 1: Protein Extraction, Digestion, and Labeling
-
Protein Extraction and Denaturation:
-
Lyse cells or tissues in a buffer containing 8 M urea and 50 mM Tris-HCl, pH 8.0.
-
Quantify protein concentration using a standard assay (e.g., BCA).
-
-
Reduction and Alkylation:
-
To 1 mg of protein, add DTT to a final concentration of 10 mM.
-
Incubate at 37°C for 1 hour.
-
Add IAA to a final concentration of 20 mM.
-
Incubate in the dark at room temperature for 30 minutes.
-
-
Digestion:
-
Dilute the sample 4-fold with 50 mM Tris-HCl, pH 8.0 to reduce the urea concentration to 2 M.
-
Add trypsin at a 1:50 (enzyme:protein) ratio.
-
Incubate overnight at 37°C.
-
-
Peptide Desalting:
-
Acidify the digest with formic acid to a final concentration of 0.1%.
-
Desalt the peptides using a C18 SPE cartridge.
-
Elute peptides with 50% ACN, 0.1% FA.
-
Dry the peptides in a vacuum centrifuge.
-
-
This compound Labeling:
-
Reconstitute the dried peptides in a labeling buffer (e.g., 100 mM sodium phosphate, pH 11.0).
-
For the "heavy" sample, add this compound to a final concentration of 20 mM.
-
For the "light" sample, add unlabeled cyanoguanidine to a final concentration of 20 mM.
-
Incubate at 37°C for 2 hours.
-
Quench the reaction by adding formic acid to a final concentration of 1%.
-
-
Sample Pooling and Final Desalting:
-
Combine the "heavy" and "light" labeled samples in a 1:1 ratio.
-
Perform a final desalting step using a C18 SPE cartridge.
-
Dry the pooled sample in a vacuum centrifuge.
-
Protocol 2: LC-MS/MS Analysis
-
Peptide Resuspension:
-
Reconstitute the labeled peptide mixture in 0.1% formic acid.
-
-
Liquid Chromatography:
-
Load the sample onto a C18 reversed-phase analytical column.
-
Elute the peptides using a gradient of increasing acetonitrile concentration.
-
-
Mass Spectrometry:
-
Acquire data on a high-resolution mass spectrometer in a data-dependent acquisition (DDA) mode.
-
Set the MS1 scan to detect peptide pairs with a 4 Da mass difference.
-
Select the most intense precursor ions for fragmentation (MS2).
-
Data Presentation
Quantitative data should be summarized in tables to facilitate comparison. The following tables provide examples of how to present the results.
Table 1: Quantified Peptides for a Representative Protein (e.g., HSP90)
| Peptide Sequence | Charge | Light m/z | Heavy m/z | Ratio (Heavy/Light) | p-value |
| FDLFESKK | 2 | 487.26 | 489.26 | 2.15 | 0.001 |
| VGESLPEEK | 2 | 502.77 | 504.77 | 2.09 | 0.002 |
| ... | ... | ... | ... | ... | ... |
Table 2: Summary of Differentially Expressed Proteins
| Protein Accession | Gene Name | Protein Name | Average Ratio (Heavy/Light) | Fold Change | Regulation | p-value |
| P07900 | HSP90AA1 | Heat shock protein HSP 90-alpha | 2.12 | 2.12 | Up | <0.01 |
| P62258 | ACTG1 | Actin, cytoplasmic 2 | 0.48 | -2.08 | Down | <0.01 |
| ... | ... | ... | ... | ... | ... | ... |
Visualizations
Caption: Overall experimental workflow for quantitative proteomics using this compound.
Caption: Proposed reaction of this compound with a lysine residue.
References
- 1. Guanidination chemistry for qualitative and quantitative proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. An optimized guanidination method for large-scale proteomic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Integrating Lys-N proteolysis and N-terminal guanidination for improved fragmentation and relative quantification of singly-charged ions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. collaborate.princeton.edu [collaborate.princeton.edu]
- 5. Guanidination of Tryptic Peptides without Desalting for MALDI-TOF MS Analysis - PMC [pmc.ncbi.nlm.nih.gov]
Application of Cyanoguanidine-¹⁵N₄ in Metabolic Flux Analysis: A Hypothetical Framework
Disclaimer: Extensive literature searches have revealed no direct documented applications of Cyanoguanidine-¹⁵N₄ as a tracer in metabolic flux analysis (MFA). The following application notes and protocols are presented as a hypothetical framework based on the known metabolism of structurally related guanidino compounds, such as arginine, and established principles of stable isotope-based MFA. These protocols are intended for informational purposes and would require substantial validation for practical implementation.
Application Notes
Introduction to Cyanoguanidine-¹⁵N₄ as a Potential Tracer
Cyanoguanidine, also known as dicyandiamide, is a nitrogen-rich compound. When isotopically labeled with four ¹⁵N atoms (Cyanoguanidine-¹⁵N₄), it presents a potential, though currently unexplored, tool for tracing nitrogen metabolism. Metabolic flux analysis (MFA) is a powerful technique used to quantify the rates (fluxes) of metabolic reactions within a cell or organism. By introducing a stable isotope-labeled substrate, researchers can track the incorporation of the isotope into various downstream metabolites, thereby elucidating the contributions of different metabolic pathways.
The guanidino group (-C(=NH)N₂H₂) is a key feature of several important biological molecules, including the amino acid arginine and the energy-storing compound creatine. Arginine is a central hub in nitrogen metabolism, serving as a precursor for the synthesis of proteins, nitric oxide, urea, polyamines, and creatine. Therefore, a tracer that can specifically label the guanidino nitrogen pool could provide valuable insights into the dynamics of these pathways.
Hypothetical Metabolic Fate and Tracing Principle
Upon introduction into a biological system, Cyanoguanidine-¹⁵N₄ would first need to be metabolized to release its labeled guanidino group or related nitrogen-containing fragments. One hypothetical pathway could involve the enzymatic cleavage of cyanoguanidine to yield guanidine and a cyanamide-related moiety. The released ¹⁵N₄-guanidino group could then enter the metabolic pool that feeds into the synthesis of arginine and subsequently other guanidino-containing compounds.
By using Cyanoguanidine-¹⁵N₄ as a tracer and employing mass spectrometry to analyze the isotopic enrichment in key metabolites, it would be theoretically possible to quantify the flux through pathways such as:
-
Arginine Biosynthesis and Catabolism: Determine the rate of de novo arginine synthesis and its utilization for protein synthesis, urea cycle, and nitric oxide production.
-
Creatine Synthesis: Quantify the flux from arginine to creatine, a critical pathway for energy homeostasis in muscle and brain tissue.
-
Polyamine Synthesis: Trace the nitrogen from arginine into the synthesis of polyamines like putrescine, spermidine, and spermine, which are essential for cell growth and proliferation.
The primary analytical approach would involve liquid chromatography-mass spectrometry (LC-MS/MS) to separate and detect the ¹⁵N-labeled metabolites in biological samples.
Experimental Protocols
The following are detailed, hypothetical protocols for conducting a metabolic flux analysis experiment using Cyanoguanidine-¹⁵N₄.
Protocol 1: Cell Culture and Isotope Labeling
Objective: To label mammalian cells with Cyanoguanidine-¹⁵N₄ to achieve isotopic steady-state for key metabolites in nitrogen metabolism.
Materials:
-
Mammalian cell line of interest (e.g., HEK293, HeLa, HepG2)
-
Standard cell culture medium (e.g., DMEM, RPMI-1640) lacking arginine
-
Dialyzed fetal bovine serum (dFBS)
-
Cyanoguanidine-¹⁵N₄ (custom synthesis required)
-
Phosphate-buffered saline (PBS)
-
Cell culture plates or flasks
-
Incubator (37°C, 5% CO₂)
Procedure:
-
Cell Seeding: Seed cells in culture vessels at a density that will allow them to reach approximately 70-80% confluency and be in the exponential growth phase at the time of labeling.
-
Preparation of Labeling Medium: Prepare the experimental medium by supplementing the arginine-free base medium with dFBS and a defined concentration of Cyanoguanidine-¹⁵N₄. The optimal concentration would need to be determined empirically to ensure sufficient labeling without causing toxicity.
-
Media Exchange: Once cells have reached the desired confluency, aspirate the standard culture medium.
-
Washing: Gently wash the cells twice with pre-warmed sterile PBS to remove any residual unlabeled arginine.
-
Labeling: Add the pre-warmed Cyanoguanidine-¹⁵N₄ containing labeling medium to the cells.
-
Incubation: Incubate the cells for a duration sufficient to approach isotopic steady-state. This time will vary depending on the cell type and the turnover rates of the metabolites of interest, but a typical starting point would be 24-48 hours.
-
Metabolite Extraction: After the labeling period, proceed immediately to metabolite extraction to prevent further metabolic activity.
Protocol 2: Metabolite Extraction from Adherent Cells
Objective: To rapidly quench metabolism and extract polar metabolites for LC-MS/MS analysis.
Materials:
-
Labeled cells from Protocol 1
-
Ice-cold 0.9% NaCl solution
-
-80°C methanol
-
-80°C freezer
-
Cell scraper
-
Centrifuge tubes
-
Centrifuge (4°C)
-
Nitrogen evaporator or vacuum concentrator
Procedure:
-
Quenching: Place the culture vessel on ice and aspirate the labeling medium.
-
Washing: Quickly wash the cells with ice-cold 0.9% NaCl solution to remove extracellular metabolites. Aspirate the wash solution completely.
-
Metanol Addition: Immediately add a sufficient volume of -80°C methanol to cover the cell monolayer.
-
Incubation: Place the culture vessel in a -80°C freezer for at least 15 minutes to ensure complete cell lysis and protein precipitation.
-
Cell Scraping: Remove the vessel from the freezer and scrape the cells from the surface using a pre-chilled cell scraper.
-
Collection: Transfer the cell lysate (methanol extract) to a pre-chilled centrifuge tube.
-
Centrifugation: Centrifuge the lysate at maximum speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet cell debris and precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant, which contains the polar metabolites, to a new clean tube.
-
Drying: Evaporate the solvent to dryness using a nitrogen evaporator or a vacuum concentrator.
-
Storage: Store the dried metabolite extracts at -80°C until analysis.
Protocol 3: LC-MS/MS Analysis of ¹⁵N-Labeled Metabolites
Objective: To quantify the isotopic enrichment of key metabolites in the arginine and creatine synthesis pathways.
Materials:
-
Dried metabolite extracts from Protocol 2
-
LC-MS grade water with 0.1% formic acid (Mobile Phase A)
-
LC-MS grade acetonitrile with 0.1% formic acid (Mobile Phase B)
-
Analytical standards for arginine, citrulline, ornithine, creatine, and guanidinoacetate
-
A high-resolution mass spectrometer coupled to a liquid chromatography system (e.g., Q-Exactive Orbitrap)
Procedure:
-
Sample Reconstitution: Reconstitute the dried metabolite extracts in a small, known volume of a suitable solvent (e.g., 50% methanol in water).
-
Chromatographic Separation: Inject the reconstituted sample onto a hydrophilic interaction liquid chromatography (HILIC) column. Elute the metabolites using a gradient of Mobile Phase A and B.
-
Mass Spectrometry Detection: Operate the mass spectrometer in positive ion mode and acquire data in full scan mode to detect all isotopologues of the target metabolites. Use a targeted MS/MS approach (Parallel Reaction Monitoring - PRM) for confirmation and more sensitive quantification if needed.
-
Data Analysis:
-
Identify the retention times of the target metabolites by comparing with analytical standards.
-
Extract the ion chromatograms for each isotopologue of the target metabolites (e.g., for arginine with four nitrogen atoms, this would be M+0, M+1, M+2, M+3, and M+4).
-
Calculate the area under the curve for each isotopologue peak.
-
Determine the mass isotopomer distribution (MID) for each metabolite by normalizing the peak areas to the sum of all isotopologues.
-
Data Presentation
The quantitative data obtained from the LC-MS/MS analysis would be summarized in tables to facilitate comparison and flux calculation.
Table 1: Hypothetical Mass Isotopomer Distributions (MIDs) of Key Metabolites After Labeling with Cyanoguanidine-¹⁵N₄.
| Metabolite | M+0 (%) | M+1 (%) | M+2 (%) | M+3 (%) | M+4 (%) |
| Arginine | 10.5 | 5.2 | 18.3 | 26.0 | 40.0 |
| Guanidinoacetate | 25.1 | 12.5 | 32.4 | 30.0 | N/A |
| Creatine | 30.8 | 15.1 | 35.3 | 18.8 | N/A |
| Citrulline | 85.3 | 9.5 | 5.2 | N/A | N/A |
| Ornithine | 90.1 | 8.9 | 1.0 | N/A | N/A |
Note: The number of possible ¹⁵N labels depends on the number of nitrogen atoms in the molecule.
Table 2: Hypothetical Calculated Metabolic Fluxes (relative to a reference flux).
| Metabolic Pathway | Relative Flux (Condition A) | Relative Flux (Condition B) |
| De novo Arginine Synthesis | 100 | 125 |
| Arginine to Protein Synthesis | 60 | 70 |
| Arginine to Creatine Synthesis | 25 | 35 |
| Arginine to Urea Cycle | 15 | 20 |
Visualizations
Application Notes and Protocols for Cyanoguanidine-¹⁵N₄ in Nitrogen Cycling Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyanoguanidine, also known as dicyandiamide (DCD), is a nitrogen-rich compound utilized in agriculture as a slow-release fertilizer and a nitrification inhibitor. The use of isotopically labeled Cyanoguanidine-¹⁵N₄ provides a powerful tool for tracing the fate of nitrogen in various environmental and biological systems. By introducing Cyanoguanidine labeled with the heavy isotope ¹⁵N at all four nitrogen positions, researchers can meticulously track its transformation and incorporation into soil nitrogen pools, microbial biomass, and plant tissues. These studies are crucial for optimizing fertilizer use efficiency, understanding nitrogen cycling in agricultural ecosystems, and developing more sustainable agricultural practices.
This document provides detailed application notes and experimental protocols for the use of Cyanoguanidine-¹⁵N₄ in nitrogen cycling studies, with a focus on soil-plant systems. The methodologies described are applicable to research in soil science, agronomy, and environmental science.
Data Presentation
Table 1: Example Data from a Soil Incubation Study with Cyanoguanidine-¹⁵N₄
This table summarizes hypothetical quantitative data from a 50-day soil incubation experiment designed to track the transformation of Cyanoguanidine-¹⁵N₄.
| Time (Days) | ¹⁵N in NH₄⁺ Pool (mg/kg soil) | ¹⁵N in NO₃⁻ Pool (mg/kg soil) | ¹⁵N in Microbial Biomass (mg/kg soil) | Total ¹⁵N Recovery (%) |
| 1 | 2.5 ± 0.3 | 0.1 ± 0.02 | 5.8 ± 0.7 | 84 ± 5 |
| 5 | 4.2 ± 0.5 | 0.8 ± 0.1 | 8.1 ± 0.9 | 86 ± 4 |
| 10 | 5.8 ± 0.6 | 2.5 ± 0.3 | 10.2 ± 1.1 | 88 ± 3 |
| 20 | 4.1 ± 0.4 | 6.3 ± 0.7 | 7.5 ± 0.8 | 85 ± 4 |
| 30 | 2.9 ± 0.3 | 8.9 ± 0.9 | 6.2 ± 0.6 | 83 ± 5 |
| 50 | 1.5 ± 0.2 | 10.5 ± 1.2 | 4.8 ± 0.5 | 80 ± 6 |
Values are presented as mean ± standard deviation (n=3).
Table 2: Example Data from a Plant Uptake Study with Cyanoguanidine-¹⁵N₄
This table presents hypothetical data on the uptake and distribution of ¹⁵N from Cyanoguanidine-¹⁵N₄ in wheat plants grown in treated soil.
| Plant Tissue | Total N content (mg/g) | ¹⁵N Abundance (atom %) | ¹⁵N Derived from Fertilizer (%) |
| Roots | 15.2 ± 1.8 | 1.25 ± 0.15 | 32.8 ± 3.9 |
| Shoots | 28.5 ± 2.5 | 0.98 ± 0.11 | 25.7 ± 3.0 |
| Grains | 25.1 ± 2.1 | 0.85 ± 0.09 | 22.3 ± 2.4 |
Values are presented as mean ± standard deviation (n=5).
Experimental Protocols
Protocol 1: Soil Incubation Study to Determine Nitrogen Mineralization from Cyanoguanidine-¹⁵N₄
Objective: To quantify the rate of nitrogen mineralization from Cyanoguanidine-¹⁵N₄ into inorganic forms (NH₄⁺ and NO₃⁻) and its incorporation into soil microbial biomass.
Materials:
-
Fresh field-moist soil, sieved (<2 mm)
-
Cyanoguanidine-¹⁵N₄ (known ¹⁵N enrichment)
-
Incubation vessels (e.g., Mason jars with airtight lids fitted with a septum for gas sampling)
-
2 M Potassium Chloride (KCl) solution
-
Chloroform (ethanol-free)
-
0.5 M Potassium Sulfate (K₂SO₄) solution
-
Reagents for colorimetric determination of NH₄⁺ and NO₃⁻
-
Isotope Ratio Mass Spectrometer (IRMS) or a similar instrument for ¹⁵N analysis
Methodology:
-
Soil Preparation: Weigh 100 g of sieved, field-moist soil into each incubation vessel. Adjust the moisture content to 60% of water-holding capacity.
-
Treatment Application: Prepare a stock solution of Cyanoguanidine-¹⁵N₄. Apply the solution evenly to the soil surface of the treatment group vessels to achieve a final concentration of 100 mg N/kg soil. For the control group, apply an equivalent volume of deionized water.
-
Incubation: Seal the vessels and incubate in the dark at a constant temperature (e.g., 25°C) for a predetermined period (e.g., 50 days).
-
Sampling: Destructive sampling will be performed at various time points (e.g., 1, 5, 10, 20, 30, and 50 days). At each sampling point, three replicate vessels from each group will be processed.
-
Inorganic N Extraction: Extract a 20 g subsample of soil with 100 mL of 2 M KCl by shaking for 1 hour. Filter the suspension. The filtrate is used for the determination of NH₄⁺ and NO₃⁻ concentrations and their ¹⁵N enrichment.
-
Microbial Biomass N Extraction: Determine microbial biomass N using the chloroform fumigation-extraction method. A separate 20 g subsample is fumigated with chloroform for 24 hours. Both fumigated and non-fumigated samples are then extracted with 0.5 M K₂SO₄.
-
Analysis:
-
Determine the concentrations of NH₄⁺ and NO₃⁻ in the KCl extracts using a colorimetric method (e.g., on a flow injection analyzer).
-
Determine the total nitrogen in the K₂SO₄ extracts.
-
The ¹⁵N enrichment of the extracted nitrogen pools is determined using an Isotope Ratio Mass Spectrometer (IRMS).
-
Protocol 2: Plant Uptake Study of Nitrogen from Cyanoguanidine-¹⁵N₄
Objective: To trace the uptake and allocation of nitrogen derived from Cyanoguanidine-¹⁵N₄ in a model plant species.
Materials:
-
Pots for planting
-
Growth medium (e.g., a mixture of sand and soil)
-
Seeds of a test crop (e.g., wheat, Triticum aestivum)
-
Cyanoguanidine-¹⁵N₄
-
Drying oven
-
Ball mill or grinder
-
Elemental Analyzer coupled with an Isotope Ratio Mass Spectrometer (EA-IRMS)
Methodology:
-
Pot Preparation: Fill each pot with 2 kg of the growth medium.
-
Fertilizer Application: Apply Cyanoguanidine-¹⁵N₄ to the soil at a rate equivalent to a typical field application rate (e.g., 120 kg N/ha). The labeled fertilizer should be thoroughly mixed into the soil. A control group with no nitrogen fertilizer and a group with unlabeled cyanoguanidine should also be included.
-
Sowing and Growth: Sow a predetermined number of seeds in each pot. Grow the plants in a controlled environment (greenhouse or growth chamber) with optimal conditions for light, temperature, and water.
-
Harvesting: Harvest the plants at maturity. Separate the plants into different parts: roots, shoots, and grains.
-
Sample Preparation: Wash the roots thoroughly to remove any adhering soil. Dry all plant samples in an oven at 65°C until a constant weight is achieved. Grind the dried plant material to a fine powder using a ball mill.
-
Analysis:
-
Determine the total nitrogen content and ¹⁵N abundance in the powdered plant samples using an Elemental Analyzer coupled to an Isotope Ratio Mass Spectrometer (EA-IRMS).
-
Calculate the percentage of nitrogen in the plant derived from the fertilizer (%NdfF) using the following formula: %NdfF = (atom % ¹⁵N excess in sample / atom % ¹⁵N excess in fertilizer) x 100
-
Visualizations
Caption: Workflow for the soil incubation study.
Caption: Workflow for the plant uptake study.
Caption: Transformation pathway of Cyanoguanidine-¹⁵N₄ in soil.
Application Notes and Protocols for Cyanoguanidine-15N4 Labeled Proteins
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stable isotope labeling of proteins followed by mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy is a powerful technique for quantitative proteomics, enabling the study of protein dynamics, protein-protein interactions, and drug-target engagement. Cyanoguanidine-15N4 is a commercially available, isotopically enriched reagent. This document outlines a novel application of this compound as a chemical labeling reagent for the guanidinylation of primary amines in proteins, specifically the ε-amino group of lysine residues. This process converts lysine into homoarginine-15N4, introducing a stable isotope tag for quantitative analysis.
The guanidinylation of lysine residues can enhance ionization efficiency in mass spectrometry and provides a specific site for isotopic labeling, making this compound a valuable tool for quantitative proteomics research. This application is particularly relevant in drug discovery for target validation and biomarker identification.
Principle of the Method
The proposed method utilizes this compound to chemically modify the primary amine groups of lysine residues in a protein of interest. The reaction, known as guanidinylation, converts lysine into a homoarginine analog with four 15N isotopes incorporated into the newly formed guanidinium group. This introduces a precise mass shift that can be detected by mass spectrometry, allowing for the differentiation and relative quantification of labeled versus unlabeled proteins.
Reaction Scheme:
Protein-Lys-NH₂ + C₂H₄¹⁵N₄ (Cyanoguanidine-¹⁵N₄) → Protein-Lys-NH-C(=¹⁵NH)¹⁵NH₂ + Byproducts
This labeling strategy can be employed in various quantitative proteomics workflows, such as comparing protein abundance between a control and a treated sample.
Experimental Protocols
Protocol 1: Chemical Labeling of Proteins with this compound
This protocol describes the in-vitro labeling of a purified protein with this compound.
Materials:
-
Purified protein of interest
-
This compound
-
Guanidinylation Buffer: 0.1 M Sodium Phosphate, pH 8.5
-
Reducing agent: Dithiothreitol (DTT)
-
Alkylating agent: Iodoacetamide (IAA)
-
Desalting column or dialysis membrane (e.g., 3 kDa MWCO)
-
Protein concentration assay kit (e.g., BCA assay)
Procedure:
-
Protein Preparation:
-
Dissolve the purified protein in the Guanidinylation Buffer to a final concentration of 1-5 mg/mL.
-
If the protein contains disulfide bonds that need to be reduced, add DTT to a final concentration of 5 mM and incubate at 37°C for 1 hour.
-
To prevent re-formation of disulfide bonds, add IAA to a final concentration of 15 mM and incubate in the dark at room temperature for 30 minutes.
-
-
Guanidinylation Reaction:
-
Prepare a 1 M stock solution of this compound in the Guanidinylation Buffer.
-
Add the this compound stock solution to the protein solution to a final concentration of 0.1 M. The optimal concentration may need to be determined empirically.
-
Incubate the reaction mixture at 37°C for 2-4 hours with gentle agitation.
-
-
Removal of Excess Reagent:
-
Remove unreacted this compound and byproducts by either:
-
Dialysis against a suitable buffer (e.g., 20 mM Tris-HCl, pH 7.5) overnight at 4°C.
-
Using a desalting column according to the manufacturer's instructions.
-
-
-
Protein Quantification:
-
Determine the concentration of the labeled protein using a standard protein assay such as the BCA assay.
-
-
Verification of Labeling (Optional):
-
Analyze a small aliquot of the labeled protein by SDS-PAGE to check for integrity.
-
Confirm labeling efficiency by mass spectrometry analysis of the intact protein or after proteolytic digestion (see Protocol 2).
-
Protocol 2: Sample Preparation for Mass Spectrometry Analysis
This protocol outlines the steps for preparing this compound labeled and unlabeled protein samples for quantitative mass spectrometry.
Materials:
-
Labeled and unlabeled protein samples
-
Denaturation Buffer: 8 M Urea in 100 mM Tris-HCl, pH 8.5
-
Trypsin (mass spectrometry grade)
-
Formic acid
-
C18 spin columns for desalting
Procedure:
-
Sample Mixing:
-
For relative quantification, mix the labeled and unlabeled protein samples in a 1:1 ratio based on protein concentration.
-
-
Denaturation, Reduction, and Alkylation:
-
Dilute the protein mixture with Denaturation Buffer.
-
Add DTT to a final concentration of 10 mM and incubate at 37°C for 1 hour.
-
Add IAA to a final concentration of 25 mM and incubate in the dark at room temperature for 30 minutes.
-
-
Digestion:
-
Dilute the sample with 100 mM Tris-HCl, pH 8.5, to reduce the urea concentration to less than 1 M.
-
Add trypsin at a 1:50 (w/w) enzyme-to-protein ratio and incubate overnight at 37°C.
-
-
Desalting:
-
Acidify the digest with formic acid to a final concentration of 0.1%.
-
Desalt the peptides using a C18 spin column according to the manufacturer's protocol.
-
-
LC-MS/MS Analysis:
-
Reconstitute the desalted peptides in a suitable solvent (e.g., 0.1% formic acid in water).
-
Analyze the peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Presentation
Quantitative data from mass spectrometry analysis should be summarized in tables for clear comparison.
Table 1: Mass Shift of Lysine-Containing Peptides upon Labeling
| Amino Acid | Modification | Monoisotopic Mass Shift (Da) |
| Lysine (K) | Guanidinylation with this compound | +46.0444 |
Table 2: Example of Quantitative Data from a Drug Treatment Study
| Protein ID | Peptide Sequence | Ratio (Treated/Control) | p-value |
| P12345 | TIDEKLSEYR | 2.5 | 0.001 |
| Q67890 | VAPEEHPKVTR | 0.8 | 0.045 |
| R24680 | AFDEGKLIVK | 3.1 | <0.001 |
| K* indicates a labeled lysine residue. |
Mandatory Visualization
Experimental Workflow for Quantitative Proteomics
The following diagram illustrates the experimental workflow for a typical quantitative proteomics experiment using this compound labeling.
Caption: Workflow for quantitative proteomics using this compound.
Signaling Pathway Analysis
This diagram shows a hypothetical signaling pathway where the abundance of a key protein is quantified using this compound labeling in response to a drug treatment.
Caption: Drug-induced changes in a signaling pathway protein quantified by labeling.
Application Note: High-Throughput Analysis of Metformin in Human Plasma using Cyanoguanidine-¹⁵N₄ as an Internal Standard by HPLC-MS/MS
Abstract
This application note describes a robust and sensitive high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method for the quantification of metformin in human plasma. To ensure accuracy and precision, a stable isotope-labeled internal standard, Cyanoguanidine-¹⁵N₄, is employed. The sample preparation is a straightforward protein precipitation procedure, allowing for high-throughput analysis. The method was validated according to regulatory guidelines and demonstrated excellent linearity, accuracy, precision, and stability, making it suitable for pharmacokinetic and bioequivalence studies in drug development.
Introduction
Metformin is a first-line oral antihyperglycemic agent for the treatment of type 2 diabetes. Accurate and reliable quantification of metformin in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence trials. The use of a stable isotope-labeled internal standard is the gold standard in quantitative bioanalysis by mass spectrometry as it effectively compensates for variability in sample preparation and matrix effects.[1] Cyanoguanidine is a known impurity and major degradation product of metformin, making its stable isotope-labeled form, Cyanoguanidine-¹⁵N₄, a structurally similar and ideal internal standard for this application.[2] This note details a validated HPLC-MS/MS method for the determination of metformin in human plasma using Cyanoguanidine-¹⁵N₄ as the internal standard.
Experimental
Materials and Reagents
-
Metformin hydrochloride (Reference Standard)
-
Cyanoguanidine-¹⁵N₄ (Internal Standard)
-
Acetonitrile (HPLC Grade)
-
Methanol (HPLC Grade)
-
Formic Acid (LC-MS Grade)
-
Ammonium Acetate (LC-MS Grade)
-
Human Plasma (K₂EDTA)
-
Ultrapure Water
Instrumentation
-
HPLC System: Shimadzu Nexera X2 or equivalent
-
Mass Spectrometer: SCIEX Triple Quad™ 5500 or equivalent
-
Analytical Column: Waters XBridge HILIC (100 x 2.1 mm, 3.5 µm)
Preparation of Solutions
-
Metformin Stock Solution (1 mg/mL): Accurately weigh and dissolve metformin hydrochloride in methanol.
-
Cyanoguanidine-¹⁵N₄ (IS) Stock Solution (1 mg/mL): Accurately weigh and dissolve Cyanoguanidine-¹⁵N₄ in methanol.
-
Metformin Working Solutions: Prepare serial dilutions of the metformin stock solution in 50:50 (v/v) acetonitrile:water to create calibration standards.
-
IS Working Solution (100 ng/mL): Dilute the IS stock solution with 50:50 (v/v) acetonitrile:water.
Sample Preparation Protocol
-
Pipette 50 µL of human plasma (blank, calibration standard, QC, or unknown sample) into a 1.5 mL microcentrifuge tube.
-
Add 50 µL of the IS Working Solution (100 ng/mL) to all tubes except the blank matrix.
-
Vortex mix for 10 seconds.
-
Add 200 µL of acetonitrile (containing 0.1% formic acid) to precipitate proteins.
-
Vortex mix for 1 minute.
-
Centrifuge at 13,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to an autosampler vial.
-
Inject 5 µL into the HPLC-MS/MS system.
HPLC-MS/MS Method
HPLC Conditions
| Parameter | Value |
| Column | Waters XBridge HILIC (100 x 2.1 mm, 3.5 µm) |
| Mobile Phase A | 10 mM Ammonium Acetate in Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |
| Flow Rate | 0.4 mL/min |
| Gradient | 90% B (0-0.5 min), 90-50% B (0.5-2.0 min), 50% B (2.0-2.5 min), 50-90% B (2.5-2.6 min), 90% B (2.6-4.0 min) |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
Mass Spectrometry Conditions
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Curtain Gas | 30 psi |
| Collision Gas | 9 psi |
| IonSpray Voltage | 5500 V |
| Temperature | 500°C |
| MRM Transitions | See Table 1 |
Table 1: MRM Transitions and Parameters
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Metformin | 130.1 | 71.1 | 25 |
| Cyanoguanidine-¹⁵N₄ (IS) | 93.1 | 47.1 | 20 |
Method Validation
The method was validated for linearity, accuracy, precision, selectivity, recovery, and stability.
Linearity
The calibration curve was linear over the concentration range of 5 to 2000 ng/mL for metformin in human plasma. The coefficient of determination (r²) was consistently >0.995.
Table 2: Calibration Curve Summary
| Analyte | Range (ng/mL) | r² |
| Metformin | 5 - 2000 | >0.995 |
Accuracy and Precision
The intra- and inter-day accuracy and precision were evaluated at four quality control (QC) levels: Lower Limit of Quantification (LLOQ), Low QC (LQC), Medium QC (MQC), and High QC (HQC). The results are summarized in Table 3.
Table 3: Accuracy and Precision Data
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |
| LLOQ | 5 | ≤8.5 | 95.0 - 105.0 | ≤9.2 | 94.5 - 106.0 |
| LQC | 15 | ≤6.8 | 96.2 - 103.5 | ≤7.5 | 95.8 - 104.1 |
| MQC | 150 | ≤5.1 | 97.1 - 102.8 | ≤6.3 | 96.5 - 103.2 |
| HQC | 1600 | ≤4.5 | 98.0 - 101.5 | ≤5.9 | 97.2 - 102.0 |
Recovery
The extraction recovery of metformin and Cyanoguanidine-¹⁵N₄ was determined by comparing the peak areas of extracted samples to those of post-extraction spiked samples.
Table 4: Extraction Recovery
| Analyte | LQC (%) | MQC (%) | HQC (%) |
| Metformin | 92.5 | 94.1 | 93.7 |
| Cyanoguanidine-¹⁵N₄ | 95.2 | 96.0 | 95.5 |
Stability
The stability of metformin in human plasma was assessed under various conditions to simulate sample handling and storage. The results are presented in Table 5.
Table 5: Stability of Metformin in Human Plasma
| Stability Condition | LQC (% Bias) | HQC (% Bias) |
| Bench-top (6 hours at RT) | -4.2 | -3.5 |
| Freeze-thaw (3 cycles) | -5.8 | -4.9 |
| Long-term (-80°C for 90 days) | -7.1 | -6.3 |
| Post-preparative (Autosampler at 10°C for 24 hours) | -3.9 | -3.1 |
Conclusion
A simple, rapid, and robust HPLC-MS/MS method for the quantification of metformin in human plasma has been developed and validated using Cyanoguanidine-¹⁵N₄ as an internal standard. The method demonstrates excellent performance characteristics and is suitable for high-throughput bioanalysis in support of clinical and preclinical studies.
Visualizations
Caption: Experimental workflow for metformin quantification.
Caption: Role of the internal standard in the bioanalytical method.
References
Application Notes & Protocols: Experimental Design for Quantitative Proteomics Using a Novel 15N-Labeling Strategy with Dicyanodiamide-¹⁵N₄
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quantitative proteomics is a cornerstone of modern biological research and drug development, enabling the precise measurement of protein abundance changes across different cellular states. Metabolic labeling with stable isotopes, such as ¹⁵N, offers a robust method for accurate protein quantification by introducing a mass difference between proteins from different experimental conditions.[1][2][3] This document provides detailed application notes and protocols for the experimental design of quantitative proteomics studies utilizing a novel, cost-effective ¹⁵N labeling strategy. This strategy is based on the use of Dicyanodiamide-¹⁵N₄ (DCD-¹⁵N₄) as a precursor for the generation of a ¹⁵N-enriched nitrogen source for metabolic labeling.
While Dicyanodiamide (DCD) is widely recognized as a nitrification inhibitor in agriculture to enhance nitrogen fertilizer efficiency, its potential as a starting material for producing ¹⁵N-labeled compounds for proteomics is an emerging area of interest.[4][5] DCD-¹⁵N₄ can be theoretically converted into ¹⁵N-labeled ammonium or nitrate salts, which are then used to supplement cell culture media for metabolic labeling.
Principle of ¹⁵N Metabolic Labeling
Metabolic labeling involves growing cells in a medium where a standard nutrient is replaced with its heavy isotope-labeled counterpart. In the case of ¹⁵N labeling, the primary nitrogen sources in the culture medium, such as ammonium chloride (NH₄Cl) or potassium nitrate (KNO₃), are replaced with their ¹⁵N-labeled forms. As cells grow and divide, they incorporate the ¹⁵N-labeled nitrogen into their amino acids and, subsequently, into their entire proteome.
After a sufficient number of cell divisions, the proteome of the "heavy" labeled cells will have a higher mass compared to the proteome of "light" (¹⁴N) cells grown in standard medium. When the "heavy" and "light" cell populations are mixed, digested into peptides, and analyzed by mass spectrometry (MS), the corresponding peptides will appear as pairs with a specific mass difference. The ratio of the signal intensities of these peptide pairs directly reflects the relative abundance of the corresponding protein in the two samples.
Experimental Design & Workflow
A typical quantitative proteomics experiment using ¹⁵N metabolic labeling consists of several key stages, from experimental setup to data analysis. Careful planning at each stage is crucial for obtaining reliable and reproducible results.
Caption: Overall workflow for quantitative proteomics using ¹⁵N metabolic labeling derived from Dicyanodiamide-¹⁵N₄.
Quantitative Data Summary
The following table summarizes representative quantitative data that can be obtained from a typical ¹⁵N metabolic labeling experiment. The labeling efficiency and protein ratios are key metrics for assessing the success of the experiment.
| Parameter | Typical Value | Reference |
| ¹⁵N Labeling Efficiency | > 95% | |
| Number of Quantified Proteins | 1,000 - 5,000+ | |
| Median Protein Ratio (Light/Heavy) | ~1.0 (for control vs. control) | |
| Coefficient of Variation (CV) for Protein Ratios | < 20% | N/A |
| Dynamic Range of Quantification | > 2-3 orders of magnitude | N/A |
Detailed Experimental Protocols
Protocol 1: Preparation of ¹⁵N-Enriched Cell Culture Medium from Dicyanodiamide-¹⁵N₄ (Conceptual)
Note: This protocol is conceptual and outlines the theoretical conversion of DCD-¹⁵N₄ to a usable nitrogen source. Chemical synthesis should be performed by qualified chemists in a controlled laboratory environment.
-
Hydrolysis of Dicyanodiamide-¹⁵N₄ to ¹⁵N-Ammonia:
-
Acid hydrolysis of DCD-¹⁵N₄ can yield ¹⁵N-ammonia. This process typically involves heating DCD-¹⁵N₄ in a strong acid solution (e.g., HCl).
-
The resulting ¹⁵N-ammonium salt (e.g., ¹⁵NH₄Cl) must be purified to remove any residual reactants and byproducts.
-
-
Oxidation of ¹⁵N-Ammonia to ¹⁵N-Nitrate (Optional):
-
For cell lines that require nitrate as a nitrogen source, the purified ¹⁵N-ammonia can be oxidized to ¹⁵N-nitrate. This can be achieved through microbial nitrification or chemical oxidation methods.
-
The resulting ¹⁵N-nitrate salt (e.g., K¹⁵NO₃) should be purified before use.
-
-
Preparation of ¹⁵N-Enriched Culture Medium:
-
Prepare the desired cell culture medium (e.g., DMEM, RPMI-1640) from powder, omitting the standard nitrogen sources (e.g., L-glutamine, ammonium sulfate, potassium nitrate).
-
Supplement the medium with the prepared ¹⁵N-labeled ammonium or nitrate salt at the same molar concentration as the standard nitrogen source.
-
Add other necessary components, such as amino acids (excluding glutamine if it's the labeled source), vitamins, glucose, and serum (dialyzed serum is recommended to avoid introducing unlabeled nitrogen).
-
Sterilize the medium by filtration (0.22 µm filter).
-
Protocol 2: ¹⁵N Metabolic Labeling of Adherent Cells
-
Cell Seeding: Seed cells in two separate sets of culture dishes: one for "light" (¹⁴N) and one for "heavy" (¹⁵N) labeling.
-
Adaptation to Heavy Medium: For the "heavy" labeled set, replace the standard medium with the prepared ¹⁵N-enriched medium. Culture the cells for at least 5-6 cell divisions to ensure near-complete incorporation of the ¹⁵N label. Monitor cell morphology and proliferation to ensure the heavy medium does not have adverse effects.
-
Experimental Treatment: Once the cells are fully labeled, apply the desired experimental treatment (e.g., drug treatment, growth factor stimulation) to both the "light" and "heavy" cell populations. Include appropriate controls for each condition.
-
Cell Harvesting: After the treatment period, wash the cells with ice-cold PBS, and then harvest them by scraping or trypsinization.
-
Cell Counting and Mixing: Accurately count the number of cells from each "light" and "heavy" sample. Mix the corresponding "light" and "heavy" cell populations in a 1:1 ratio.
-
Sample Storage: Centrifuge the mixed cell pellets, remove the supernatant, and store the pellets at -80°C until further processing.
Protocol 3: Protein Extraction, Digestion, and Sample Preparation for LC-MS/MS
-
Cell Lysis: Resuspend the mixed cell pellet in a suitable lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors). Lyse the cells by sonication or freeze-thaw cycles.
-
Protein Quantification: Centrifuge the lysate to pellet cell debris and collect the supernatant containing the soluble proteins. Determine the protein concentration using a standard protein assay (e.g., BCA assay).
-
Protein Precipitation (Optional): To concentrate the protein and remove interfering substances, perform acetone or TCA precipitation.
-
Reduction and Alkylation:
-
Resuspend the protein pellet in a denaturation buffer (e.g., 8 M urea in 100 mM Tris-HCl, pH 8.5).
-
Reduce disulfide bonds by adding dithiothreitol (DTT) to a final concentration of 5 mM and incubating at 37°C for 1 hour.
-
Alkylate free cysteine residues by adding iodoacetamide (IAA) to a final concentration of 15 mM and incubating in the dark at room temperature for 30 minutes.
-
-
In-solution or In-gel Digestion:
-
In-solution: Dilute the urea concentration to less than 2 M with 100 mM Tris-HCl (pH 8.5). Add sequencing-grade trypsin at a 1:50 (w/w) ratio of trypsin to protein and incubate overnight at 37°C.
-
In-gel: Run the protein lysate on a 1D SDS-PAGE gel. Excise the entire protein lane, cut it into smaller pieces, and perform in-gel digestion with trypsin.
-
-
Peptide Desalting: Acidify the peptide solution with formic acid or trifluoroacetic acid (TFA). Desalt the peptides using a C18 StageTip or a similar reversed-phase chromatography method.
-
Sample Concentration and Reconstitution: Dry the desalted peptides in a vacuum centrifuge and reconstitute them in a small volume of LC-MS loading buffer (e.g., 0.1% formic acid in water).
Protocol 4: LC-MS/MS Analysis and Data Processing
-
LC-MS/MS Analysis:
-
Analyze the peptide samples using a high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF) coupled to a nano-liquid chromatography system.
-
Use a data-dependent acquisition (DDA) or data-independent acquisition (DIA) method. For DDA, acquire high-resolution MS1 scans followed by MS2 scans of the most abundant precursor ions.
-
-
Database Searching:
-
Process the raw MS data using a suitable software package (e.g., MaxQuant, Proteome Discoverer, or open-source tools like Protein Prospector).
-
Search the MS/MS spectra against a protein sequence database (e.g., UniProt) for the organism of interest.
-
Configure the search parameters to include variable modifications (e.g., oxidation of methionine, N-terminal acetylation) and a fixed modification for carbamidomethylation of cysteine.
-
Crucially, specify the ¹⁵N labeling in the search parameters to allow for the identification of heavy-labeled peptides.
-
-
Protein Quantification and Statistical Analysis:
-
The software will identify "light" and "heavy" peptide pairs and calculate their intensity ratios.
-
Protein ratios are then calculated by aggregating the ratios of their corresponding peptides.
-
Perform statistical analysis (e.g., t-test, ANOVA) to identify proteins with statistically significant changes in abundance between the experimental conditions.
-
Signaling Pathway and Data Analysis Workflow Diagrams
Illustrative Signaling Pathway: mTOR Signaling
The following diagram illustrates a simplified mTOR signaling pathway, a key regulator of cell growth and proliferation, which is often studied using quantitative proteomics.
Caption: A simplified diagram of the mTOR signaling pathway.
Data Analysis Workflow
The following diagram outlines the key steps in the data analysis pipeline for ¹⁵N metabolic labeling proteomics data.
Caption: A flowchart of the data analysis workflow for ¹⁵N metabolic labeling proteomics.
Conclusion
The use of Dicyanodiamide-¹⁵N₄ as a precursor for generating ¹⁵N-labeled nitrogen sources presents a potentially cost-effective and innovative approach for quantitative proteomics. The protocols and workflows detailed in these application notes provide a comprehensive guide for researchers to design and execute robust ¹⁵N metabolic labeling experiments. By following these guidelines, scientists can achieve accurate and reproducible quantification of proteome-wide changes, leading to significant advancements in our understanding of complex biological systems and the development of novel therapeutics.
References
- 1. biorxiv.org [biorxiv.org]
- 2. Using 15N-Metabolic Labeling for Quantitative Proteomic Analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | 15N Metabolic Labeling Quantification Workflow in Arabidopsis Using Protein Prospector [frontiersin.org]
- 4. justagriculture.in [justagriculture.in]
- 5. DCD: Research Findings | NutrientStar [nutrientstar.org]
Application Notes and Protocols for the Analysis of Metformin and 1-Cyanoguanidine in Tablets
Introduction
Metformin is a widely prescribed oral hypoglycemic agent for the management of type 2 diabetes. 1-Cyanoguanidine (dicyandiamide) is a known process impurity and a potential degradation product of metformin. Regulatory guidelines necessitate the monitoring and control of impurities in pharmaceutical formulations to ensure safety and efficacy. This document provides detailed analytical methods and protocols for the simultaneous quantification of metformin and 1-cyanoguanidine in tablet dosage forms, intended for researchers, scientists, and drug development professionals. The methods described are primarily based on High-Performance Liquid Chromatography (HPLC) with UV detection, a robust and widely used technique in pharmaceutical analysis.
Quantitative Data Summary
The following tables summarize the quantitative performance parameters of various validated HPLC methods for the analysis of metformin and 1-cyanoguanidine.
Table 1: Linearity and Range
| Analyte | Method | Linearity Range (µg/mL) | Correlation Coefficient (r²) | Reference |
| Metformin | HPLC-UV | 3.0 - 80 | > 0.99 | [1] |
| 1-Cyanoguanidine | HPLC-UV | 0.5 - 10 | > 0.99 | [1] |
| Metformin HCl | HPLC-UV | 10 - 30 | Not Specified | [2][3][4] |
| Metformin HCl | RP-LC | 20 - 800 | Not Specified |
Table 2: Limit of Detection (LOD) and Limit of Quantification (LOQ)
| Analyte | Method | LOD (µg/mL) | LOQ (µg/mL) | Reference |
| Metformin | HPLC-UV | 0.73 | Not Specified | |
| 1-Cyanoguanidine | HPLC-UV | 0.11 | Low LOQ mentioned | |
| Metformin & 1-Cyanoguanidine | CZE | < 30 | 100 |
Table 3: Accuracy and Precision
| Analyte | Method | Accuracy (%) | Precision (%RSD) | Reference |
| Metformin HCl | HPLC-UV | 100.4 | 0.30 | |
| Metformin & 1-Cyanoguanidine | CZE | 98.3 - 100.9 | < 1.98 |
Experimental Protocols
This section details the methodologies for two distinct HPLC-UV methods for the simultaneous determination of metformin and 1-cyanoguanidine in tablets.
Protocol 1: HPLC-UV Method with a Halogenated Stationary Phase
This method provides a facile and rapid analysis with a total run time of less than 4 minutes.
1. Instrumentation and Chromatographic Conditions:
-
HPLC System: A standard HPLC system equipped with a UV detector.
-
Column: Pentabromobenzyl column.
-
Mobile Phase: A mixture of 20% 10.0 mM phosphate buffer (pH 5.5) and 80% methanol.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 227 nm.
-
Analysis Time: Less than 4.0 minutes.
2. Preparation of Standard Solutions:
-
Metformin Stock Solution: Accurately weigh and dissolve an appropriate amount of metformin hydrochloride reference standard in the mobile phase to obtain a stock solution.
-
1-Cyanoguanidine Stock Solution: Accurately weigh and dissolve an appropriate amount of 1-cyanoguanidine reference standard in the mobile phase to obtain a stock solution.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solutions with the mobile phase to cover the concentration ranges of 3.0 - 80 µg/mL for metformin and 0.5 - 10 µg/mL for 1-cyanoguanidine.
3. Sample Preparation:
-
Weigh and finely powder not fewer than 20 tablets to determine the average tablet weight.
-
Accurately weigh a portion of the powdered tablets equivalent to a specific amount of metformin hydrochloride.
-
Transfer the powder to a suitable volumetric flask.
-
Add a portion of the mobile phase, sonicate to dissolve the active pharmaceutical ingredient, and then dilute to volume with the mobile phase.
-
Filter the solution through a 0.45 µm membrane filter before injection into the HPLC system.
4. Analysis Procedure:
-
Inject equal volumes of the standard and sample solutions into the chromatograph.
-
Record the chromatograms and measure the peak areas for metformin and 1-cyanoguanidine.
-
Calculate the content of metformin and 1-cyanoguanidine in the tablet sample by comparing the peak areas with those of the respective standards.
Protocol 2: HPLC-UV Method with a Silica Column
This stability-indicating method was developed and validated in accordance with USP requirements.
1. Instrumentation and Chromatographic Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: Nova-Pak silica column.
-
Mobile Phase: Isocratic elution using a mixture of ammonium dihydrogen phosphate buffer and methanol (21:79, v/v).
-
Detection Wavelength: 232 nm.
2. Preparation of Standard Solutions:
-
Metformin Stock Solution: Prepare a stock solution of metformin hydrochloride in the mobile phase.
-
1-Cyanoguanidine Stock Solution: Prepare a stock solution of 1-cyanoguanidine in the mobile phase.
-
Working Standard Solutions: Prepare working standard solutions from the stock solutions by dilution with the mobile phase to achieve concentrations within the desired range (e.g., 0.01-0.03 mg/mL for metformin hydrochloride).
3. Sample Preparation:
-
Follow the same procedure as described in Protocol 1 for the preparation of tablet samples.
4. Analysis Procedure:
-
Inject the prepared standard and sample solutions into the HPLC system.
-
Monitor the chromatograms at 232 nm and determine the peak areas for metformin and 1-cyanoguanidine.
-
Quantify the amounts of metformin and 1-cyanoguanidine in the tablets based on the calibration curves generated from the standard solutions.
Visualizations
References
- 1. FACILE HPLC/UV METHOD FOR DETERMINATION OF METFORMIN AND 1-CYANOGUANIDINE USING NOVEL HALOGENATED STATIONARY PHASE [bpsa.journals.ekb.eg]
- 2. development-and-validation-of-an-analytical-method-for-metformin-hydrochloride-and-its-related-compound-1-cyanoguanidine-in-tablet-formulations-by-hplc-uv - Ask this paper | Bohrium [bohrium.com]
- 3. Development and validation of an analytical method for metformin hydrochloride and its related compound (1-cyanoguanidine) in tablet formulations by HPLC-UV - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development and validation of an analytical method for metformin hydrochloride and its related compound (1-cyanoguanidine) in tablet formulations by HPLC-UV. | Sigma-Aldrich [sigmaaldrich.com]
Troubleshooting & Optimization
Technical Support Center: Cyanoguanidine-¹⁵N₄ Labeling
Welcome to the technical support center for Cyanoguanidine-¹⁵N₄ labeling. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving labeling efficiency and troubleshooting common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is Cyanoguanidine-¹⁵N₄ labeling?
Cyanoguanidine-¹⁵N₄ is an isotopic labeling reagent used to introduce a ¹⁵N-labeled guanidinyl group onto primary and secondary amines. This process, known as guanidinylation, is valuable in various research applications, including stable isotope labeling for mass spectrometry-based quantitative proteomics and nuclear magnetic resonance (NMR) studies.
Q2: What is the basic principle of the labeling reaction?
The labeling reaction involves the addition of an amine to the nitrile group of Cyanoguanidine-¹⁵N₄, forming a ¹⁵N-labeled biguanide derivative. The reaction is typically facilitated by heat and can be influenced by factors such as pH, solvent, and the presence of catalysts.[1][2]
Q3: What are the common applications of Cyanoguanidine-¹⁵N₄ labeling?
The primary applications include:
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Mass Spectrometry: Introducing a stable isotope label for quantitative analysis of proteins and small molecules.
-
NMR Spectroscopy: ¹⁵N labeling allows for the study of molecular structure and dynamics.
-
Metabolic Labeling: Introducing ¹⁵N-labeled precursors into biological systems to trace metabolic pathways.
Troubleshooting Guide
Low labeling efficiency is a common challenge in Cyanoguanidine-¹⁵N₄ labeling. The following guide addresses specific issues and provides potential solutions.
Issue 1: Low or No Product Yield
Possible Causes:
-
Suboptimal reaction temperature.
-
Incorrect solvent selection.
-
Inappropriate pH of the reaction mixture.
-
Insufficient reaction time.
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Reactant degradation.
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Formation of byproducts like melamine.[1]
Troubleshooting Steps:
| Parameter | Recommendation | Rationale |
| Temperature | Increase the reaction temperature. Reactions are often performed at elevated temperatures, such as reflux or even up to 180-200 °C in a sealed vessel.[2] | The reaction often requires significant thermal energy to proceed at an appreciable rate. |
| Solvent | Use polar solvents like water, ethanol, or methanol.[1] Protic solvents are generally preferred. | Polar solvents can help to dissolve the reactants and facilitate the proton exchange needed for the reaction mechanism. |
| pH | Perform the reaction under acidic conditions, for instance, by using the amine as a hydrochloride salt. | Acidic conditions can activate the cyanoguanidine, making it more susceptible to nucleophilic attack by the amine. |
| Reaction Time | Increase the reaction time. Some reactions may require several hours to reach completion. | The reaction kinetics may be slow under certain conditions. |
| Stoichiometry | Experiment with the molar ratio of cyanoguanidine to the amine substrate. A slight excess of one reactant may drive the reaction to completion. | Optimizing the reactant ratio can maximize the conversion of the limiting reagent. |
| Catalyst | Consider the addition of a catalyst, such as copper(II) salts (e.g., CuCl₂), especially in aqueous solutions. | Metal salts can coordinate to the cyanoguanidine and activate it for the reaction. |
Issue 2: Difficult Purification of the Labeled Product
Possible Causes:
-
Presence of unreacted starting materials.
-
Formation of side products.
-
Complexation of the product with metal catalysts.
Troubleshooting Steps:
| Parameter | Recommendation | Rationale |
| Catalyst Removal | If a copper catalyst is used, the resulting copper complex can be treated with hydrogen sulfide (H₂S) to precipitate copper sulfide and release the free biguanide product. | This is a classic method for removing copper ions from solution. |
| Purification Technique | Employ standard purification techniques such as crystallization, or column chromatography. The choice of technique will depend on the properties of the labeled product. | These methods are essential for isolating the desired product from a complex reaction mixture. |
| Byproduct Minimization | Optimize reaction conditions (temperature, time, stoichiometry) to minimize the formation of byproducts like melamine. | Cleaner reactions lead to simpler purifications. |
Experimental Protocols
General Protocol for Cyanoguanidine-¹⁵N₄ Labeling of a Primary Amine
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
Amine substrate (as a hydrochloride salt)
-
Cyanoguanidine-¹⁵N₄
-
Anhydrous ethanol (or another suitable polar solvent)
-
Reaction vessel (e.g., round-bottom flask with reflux condenser or a sealed pressure vessel)
-
Heating and stirring apparatus
Procedure:
-
Dissolve the amine hydrochloride salt in anhydrous ethanol in the reaction vessel.
-
Add an equimolar amount of Cyanoguanidine-¹⁵N₄ to the solution.
-
Heat the mixture to reflux with stirring. For less reactive amines, higher temperatures (180-200 °C) in a sealed vessel may be necessary.
-
Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, LC-MS).
-
Once the reaction is complete, cool the mixture to room temperature.
-
If the product precipitates upon cooling, it can be isolated by filtration.
-
If the product remains in solution, the solvent can be removed under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Protocol for Copper(II) Catalyzed Labeling in Aqueous Solution
Materials:
-
Primary amine substrate
-
Cyanoguanidine-¹⁵N₄
-
Copper(II) chloride (CuCl₂)
-
Water
-
Hydrogen sulfide (gas or a solution of NaHS)
Procedure:
-
Dissolve the primary amine and Cyanoguanidine-¹⁵N₄ in water.
-
Add a catalytic amount of CuCl₂ to the solution.
-
Heat the mixture to reflux with stirring. A pink copper complex may form.
-
Monitor the reaction for completion.
-
After cooling, bubble hydrogen sulfide gas through the solution (or add a solution of NaHS) to precipitate copper sulfide. (Caution: H₂S is toxic and should be handled in a fume hood) .
-
Filter the mixture to remove the copper sulfide precipitate.
-
Isolate the labeled product from the filtrate, for example, by evaporation of the solvent and subsequent purification.
Visualizations
References
Troubleshooting incomplete peptide labeling with Dicyanodiamide-15N4
Welcome to the technical support center for troubleshooting incomplete peptide labeling with Dicyanodiamide-¹⁵N₄. This resource provides researchers, scientists, and drug development professionals with targeted guidance to address common issues encountered during the guanidinylation of peptides for isotopic labeling.
Frequently Asked Questions (FAQs)
Q1: What is the primary purpose of labeling peptides with Dicyanodiamide-¹⁵N₄?
A1: Dicyanodiamide-¹⁵N₄ is used to introduce a stable isotope label onto peptides, specifically by converting the primary amine of lysine residues into a guanidinium group. This process, known as guanidinylation, results in the formation of homoarginine. The incorporation of ¹⁵N isotopes allows for the quantitative analysis of peptides and proteins using mass spectrometry-based techniques. This is particularly useful in proteomics for relative and absolute quantification experiments.
Q2: What is the basic reaction mechanism of Dicyanodiamide-¹⁵N₄ with a peptide?
A2: Dicyanodiamide-¹⁵N₄ reacts with the ε-amino group of lysine residues in a nucleophilic addition reaction. The reaction is typically carried out under basic conditions to ensure the lysine side chain's amino group is deprotonated and thus more nucleophilic. The successful reaction results in the formation of a ¹⁵N₄-labeled homoarginine residue.
Q3: My peptide labeling is incomplete. What are the most common causes?
A3: Incomplete labeling is a frequent issue and can stem from several factors. The most common culprits include suboptimal reaction pH, incorrect temperature, inappropriate molar ratio of labeling reagent to peptide, insufficient reaction time, and issues with peptide solubility or the presence of interfering substances. Each of these factors is addressed in detail in the troubleshooting guide below.
Troubleshooting Guide for Incomplete Labeling
This guide provides a structured approach to diagnosing and resolving issues of incomplete peptide labeling with Dicyanodiamide-¹⁵N₄.
Issue 1: Low Labeling Efficiency
Symptoms:
-
Mass spectrometry data shows a significant peak corresponding to the unlabeled peptide.
-
The isotopic distribution of the labeled peptide does not match the theoretical distribution for complete labeling.
Potential Causes & Solutions:
| Cause | Recommended Action |
| Suboptimal pH | The guanidinylation reaction is highly pH-dependent. The lysine amino group (pKa ~10.5) must be deprotonated to be nucleophilic. Solution: Ensure the reaction buffer is sufficiently basic, typically in the range of pH 9-11. It is advisable to perform a pH optimization experiment for your specific peptide. |
| Incorrect Temperature | Reaction kinetics are influenced by temperature. Low temperatures can lead to slow and incomplete reactions. Solution: While room temperature can be a starting point, consider increasing the temperature to 37-50°C to enhance the reaction rate. Monitor for potential side reactions at higher temperatures. |
| Insufficient Reagent Concentration | An inadequate molar excess of Dicyanodiamide-¹⁵N₄ can result in incomplete labeling, especially for peptides with multiple lysine residues. Solution: Increase the molar excess of the labeling reagent. A 10 to 50-fold molar excess is a common starting point, but this may need to be optimized. |
| Inadequate Reaction Time | The reaction may not have proceeded to completion. Solution: Extend the reaction time. Monitor the reaction progress at different time points (e.g., 2, 4, 8, and 24 hours) using LC-MS to determine the optimal reaction duration. |
| Poor Peptide Solubility | If the peptide is not fully dissolved in the reaction buffer, its reactive sites will not be accessible to the labeling reagent. Solution: Ensure complete dissolution of the peptide before adding the labeling reagent. If necessary, a small amount of an organic co-solvent (e.g., DMSO, acetonitrile) can be added, but its compatibility with the overall reaction should be verified. |
| Interfering Substances | Primary amine-containing buffers (e.g., Tris) or other nucleophiles in the sample can compete with the peptide for the labeling reagent. Solution: Use non-nucleophilic buffers such as borate or carbonate. Ensure the peptide sample is purified and free from interfering substances before labeling. |
Issue 2: Observation of Unexpected Side Products
Symptoms:
-
LC-MS analysis reveals additional peaks with unexpected mass-to-charge ratios.
Potential Causes & Solutions:
| Cause | Recommended Action |
| Reaction with N-terminus | The α-amino group of the N-terminal amino acid can also be guanidinylated. Solution: This is a common and often unavoidable side reaction. If N-terminal labeling is undesirable, consider protecting the N-terminus prior to the guanidinylation reaction. |
| Formation of Adducts | Dicyanodiamide can potentially form adducts with other reactive side chains or the peptide backbone, especially under harsh conditions. Solution: Optimize reaction conditions by using the lowest effective temperature and reagent concentration. Analyze side products by tandem mass spectrometry (MS/MS) to identify the site of modification. |
| Peptide Degradation | High pH and temperature can lead to peptide degradation, such as deamidation of asparagine and glutamine residues. Solution: Carefully control the pH and temperature of the reaction. Use the mildest conditions that still provide efficient labeling. |
Experimental Protocols
General Protocol for Dicyanodiamide-¹⁵N₄ Labeling of Peptides
This protocol provides a starting point for the guanidinylation of lysine residues. Optimization will likely be required for specific peptides.
-
Peptide Preparation:
-
Dissolve the purified peptide in a suitable buffer (e.g., 100 mM sodium borate or sodium carbonate) to a final concentration of 1-5 mg/mL.
-
Ensure the pH of the peptide solution is between 9 and 11. Adjust with NaOH or HCl if necessary.
-
-
Labeling Reagent Preparation:
-
Prepare a stock solution of Dicyanodiamide-¹⁵N₄ in the same reaction buffer. The concentration should be calculated to achieve the desired molar excess when added to the peptide solution.
-
-
Labeling Reaction:
-
Add the Dicyanodiamide-¹⁵N₄ solution to the peptide solution to initiate the reaction. A typical starting molar excess is 20-fold.
-
Incubate the reaction mixture at a controlled temperature (e.g., 37°C) with gentle agitation for 4-24 hours.
-
-
Reaction Quenching and Sample Cleanup:
-
Quench the reaction by adding an acid (e.g., formic acid or trifluoroacetic acid) to lower the pH to ~3-4.
-
Remove excess labeling reagent and buffer salts using a suitable method such as solid-phase extraction (SPE) with a C18 cartridge or size-exclusion chromatography.
-
-
Analysis:
-
Analyze the labeled peptide by LC-MS to confirm the mass shift corresponding to the ¹⁵N₄-guanidinylation and to assess the completeness of the reaction.
-
Quantitative Data Summary: Factors Affecting Labeling Efficiency
The following table summarizes the expected impact of key reaction parameters on labeling efficiency. The optimal conditions should be determined empirically for each peptide.
| Parameter | Range | Expected Effect on Efficiency | Notes |
| pH | 7 - 12 | Efficiency increases with pH, plateaus around 10-11 | High pH can cause peptide degradation |
| Temperature (°C) | 25 - 60 | Higher temperature increases reaction rate | Risk of side reactions increases >50°C |
| Molar Excess (Reagent:Lysine) | 5:1 - 100:1 | Efficiency increases with higher excess | High excess can increase side products |
| Reaction Time (hours) | 1 - 48 | Efficiency increases with time, plateaus | Prolonged time can lead to degradation |
Visualizing the Workflow
Experimental Workflow for Peptide Labeling and Analysis
Caption: A streamlined workflow for peptide labeling with Dicyanodiamide-¹⁵N₄.
Troubleshooting Logic for Incomplete Labeling
Caption: A decision tree for troubleshooting incomplete peptide labeling.
Optimizing incubation time for Cyanoguanidine-15N4 experiments
This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing incubation times and troubleshooting common issues encountered during experiments with Cyanoguanidine-15N4.
Frequently Asked Questions (FAQs)
Q1: What is the primary application of this compound in our research?
A1: this compound serves as a stable isotope-labeled internal standard for the accurate quantification of cyanoguanidine and related guanidino compounds in biological samples using mass spectrometry. It is also utilized in metabolic labeling studies to trace the incorporation of nitrogen atoms into various metabolic pathways.
Q2: How is this compound expected to be taken up by cells?
A2: While specific transporters for cyanoguanidine have not been fully elucidated, the guanidinium group is known to facilitate cellular uptake. This process is often mediated by interactions with negatively charged components of the cell membrane, such as carboxylates, sulfates, and phosphates.[1][2][3][4][5] The uptake can be influenced by the number and spatial arrangement of guanidinium groups.
Q3: Is this compound metabolized by cells?
A3: Based on studies of related guanidino compounds, it is likely that cyanoguanidine is not extensively metabolized. For instance, the structurally similar anti-diabetic drug, metformin, is not metabolized and is excreted unchanged. Guanidino compounds are generally involved in arginine metabolism. However, for the purposes of optimizing incubation time in a labeling experiment, it is reasonable to initially assume low metabolic conversion of the core cyanoguanidine structure.
Q4: How stable is this compound in cell culture media?
A4: Cyanoguanidine is reported to be stable in aqueous solutions and is not prone to hydrolysis at physiological pH. It is also stable when dry. Therefore, significant degradation in standard cell culture media over the course of a typical experiment is not expected.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or no detectable 15N incorporation | Insufficient Incubation Time: The cells may not have had enough time to take up and incorporate the labeled compound. | Increase the incubation time in a stepwise manner (e.g., 6, 12, 24, 48 hours) to determine the optimal duration for your specific cell line and experimental conditions. |
| Inefficient Cellular Uptake: The concentration of this compound in the medium may be too low, or the cell type may have a low permeability to guanidinium compounds. | Increase the concentration of this compound in the culture medium. Ensure the cell line is healthy and in the logarithmic growth phase, as this can influence uptake efficiency. | |
| Incorrect Sample Preparation: Loss of labeled compound during sample extraction and preparation for mass spectrometry. | Review and optimize your sample preparation protocol. Ensure all steps are carried out efficiently to minimize sample loss. | |
| High variability between replicates | Inconsistent Cell Culture Conditions: Variations in cell density, passage number, or media composition can affect metabolic activity and uptake rates. | Standardize all cell culture parameters, including seeding density, growth phase at the start of the experiment, and media formulation. |
| Inaccurate Pipetting: Errors in the addition of this compound or other reagents. | Use calibrated pipettes and ensure careful and consistent addition of all solutions. | |
| Unexpected mass shifts in mass spectrometry data | Contamination: Presence of other nitrogen-containing compounds in the media or from external sources. | Use high-purity reagents and sterile techniques to avoid contamination. Include a "no label" control to identify background nitrogen sources. |
| Metabolic Conversion: Although assumed to be low, some cell types may metabolize cyanoguanidine to a small extent. | Analyze the mass spectra for potential metabolites. This may require a more in-depth metabolic profiling experiment. |
Experimental Protocols
Protocol: Optimizing Incubation Time for this compound Labeling
This protocol outlines a general procedure for determining the optimal incubation time for achieving sufficient 15N incorporation from this compound in a cell-based assay.
1. Cell Culture and Seeding:
- Culture the cells of interest in their standard growth medium to ~80% confluency.
- Seed the cells into a multi-well plate (e.g., 6-well or 12-well) at a density that will allow for logarithmic growth throughout the duration of the experiment.
- Allow the cells to adhere and resume growth for 24 hours.
2. Preparation of Labeling Medium:
- Prepare the cell culture medium containing the desired concentration of this compound. A typical starting concentration might be in the range of 10-100 µM, but this should be optimized for your specific cell line.
3. Incubation Time Course:
- Remove the standard growth medium from the cells.
- Wash the cells once with sterile phosphate-buffered saline (PBS).
- Add the prepared labeling medium to the cells.
- Incubate the cells for a series of time points (e.g., 0, 2, 4, 8, 12, 24, 48 hours). Include at least three replicate wells for each time point.
4. Cell Harvesting and Lysis:
- At each time point, wash the cells twice with ice-cold PBS to remove any remaining labeling medium.
- Lyse the cells using a suitable lysis buffer compatible with downstream mass spectrometry analysis (e.g., RIPA buffer).
- Collect the cell lysates and clarify by centrifugation to remove cellular debris.
5. Protein Quantification and Sample Preparation for Mass Spectrometry:
- Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
- Normalize the protein concentration for all samples.
- Prepare the samples for mass spectrometry analysis. This typically involves protein precipitation, digestion (e.g., with trypsin), and peptide cleanup.
6. Mass Spectrometry Analysis:
- Analyze the peptide samples by LC-MS/MS.
- Monitor the incorporation of 15N into specific peptides or the overall proteome.
7. Data Analysis:
- Calculate the percentage of 15N enrichment at each time point.
- Plot the 15N enrichment as a function of incubation time to determine the point at which the incorporation reaches a plateau. This plateau represents the optimal incubation time for achieving maximal labeling under the tested conditions.
Visualizations
Caption: Experimental workflow for optimizing this compound incubation time.
Caption: Troubleshooting logic for low 15N incorporation.
References
- 1. On Guanidinium and Cellular Uptake - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Fundamental Molecular Mechanism for the Cellular Uptake of Guanidinium-Rich Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Guanidinium group: a versatile moiety inducing transport and multicompartmentalization in complementary membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Cyanoguanidine-15N4 Purification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in removing excess Cyanoguanidine-15N4 from their samples.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for removing excess this compound from a sample?
A1: The primary methods for removing excess this compound leverage its solubility properties. These techniques include recrystallization, solid-phase extraction (SPE), preparative high-performance liquid chromatography (HPLC), and anti-solvent precipitation. The choice of method depends on the sample matrix, the desired final purity, the amount of sample to be processed, and the available equipment.
Q2: What is the solubility of this compound in common laboratory solvents?
A2: this compound shares the same solubility characteristics as its unlabeled counterpart. It is soluble in hot water, methanol, and ethanol.[1][2] It has limited solubility in these solvents at cold temperatures and is generally insoluble in nonpolar organic solvents like ether and benzene.[2] This solubility profile is fundamental to developing effective purification strategies.
Q3: Can I use recrystallization to purify my sample containing excess this compound?
A3: Yes, recrystallization is a highly effective method for purifying solid samples containing this compound, especially when it is the major component. The principle relies on its higher solubility in a hot solvent compared to a cold solvent. By dissolving the sample in a minimal amount of hot solvent and allowing it to cool slowly, purer crystals of your compound of interest or the cyanoguanidine can be formed, leaving impurities in the solution.[1][3]
Q4: How does solid-phase extraction (SPE) work to remove this compound?
A4: Solid-phase extraction separates components of a mixture based on their physical and chemical properties as they pass through a solid sorbent. For the removal of the polar molecule cyanoguanidine, you can use a normal-phase or ion-exchange SPE cartridge. In normal-phase SPE, a polar stationary phase is used with a non-polar mobile phase. The polar cyanoguanidine will be retained on the column while less polar compounds pass through. In ion-exchange SPE, a charged stationary phase is used to retain charged molecules.
Q5: Is preparative HPLC a suitable method for this purification?
A5: Preparative High-Performance Liquid Chromatography (HPLC) is a powerful technique for isolating and purifying compounds from a mixture with high resolution. Analytical HPLC methods for cyanoguanidine have been developed using normal-phase, reverse-phase, and ion-exchange columns. These analytical methods can be scaled up to a preparative scale for purification. This method is particularly useful for complex mixtures or when very high purity is required.
Troubleshooting Guides
Recrystallization
Issue: Low recovery of the desired compound after recrystallization.
-
Possible Cause: Too much solvent was used during the dissolution step.
-
Solution: Use the minimum amount of hot solvent necessary to fully dissolve the solid. This will ensure that the solution is saturated upon cooling, maximizing crystal formation.
-
Possible Cause: The cooling process was too rapid.
-
Solution: Allow the solution to cool to room temperature slowly before placing it in an ice bath. Slow cooling promotes the formation of larger, purer crystals.
Issue: The purified compound is still contaminated with this compound.
-
Possible Cause: The impurity was trapped within the crystals during rapid crystallization.
-
Solution: Ensure the solution cools slowly. If purity is still an issue, a second recrystallization step may be necessary.
-
Possible Cause: The washing step was inadequate.
-
Solution: After filtration, wash the crystals with a small amount of ice-cold solvent to remove any residual mother liquor containing the dissolved cyanoguanidine.
Solid-Phase Extraction (SPE)
Issue: this compound is not retained on the SPE cartridge.
-
Possible Cause: The incorrect sorbent or solvent system was used.
-
Solution: For normal-phase SPE, ensure your sample is loaded in a non-polar solvent. For ion-exchange SPE, ensure the pH of your sample is appropriate to charge the cyanoguanidine and allow for interaction with the sorbent.
-
Possible Cause: The cartridge capacity was exceeded.
-
Solution: The mass of the compounds to be extracted should not exceed 5-10% of the mass of the packing material in the cartridge. If necessary, use a larger cartridge or split the sample into smaller batches.
Issue: The desired compound is co-eluting with this compound.
-
Possible Cause: The elution solvent is too strong.
-
Solution: Use a gradient elution, starting with a weaker solvent and gradually increasing the solvent strength. This will allow for the separation of compounds with different affinities for the sorbent.
Experimental Protocols
Recrystallization Protocol
This protocol is a general guideline for the purification of a solid sample by removing excess this compound using water as the solvent.
-
Solvent Selection: Choose a solvent in which your compound of interest and cyanoguanidine have different solubilities at hot and cold temperatures. Water is often a good starting point for cyanoguanidine.
-
Dissolution: In an Erlenmeyer flask, add the impure solid sample. Heat the selected solvent to its boiling point and add the minimum amount of the hot solvent to the flask to completely dissolve the solid with swirling.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.
-
Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Subsequently, place the flask in an ice bath to maximize crystal formation.
-
Filtration: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of ice-cold solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven.
Solid-Phase Extraction (SPE) Protocol
This protocol provides a general workflow for the removal of this compound using a normal-phase SPE cartridge (e.g., with a cyano or amino sorbent).
-
Cartridge Conditioning: Condition the SPE cartridge by passing a non-polar solvent (e.g., hexane) through it, followed by a slightly more polar solvent (e.g., a mixture of hexane and ethyl acetate). Finally, equilibrate the cartridge with the same non-polar solvent in which your sample is dissolved.
-
Sample Loading: Dissolve your sample in a non-polar solvent and load it onto the conditioned SPE cartridge. The polar this compound should be retained by the polar sorbent.
-
Washing: Wash the cartridge with a non-polar solvent to elute any non-polar impurities and your potentially less polar compound of interest.
-
Elution: Elute the retained this compound with a polar solvent (e.g., methanol or a mixture of acetonitrile and water). The fraction containing your compound of interest will have been collected during the washing step if it is significantly less polar than cyanoguanidine.
Anti-Solvent Precipitation Protocol
This method is useful when the compound of interest and this compound have differing solubilities in a solvent/anti-solvent system.
-
Solvent System Selection: Identify a "good" solvent that dissolves both your compound of interest and the this compound. Then, identify an "anti-solvent" in which your compound of interest is insoluble, but the this compound remains soluble (or vice-versa).
-
Dissolution: Dissolve the impure sample in the minimum amount of the "good" solvent.
-
Precipitation: Slowly add the "anti-solvent" to the solution while stirring. The compound with lower solubility in the mixture will precipitate out.
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Isolation: Collect the precipitate by filtration.
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Washing and Drying: Wash the precipitate with the anti-solvent and dry it thoroughly.
Quantitative Data Summary
The following table summarizes hypothetical quantitative data for the different purification methods. Actual results will vary depending on the specific sample matrix and experimental conditions.
| Purification Method | Starting Purity of Compound of Interest | Final Purity of Compound of Interest | Recovery of Compound of Interest |
| Recrystallization | 80% | >98% | 70-90% |
| Solid-Phase Extraction | 60% | >95% | 85-95% |
| Preparative HPLC | 50% | >99% | 60-80% |
| Anti-Solvent Precipitation | 75% | >97% | 80-95% |
Visualizations
Caption: Workflow for the purification of a solid sample by recrystallization.
Caption: General workflow for removing polar this compound using normal-phase SPE.
References
Cyanoguanidine-15N4 solubility and buffer compatibility issues
Welcome to the technical support center for Cyanoguanidine-15N4. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges related to the solubility and buffer compatibility of this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its basic properties?
This compound is the isotopically labeled form of cyanoguanidine (also known as dicyandiamide), with four 15N atoms. It is a white, crystalline, non-flammable powder. Dry dicyandiamide is stable in nature.
Q2: What is the solubility of this compound in aqueous solutions?
As the isotopic labeling is expected to have a negligible effect on solubility, the data for cyanoguanidine can be used as a reliable proxy. The solubility of cyanoguanidine in water is temperature-dependent. At 13°C, the solubility is 2.26%, increasing with temperature. For instance, at 20°C, its solubility is 32 g/L, and it is more soluble in hot water.
Q3: In which organic solvents can I dissolve this compound?
This compound is expected to be soluble in polar organic solvents such as ethanol, methanol, acetone, ethylene glycol, and dimethylformamide. It is slightly soluble in ether and generally insoluble in nonpolar organic solvents like benzene and chloroform.
Q4: Is this compound stable in aqueous solutions?
Cyanoguanidine is stable in aqueous solutions under standard conditions but can decompose at elevated temperatures. For example, gradual decomposition to ammonia has been observed in aqueous solutions at 80°C. It is also incompatible with strong acids, strong bases, and strong oxidizing agents.
Q5: Are there any known issues with buffer compatibility for this compound?
Q6: Does this compound have a tendency to aggregate in solution?
There is currently no specific information available in the scientific literature regarding the aggregation or self-association of cyanoguanidine in aqueous solutions under typical experimental conditions. For most small molecules, aggregation is not a significant concern at concentrations used in typical biological assays. However, if you are working with very high concentrations, it is recommended to visually inspect your solutions for any signs of precipitation or turbidity.
Troubleshooting Guides
Issue 1: Difficulty Dissolving this compound
Symptoms:
-
The compound does not fully dissolve in the chosen solvent.
-
Visible particulate matter remains in the solution.
Possible Causes:
-
The concentration of this compound exceeds its solubility limit in the selected solvent at the current temperature.
-
An inappropriate solvent is being used.
Troubleshooting Steps:
-
Verify Solubility: Refer to the solubility data provided in this guide. Ensure that the target concentration does not exceed the solubility limit.
-
Increase Temperature: Gently warming the solution can increase the solubility of this compound in aqueous solutions.
-
Solvent Selection: If using an organic solvent, ensure it is a polar solvent such as ethanol, methanol, or dimethylformamide. Avoid nonpolar solvents.
-
Sonication: Use of a sonicator can help to break up any clumps of powder and facilitate dissolution.
Issue 2: Solution Instability or Precipitation Over Time
Symptoms:
-
A previously clear solution becomes cloudy or forms a precipitate after a period of storage.
-
Unexpected changes in the pH of the solution.
Possible Causes:
-
Decomposition of this compound due to inappropriate storage conditions (e.g., high temperature).
-
Incompatibility with the chosen buffer system, leading to a chemical reaction and precipitation.
Troubleshooting Steps:
-
Storage Conditions: Store stock solutions at 4°C for short-term and consider -20°C for long-term storage to minimize degradation. Avoid repeated freeze-thaw cycles.
-
Buffer Compatibility Check: If using a buffer not explicitly mentioned as compatible (e.g., TRIS or HEPES at neutral/alkaline pH), perform a small-scale compatibility test. Prepare the buffered solution of this compound and monitor for any changes over the intended experimental time frame.
-
pH Monitoring: Check the pH of your stock solution and your final experimental solution to ensure it is within a stable range for your assay and for the compound.
Data Presentation
Table 1: Solubility of Cyanoguanidine in Water at Various Temperatures
| Temperature (°C) | Solubility ( g/100 mL) |
| 13 | 2.26 |
| 20 | 3.2 |
Table 2: Qualitative Solubility of Cyanoguanidine in Various Solvents
| Solvent | Solubility |
| Water | Soluble, increases with temperature |
| Ethanol | Soluble |
| Methanol | Soluble |
| Acetone | Soluble |
| Ethylene Glycol | Soluble |
| Dimethylformamide (DMF) | Soluble |
| Ether | Slightly Soluble |
| Benzene | Insoluble |
| Chloroform | Insoluble |
Experimental Protocols
Protocol 1: Preparation of a Stock Solution of this compound in Aqueous Buffer
This protocol is based on the mobile phase composition used in validated HPLC methods for cyanoguanidine analysis[1][2].
Materials:
-
This compound
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Potassium dihydrogen phosphate (KH2PO4)
-
Ultrapure water
-
Phosphoric acid or potassium hydroxide for pH adjustment
-
Volumetric flasks
-
Magnetic stirrer and stir bar
-
pH meter
Procedure:
-
Prepare the Phosphate Buffer:
-
To prepare a 10 mM potassium dihydrogen phosphate buffer, dissolve 1.36 g of KH2PO4 in 1 L of ultrapure water.
-
Adjust the pH to the desired value (e.g., 4.6) using a dilute solution of phosphoric acid or potassium hydroxide while monitoring with a pH meter.
-
-
Dissolve this compound:
-
Weigh the required amount of this compound to achieve the desired stock concentration.
-
Add the powder to a volumetric flask.
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Add a portion of the prepared phosphate buffer to the flask.
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Mix the solution using a magnetic stirrer until the solid is completely dissolved. Gentle warming may be applied if necessary.
-
Once dissolved, bring the solution to the final volume with the phosphate buffer.
-
-
Storage:
-
Store the stock solution at 4°C for short-term use. For long-term storage, aliquot and store at -20°C.
-
References
Technical Support Center: Minimizing Isotopic Scrambling with Cyanoguanidine-¹⁵N₄
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize isotopic scrambling when using Cyanoguanidine-¹⁵N₄ for isotopic labeling experiments.
Frequently Asked Questions (FAQs)
Q1: What is isotopic scrambling and why is it a concern when using Cyanoguanidine-¹⁵N₄?
A1: Isotopic scrambling is the unintentional incorporation of a stable isotope, in this case, ¹⁵N, into molecules other than the intended target. When using Cyanoguanidine-¹⁵N₄ as a labeling reagent, the goal is to specifically label a target molecule or functional group. Scrambling leads to the distribution of ¹⁵N atoms to other positions within the target molecule or to entirely different molecules. This can compromise the interpretation of experimental results, particularly in quantitative proteomics and metabolic flux analysis, by introducing inaccuracies in mass spectrometry and NMR data.
Q2: What are the primary causes of ¹⁵N isotopic scrambling in metabolic labeling experiments?
A2: The primary cause of ¹⁵N isotopic scrambling in metabolic labeling is the host organism's own metabolic pathways.[1][2] Many amino acids are biosynthetically linked, and enzymes such as transaminases can transfer the ¹⁵N label from the initial labeled precursor to other amino acids.[2] This is particularly prevalent in organisms with active amino acid metabolism, such as E. coli and mammalian cells.[2][3] For example, the nitrogen from a labeled amino acid can be transferred to α-keto acids to form new labeled amino acids.
Q3: How can I detect and quantify the extent of isotopic scrambling in my samples?
A3: Mass spectrometry is the primary analytical technique for detecting and quantifying isotopic scrambling. High-resolution mass spectrometry can reveal complex isotopic patterns that deviate from the expected distribution for a specifically labeled molecule. By analyzing the mass spectra of peptides or metabolites, you can identify unexpected mass shifts corresponding to the incorporation of one or more ¹⁵N atoms. Tandem mass spectrometry (MS/MS) can further pinpoint the location of the scrambled isotopes within a molecule.
Q4: Are certain amino acids more prone to isotopic scrambling than others?
A4: Yes, the susceptibility of amino acids to ¹⁵N scrambling varies significantly due to their involvement in metabolic pathways. Some amino acids are readily interconverted, leading to a high degree of scrambling, while others are more metabolically stable.
Troubleshooting Guides
Issue 1: High Levels of Isotopic Scrambling Observed in Mass Spectrometry Data
Symptoms:
-
Unexpected isotopic patterns in mass spectra.
-
Mass shifts in untargeted molecules.
-
Difficulty in quantifying the abundance of the target labeled molecule.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Metabolic Interconversion of Amino Acids: The host organism's metabolic activity is transferring the ¹⁵N label from the intended target. | Optimize Cell Culture Conditions: Modifying the growth medium can sometimes suppress the activity of certain metabolic pathways. For example, reducing the concentration of the labeled amino acid precursor may limit its entry into scrambling pathways. |
| Use of Auxotrophic Strains: Employing host strains that are deficient in specific amino acid biosynthesis pathways can prevent the scrambling of the ¹⁵N label. | |
| Inhibition of Transaminases: In cell-free systems, the addition of transaminase inhibitors can reduce isotopic scrambling, though this may impact overall protein yield. | |
| Instability of Cyanoguanidine-¹⁵N₄: The labeling reagent may be degrading, and the ¹⁵N label is being incorporated through non-specific pathways. | Verify Reagent Purity and Stability: Use freshly prepared Cyanoguanidine-¹⁵N₄ solutions. Assess the stability of the reagent under your specific experimental conditions (pH, temperature, buffer composition). |
| Contamination with ¹⁴N Sources: The presence of unlabeled nitrogen sources in the growth medium can dilute the ¹⁵N label and contribute to apparent scrambling. | Use Minimal Media: Whenever possible, use defined minimal media with a single, ¹⁵N-labeled nitrogen source to minimize competition from unlabeled compounds. |
Issue 2: Low Incorporation of the ¹⁵N Label into the Target Molecule
Symptoms:
-
Low signal intensity for the labeled molecule in mass spectrometry or NMR.
-
High abundance of the unlabeled (¹⁴N) species.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Insufficient Labeling Time: The duration of the labeling experiment may not be long enough for complete incorporation of the ¹⁵N label. | Optimize Labeling Duration: Perform a time-course experiment to determine the optimal labeling time for your system to reach isotopic steady state. |
| Poor Uptake of Cyanoguanidine-¹⁵N₄: The cells may not be efficiently importing the labeling reagent. | Assess Cell Permeability: If possible, investigate the mechanism of uptake for your labeling reagent and optimize conditions to enhance its transport into the cells. |
| Dilution by Endogenous Pools: The intracellular pool of the unlabeled precursor may be large, leading to dilution of the ¹⁵N label. | Pre-culture in Label-free Medium: Grow cells to a certain density in unlabeled medium before transferring them to the ¹⁵N-labeling medium to minimize the initial pool of unlabeled precursors. |
Experimental Protocols
General Protocol for ¹⁵N Labeling of Proteins in E. coli
This protocol provides a general framework for expressing a ¹⁵N-labeled protein in E. coli using a minimal medium.
Materials:
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E. coli expression strain (e.g., BL21(DE3)) transformed with the plasmid encoding the protein of interest.
-
M9 minimal medium components.
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¹⁵NH₄Cl (as the sole nitrogen source).
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Glucose (or other carbon source).
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Trace elements solution.
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MgSO₄ and CaCl₂ solutions.
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Appropriate antibiotic.
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Isopropyl β-D-1-thiogalactopyranoside (IPTG) for induction.
Procedure:
-
Prepare M9 Minimal Medium: Prepare 1 liter of M9 minimal medium, omitting the standard ¹⁴NH₄Cl and instead adding 1 gram of ¹⁵NH₄Cl.
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Pre-culture: Inoculate a single colony of the transformed E. coli into 5-10 mL of LB medium with the appropriate antibiotic and grow overnight at 37°C with shaking.
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Inoculation: The next day, inoculate 1 liter of the M9 ¹⁵N-labeling medium with the overnight culture.
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Growth: Grow the culture at 37°C with vigorous shaking until the optical density at 600 nm (OD₆₀₀) reaches 0.6-0.8.
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Induction: Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM.
-
Expression: Continue to grow the culture for an additional 3-5 hours (or overnight at a lower temperature, e.g., 18-25°C, depending on the protein).
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Harvesting: Harvest the cells by centrifugation. The cell pellet can then be stored at -80°C or used immediately for protein purification.
Visualizations
Caption: A typical experimental workflow for ¹⁵N labeling of proteins in E. coli.
Caption: Simplified diagram illustrating the metabolic pathways leading to ¹⁵N isotopic scrambling.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Specific isotopic labelling and reverse labelling for protein NMR spectroscopy: using metabolic precursors in sample preparation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A comprehensive assessment of selective amino acid 15N-labeling in human embryonic kidney 293 cells for NMR spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
Storage and long-term stability of Cyanoguanidine-15N4 solutions
This technical support center provides guidance on the storage, handling, and long-term stability of Cyanoguanidine-¹⁵N₄ solutions for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid Cyanoguanidine-¹⁵N₄?
A: Solid Cyanoguanidine-¹⁵N₄ is stable when stored in a dry, tightly sealed container at room temperature.[1][2][3]
Q2: How should I prepare stock solutions of Cyanoguanidine-¹⁵N₄?
Q3: What is the expected long-term stability of Cyanoguanidine-¹⁵N₄ in solution?
A: Currently, there is a lack of specific long-term stability data for Cyanoguanidine-¹⁵N₄ in solution in the public domain. The non-labeled form, cyanoguanidine, is considered stable in water and does not undergo abiotic hydrolysis regardless of pH. However, prolonged storage in solution may be susceptible to microbial degradation. For isotopically labeled compounds, it is crucial to consider the potential for chemical exchange of the label, although the nitrogen atoms in the cyanoguanidine structure are generally stable. We recommend conducting periodic purity checks for long-term stored solutions.
Q4: Are there any known degradation products of Cyanoguanidine-¹⁵N₄ in solution?
A: While specific degradation pathways for Cyanoguanidine-¹⁵N₄ solutions have not been detailed, upon thermal decomposition, hazardous byproducts can include carbon monoxide, carbon dioxide, and nitrogen oxides. In the presence of certain microorganisms, cyanoguanidine can biodegrade to compounds such as cyanourea and urea.
Q5: Is the ¹⁵N label on Cyanoguanidine-¹⁵N₄ stable, or can it be exchanged?
A: The ¹⁵N isotopes are stable and do not undergo radioactive decay. The covalent bonds to nitrogen in the cyanoguanidine molecule are generally stable under standard laboratory conditions. There is no evidence from the available data to suggest that the ¹⁵N labels will readily exchange under typical storage and experimental conditions (e.g., neutral pH, moderate temperatures). However, it is a good practice to avoid harsh conditions such as extreme pH or high temperatures for prolonged periods.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Precipitation in aqueous solution upon storage | The concentration of the solution may exceed the solubility limit at the storage temperature. | Gently warm the solution to redissolve the precipitate. If the issue persists, consider preparing a more dilute stock solution or using a different solvent system. |
| Unexpected results in mass spectrometry analysis (e.g., incorrect mass or isotopic pattern) | - Contamination of the sample.- Degradation of the compound.- Incorrect instrument calibration. | - Prepare a fresh solution from solid material.- Verify the mass spectrometer's calibration with a known standard.- Analyze the solid Cyanoguanidine-¹⁵N₄ to confirm its integrity. |
| Change in solution color or appearance | This could indicate contamination or degradation. | Discard the solution and prepare a fresh one. Ensure that the solvent is pure and the storage container is clean. |
| Loss of biological activity or inconsistent experimental results over time | The compound may have degraded in solution. | Prepare a fresh solution before each experiment. If long-term storage is necessary, aliquot the stock solution and store it at a lower temperature (e.g., -20°C) to minimize degradation. Conduct a pilot stability study under your specific storage conditions. |
Experimental Protocols
Protocol 1: Preparation of a Stock Solution of Cyanoguanidine-¹⁵N₄
-
Materials:
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Cyanoguanidine-¹⁵N₄ (solid)
-
High-purity solvent (e.g., deionized water, DMSO, ethanol)
-
Calibrated balance
-
Volumetric flask
-
Sterile filtration unit (optional)
-
-
Procedure:
-
Allow the container of solid Cyanoguanidine-¹⁵N₄ to equilibrate to room temperature before opening to prevent moisture condensation.
-
Accurately weigh the desired amount of Cyanoguanidine-¹⁵N₄.
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Transfer the solid to a volumetric flask.
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Add a portion of the desired solvent and gently swirl to dissolve the solid. Sonication may be used to aid dissolution if necessary.
-
Once dissolved, add the solvent to the final volume mark.
-
For long-term storage, consider sterile filtering the solution into a sterile container.
-
Store the solution in a tightly sealed container at the appropriate temperature, protected from light.
-
Protocol 2: Assessment of Solution Stability by HPLC-MS
-
Objective: To determine the stability of Cyanoguanidine-¹⁵N₄ in a specific solvent over time.
-
Methodology:
-
Prepare a stock solution of Cyanoguanidine-¹⁵N₄ at a known concentration.
-
Divide the solution into aliquots for analysis at different time points (e.g., T=0, 1 week, 1 month, 3 months).
-
Store the aliquots under the desired conditions (e.g., room temperature, 4°C, -20°C).
-
At each time point, analyze an aliquot by a validated HPLC-MS method.
-
The HPLC method should be capable of separating the parent compound from potential impurities or degradants.
-
The mass spectrometer will confirm the identity of the peak corresponding to Cyanoguanidine-¹⁵N₄ based on its specific mass-to-charge ratio and isotopic pattern.
-
Quantify the peak area of Cyanoguanidine-¹⁵N₄ at each time point to assess any decrease in concentration, which would indicate degradation.
-
Visualizations
Caption: Workflow for preparing and testing the stability of Cyanoguanidine-¹⁵N₄ solutions.
Caption: A logical workflow for troubleshooting inconsistent experimental results.
References
Technical Support Center: Purification of Cyanoguanidine-¹⁵N₄ Labeled Samples
Welcome to the technical support center for the purification of Cyanoguanidine-¹⁵N₄. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of isotopically labeled cyanoguanidine. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and helpful visualizations to streamline your purification workflow.
Troubleshooting Guide
This guide addresses specific issues that may arise during the purification of Cyanoguanidine-¹⁵N₄, providing potential causes and actionable solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Recovery After Recrystallization | - The chosen solvent is too effective at room temperature, keeping the product dissolved.[1] - An excessive amount of solvent was used.[2] - The cooling process was too rapid, leading to the formation of very small crystals that are difficult to filter.[2] - The compound is highly soluble in the chosen solvent system. | - Select a solvent in which cyanoguanidine is highly soluble at elevated temperatures but poorly soluble at room or lower temperatures.[1] Water is a commonly used solvent.[3] - Use the minimum amount of hot solvent necessary to fully dissolve the sample. - Allow the solution to cool slowly to room temperature before placing it in an ice bath to maximize crystal formation. - Consider adding an anti-solvent to decrease the solubility of the product. |
| Product Fails to Crystallize | - The solution is not sufficiently saturated. - Presence of impurities inhibiting crystal formation. | - Concentrate the solution by evaporating some of the solvent. - Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal. - Perform a preliminary purification step, such as activated carbon treatment, to remove soluble impurities. |
| Purified Sample Contains Insoluble Impurities | - Incomplete dissolution of the crude sample. - Impurities that are insoluble in the recrystallization solvent. | - Ensure the sample is fully dissolved in the hot solvent before cooling. - Perform a hot filtration step to remove any insoluble materials before allowing the solution to cool and crystallize. |
| HPLC Analysis Shows Multiple Peaks | - Presence of starting materials or by-products from the synthesis. Common impurities can include melamine, thiourea, and guanidines. - Degradation of the sample. | - Optimize the purification protocol. This may involve a second recrystallization or employing a different purification technique like column chromatography. - Store the sample under appropriate conditions (cool, dry place) to prevent degradation. Cyanoguanidine is stable when dry. |
| Low Purity Despite Purification | - The chosen purification method is not effective for the specific impurities present. - Co-precipitation of impurities with the desired product. | - For challenging separations, consider preparative High-Performance Liquid Chromatography (HPLC). - If recrystallization is leading to co-precipitation, try a different solvent system or a slower cooling rate. |
Frequently Asked Questions (FAQs)
Q1: What is Cyanoguanidine-¹⁵N₄?
Cyanoguanidine-¹⁵N₄, also known as dicyandiamide-¹⁵N₄, is an isotopically labeled form of cyanoguanidine where all four nitrogen atoms are the heavy isotope ¹⁵N. It is a dimer of cyanamide and is used in various research applications, including as a tracer in metabolic studies and in the synthesis of other labeled compounds like melamine and barbiturates.
Q2: What are the physical and chemical properties of cyanoguanidine?
| Property | Value |
| Molecular Formula | C₂H₄¹⁵N₄ |
| Molecular Weight | 88.08 g/mol |
| Appearance | White crystalline solid |
| Melting Point | 209-211 °C |
| Solubility | Soluble in water and ethanol; sparingly soluble in ether and benzene. |
Q3: What are the common impurities in a Cyanoguanidine-¹⁵N₄ synthesis?
Common impurities can include unreacted starting materials, by-products such as melamine and other guanidine derivatives, and salts from the reaction workup. The synthesis of cyanoguanidine often involves the dimerization of cyanamide under basic conditions.
Q4: What is the recommended method for assessing the purity of Cyanoguanidine-¹⁵N₄?
High-Performance Liquid Chromatography (HPLC) is a sensitive and accurate method for determining the purity of cyanoguanidine. Other analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy can confirm the isotopic labeling and structural integrity, while melting point analysis can provide a quick indication of purity.
Q5: How should I store my purified Cyanoguanidine-¹⁵N₄ sample?
Cyanoguanidine is stable when dry. It is recommended to store the purified, dry solid in a tightly sealed container at room temperature in a desiccator to protect it from moisture.
Experimental Protocols
Protocol 1: Recrystallization from Water
This protocol describes a general procedure for the purification of Cyanoguanidine-¹⁵N₄ by recrystallization.
-
Dissolution: In a fume hood, place the crude Cyanoguanidine-¹⁵N₄ sample in an Erlenmeyer flask. Add a minimal amount of deionized water and heat the mixture on a hot plate with stirring. Continue to add small portions of hot deionized water until the solid has completely dissolved.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration using a pre-heated funnel and fluted filter paper to remove them.
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Crystal formation should be observed. To maximize yield, place the flask in an ice bath for 30-60 minutes.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold deionized water to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to a constant weight.
Protocol 2: Column Chromatography
For impurities that are difficult to remove by recrystallization, column chromatography can be an effective alternative.
-
Stationary Phase Selection: Choose a suitable stationary phase. Normal-phase silica gel or reversed-phase C18 silica can be used.
-
Mobile Phase Selection: Develop an appropriate mobile phase system through thin-layer chromatography (TLC) analysis. A mixture of a polar and a non-polar solvent is typically used. For cyanoguanidine, which is polar, a polar mobile phase with a polar stationary phase (like silica gel) or a highly aqueous mobile phase with a reversed-phase column may be effective.
-
Column Packing: Pack a chromatography column with the chosen stationary phase slurried in the mobile phase.
-
Sample Loading: Dissolve the crude sample in a minimal amount of the mobile phase and load it onto the column.
-
Elution: Elute the column with the mobile phase, collecting fractions.
-
Analysis: Monitor the fractions by TLC or HPLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified Cyanoguanidine-¹⁵N₄.
Visualizations
Caption: General workflow for the purification of Cyanoguanidine-¹⁵N₄.
Caption: Decision tree for troubleshooting purification issues.
References
Reducing background noise in experiments with Cyanoguanidine-15N4
This guide provides troubleshooting and frequently asked questions for researchers, scientists, and drug development professionals working with Cyanoguanidine-15N4. The focus is on identifying and reducing sources of background noise to ensure high-quality experimental data.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
A1: this compound is a form of cyanoguanidine where all four nitrogen atoms are the heavy isotope, ¹⁵N.[1] It is used as a stable isotope-labeled internal standard or tracer in analytical techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).[2][3] Its primary advantage is allowing researchers to distinguish the compound of interest from other nitrogen-containing molecules in complex samples and to perform quantitative analyses.[3][4]
Q2: What are the most common sources of background noise when working with ¹⁵N-labeled compounds?
A2: Background noise can originate from multiple sources depending on the analytical method:
-
For NMR Spectroscopy: Common issues include low signal-to-noise due to the inherent properties of the ¹⁵N nucleus, impurities in the sample or solvent, poor instrument shimming, and using low-quality NMR tubes.
-
For Mass Spectrometry: Frequent sources include contaminated solvents, plasticizers leaching from labware, column bleed from the chromatography system, and leaks in the gas or fluid lines.
Q3: How can I confirm the isotopic enrichment and purity of my this compound sample before starting my experiment?
A3: It is crucial to verify the quality of your labeled compound. This can be done by:
-
High-Resolution Mass Spectrometry (HRMS): This technique can confirm the exact mass of the labeled compound, thereby verifying the incorporation of all four ¹⁵N isotopes.
-
¹H and ¹⁵N NMR Spectroscopy: A simple ¹H NMR can reveal proton-containing impurities. ¹⁵N NMR, while more time-consuming, will directly show the chemical shifts of the labeled nitrogen atoms, confirming the structure and labeling pattern.
Troubleshooting Guide: NMR Spectroscopy
Issue 1: Low Signal-to-Noise Ratio in ¹⁵N NMR Spectra
A low signal-to-noise ratio is a common challenge in ¹⁵N NMR due to the nucleus's low gyromagnetic ratio and the ¹⁵N isotope's low natural abundance.
Q: My ¹⁵N signal is very weak, almost buried in the noise. What steps can I take to improve it?
A: To enhance your signal, consider the following troubleshooting steps:
-
Optimize Sample Concentration: Ensure your sample concentration is adequate. Overly dilute samples will yield weak signals, while overly concentrated samples can lead to line broadening.
-
Use Appropriate Pulse Sequences: Employ sensitivity-enhancement techniques like Insensitive Nuclei Enhanced by Polarization Transfer (INEPT), which is specifically designed to improve the signal for nuclei with low, negative gyromagnetic ratios like ¹⁵N.
-
Increase Scan Number: Acquiring more scans will improve the signal-to-noise ratio, as the signal averages coherently while the noise averages incoherently.
-
Ensure Correct Sample Positioning: The sample volume and its position within the NMR coil are critical for maximum sensitivity. A sample height that is too short or too long can lead to poor shimming and sensitivity loss.
Data Presentation: Recommended ¹⁵N NMR Sample Parameters
| Parameter | Recommendation | Rationale |
| Analyte Concentration | 5 - 25 mg (for small molecules) | Balances signal strength with potential line broadening from high viscosity. |
| Solvent Volume (5 mm tube) | 0.6 - 0.7 mL | Ensures the sample fills the active region of the NMR detection coil. |
| Sample Height (5 mm tube) | ~50 mm | Critical for achieving good magnetic field homogeneity (shimming). |
| NMR Tube Quality | High-quality, rated for your spectrometer's field strength. | Low-quality tubes can have imperfections that distort the magnetic field, making shimming difficult. |
Experimental Workflow: Optimizing NMR Sample Preparation
Caption: Workflow for preparing an optimal NMR sample.
Issue 2: Broad Peaks and Poor Resolution in ¹⁵N NMR Spectra
Broad spectral lines can obscure important structural details and coupling information.
Q: My ¹⁵N peaks are broad and poorly resolved. What are the likely causes and solutions?
A: Broad peaks are often a result of factors affecting the relaxation time of the nuclei. Here’s how to troubleshoot:
-
Check for Particulate Matter: Undissolved solids in your sample will severely degrade the magnetic field homogeneity, leading to poor lineshape. Filter your sample through a small plug of glass wool in a Pasteur pipette before transferring it to the NMR tube.
-
Remove Paramagnetic Impurities: Dissolved molecular oxygen (O₂) is paramagnetic and can cause significant line broadening. For high-resolution experiments, degassing the sample is recommended.
-
Use High-Quality NMR Tubes: Scratches, defects, or low glass quality in an NMR tube can prevent proper shimming and result in broad lines.
-
Re-evaluate Concentration: A sample that is too concentrated can be viscous, leading to slower molecular tumbling and broader peaks.
Experimental Protocols: Sample Degassing (Freeze-Pump-Thaw Method)
-
Prepare the Sample: Prepare your sample in a sealable NMR tube (e.g., a J-Young tube).
-
Freeze: Carefully freeze the sample by slowly lowering the tube into a dewar of liquid nitrogen.
-
Pump: Connect the frozen tube to a vacuum line and evacuate the headspace for 2-3 minutes.
-
Thaw: Close the valve to the vacuum and thaw the sample. You will see bubbles of dissolved gas escape the solution.
-
Repeat: Repeat this cycle 3-4 times to ensure all dissolved oxygen has been removed.
-
Seal: Seal the tube under vacuum before taking it to the spectrometer.
Logical Relationships: Troubleshooting Broad NMR Peaks
Caption: Decision process for troubleshooting broad NMR peaks.
Troubleshooting Guide: Mass Spectrometry
Issue 1: High and Noisy Baseline ("Chemical Noise")
High background noise reduces sensitivity and can obscure low-abundance ions.
Q: My mass spectrum has a very high, noisy baseline, even in blank runs. How can I identify and eliminate the source of this contamination?
A: A high baseline is almost always due to contamination in the system. A systematic approach is needed to isolate the source.
-
Solvent and Mobile Phase: Use only the highest purity, LC-MS grade solvents. Contaminants can be present even in fresh bottles. Always filter aqueous mobile phases.
-
System Contamination: Flush the entire LC system and the mass spectrometer's ion source. Contaminants can build up over time from previous analyses.
-
Labware: Avoid plastic containers and pipettes where possible, as plasticizers (especially phthalates) are a common source of background ions. Use glass or polypropylene labware instead.
-
Gas Supply and Leaks: Ensure high-purity nitrogen gas is used. Check all fittings and connections for leaks, as air entering the system can cause an unstable signal.
Data Presentation: Common Background Ions in ESI-MS
| m/z (Positive Mode) | Identity | Common Source |
| 149.023, 167.034 | Phthalates | Plastic labware, solvent tubing |
| Various repeating units | PEG, PPG | Surfactants, lubricants, plasticizers |
| Various | Keratins | Dust, skin, hair |
| Various | Column Bleed | Degradation of the LC column stationary phase |
Experimental Workflow: Identifying MS Contamination Source
Caption: Workflow for identifying and fixing MS contamination.
Issue 2: Observing Unexpected or Unlabeled Peaks
The presence of unexpected ions can complicate data analysis and quantification.
Q: I am seeing peaks in my mass spectrum that do not correspond to my labeled compound. What could they be?
A: These peaks can arise from several sources:
-
Sample Impurities/Degradation: The original this compound sample may contain impurities or have degraded over time. Guanidine-containing compounds can be susceptible to hydrolysis or rearrangement.
-
In-Source Fragmentation/Rearrangement: The conditions within the mass spectrometer's ion source (e.g., high temperature or voltage) can cause the molecule to break apart or rearrange.
-
Matrix Effects: Other components in your sample matrix can co-elute and ionize, appearing as distinct peaks. In some cases, these components can suppress the ionization of your target analyte.
Experimental Protocols: General LC-MS System Flush Procedure
This protocol is essential for removing background contaminants.
-
Disconnect Column: Remove the LC column and replace it with a union.
-
Solvent Preparation: Prepare fresh, high-purity, LC-MS grade solvents (e.g., Water, Acetonitrile, Isopropanol, Methanol).
-
Systematic Flush: Flush the system sequentially with different solvents to remove a wide range of contaminants. A typical sequence is:
-
100% Isopropanol (30 mins) - Removes non-polar contaminants.
-
100% Acetonitrile (30 mins)
-
100% Methanol (30 mins)
-
100% LC-MS Grade Water (30 mins) - Removes salts and polar contaminants.
-
-
Re-equilibrate: Re-install the column (or a new one) and equilibrate the system with your initial mobile phase until the baseline is stable.
-
Blank Injections: Perform several blank injections to confirm the background has been reduced.
Signaling Pathways: Potential In-Source Reactions
Caption: Potential in-source reactions of this compound.
References
Validation & Comparative
A Head-to-Head Comparison: Cyanoguanidine-¹⁵N₄ and SILAC for Quantitative Proteomics
For researchers, scientists, and drug development professionals, the accurate quantification of protein abundance is paramount to unraveling complex biological processes and identifying potential therapeutic targets. Two powerful techniques used in mass spectrometry-based quantitative proteomics are Stable Isotope Labeling by Amino acids in Cell culture (SILAC) and chemical labeling with isotopic reagents. This guide provides an objective comparison between SILAC, a metabolic labeling method, and isotopic chemical labeling using Cyanoguanidine-¹⁵N₄, a method for peptide guanidination.
At its core, the comparison is between two fundamentally different philosophies of introducing isotopic labels. SILAC integrates "heavy" amino acids into proteins in vivo during cell growth, while Cyanoguanidine-¹⁵N₄ chemically modifies peptides in vitro after protein extraction and digestion. This distinction is the primary driver of their respective advantages and limitations.
Principle of Each Method
SILAC is a metabolic labeling technique where cells are cultured in specialized media.[1] One population of cells is grown in "light" medium containing normal amino acids, while the other is grown in "heavy" medium where an essential amino acid (typically lysine and/or arginine) is replaced by its stable isotope-labeled counterpart (e.g., ¹³C₆,¹⁵N₂-Lysine).[1] After several cell divisions, the heavy amino acids are fully incorporated into the proteome.[2] The cell populations can then be subjected to different experimental conditions, combined early in the workflow, and analyzed by mass spectrometry. The mass difference between the light and heavy peptide pairs allows for the direct determination of their relative abundance.[3]
Cyanoguanidine-¹⁵N₄ labeling , a form of isotopic guanidination, is a chemical labeling method. Guanidination is a chemical reaction that converts the primary amine on the side chain of lysine residues into a more basic homoarginine residue using a reagent like O-methylisourea.[4] For quantitative proteomics, isotopically labeled versions of the guanidinating reagent, such as Cyanoguanidine-¹⁵N₄, are used. In a typical experiment, peptide samples from different conditions are derivatized separately with "light" (¹⁴N) and "heavy" (¹⁵N) reagents. After labeling, the samples are mixed and analyzed. The resulting mass shift in lysine-containing peptides enables their relative quantification.
Experimental Workflow Visualization
The point at which samples are combined is a critical difference between the two workflows. SILAC allows for the combination of samples at the cell or protein level, minimizing downstream sample handling variability. Chemical labeling, including guanidination, necessitates that samples are processed separately until the peptide labeling step.
Performance Comparison
Quantitative data from studies directly comparing metabolic labeling (SILAC) with chemical labeling (stable isotope dimethyl labeling, a technique with a similar workflow to guanidination) highlights the key performance differences.
| Performance Metric | SILAC (Metabolic Labeling) | Isotopic Guanidination (Chemical Labeling Proxy) | Reference |
| Quantitative Precision | Higher (Coefficient of Variation is lower due to early sample mixing) | Lower (Variability introduced during separate sample prep steps) | |
| Quantitative Accuracy | High, considered a gold standard for accuracy in cell culture. | Comparable to SILAC, but can be affected by labeling efficiency. | |
| Proteome Coverage | High; generally more proteins and peptides identified. | Lower; some studies report a ~20-25% reduction in peptide IDs. | |
| Sample Applicability | Limited to metabolically active, culturable cells. | Highly versatile; applicable to tissues, biofluids, and clinical samples. | |
| Workflow Complexity | Requires lengthy cell culture for full label incorporation (≥5 doublings). | Faster workflow, labeling is a chemical step post-digestion. | |
| Cost | High cost associated with isotopic amino acids and specialized media. | Generally lower cost, depends on the price of the chemical reagent. |
Experimental Protocols
SILAC Protocol (General)
-
Cell Culture and Labeling: Two populations of cells are cultured in parallel. One is grown in standard "light" medium, while the other is grown in SILAC "heavy" medium deficient in L-lysine and L-arginine, supplemented with stable isotope-labeled L-lysine (e.g., ¹³C₆,¹⁵N₂) and L-arginine (e.g., ¹³C₆,¹⁵N₄). Cells are cultured for at least five doublings to ensure >97% incorporation of the heavy amino acids.
-
Experimental Treatment: Once fully labeled, the cell populations are subjected to the desired experimental conditions (e.g., drug treatment vs. vehicle).
-
Sample Combination: The "light" and "heavy" cell populations are harvested and combined, typically in a 1:1 ratio based on cell count or total protein amount.
-
Protein Extraction and Digestion: The combined cell pellet is lysed, and proteins are extracted. The protein mixture is then digested, commonly with trypsin, which cleaves after lysine and arginine residues.
-
Peptide Cleanup: The resulting peptide mixture is desalted and cleaned using a method like C18 StageTips.
-
LC-MS/MS Analysis: The final peptide sample is analyzed by high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS). Quantification is based on the extracted ion chromatograms for the "light" and "heavy" peptide pairs.
Cyanoguanidine-¹⁵N₄ Labeling Protocol (General)
-
Sample Preparation: Two separate biological samples (e.g., control and treated) are harvested, and proteins are extracted and quantified.
-
Protein Digestion: Equal amounts of protein from each sample are reduced, alkylated, and digested separately with trypsin overnight at 37°C.
-
Peptide Guanidination:
-
The resulting peptide digests are dried and reconstituted in a basic buffer (e.g., 2.85 M NH₄OH, pH ~11) to ensure the lysine ε-amino group is deprotonated.
-
The "light" ¹⁴N-cyanoguanidine reagent is added to the control peptide sample, and the "heavy" ¹⁵N₄-cyanoguanidine reagent is added to the treated peptide sample.
-
The reaction is incubated, for example, at 65°C for 30 minutes.
-
The reaction is stopped by acidification (e.g., with 10% TFA).
-
-
Sample Combination: The "light" and "heavy" labeled peptide samples are combined in a 1:1 ratio.
-
Peptide Cleanup: The combined, labeled peptide mixture is desalted using C18 StageTips.
-
LC-MS/MS Analysis: The sample is analyzed by LC-MS/MS. Quantification is based on the relative intensities of the ¹⁴N- and ¹⁵N-labeled peptide pairs.
Application in Signaling Pathway Analysis
Both techniques are powerful tools for investigating cellular signaling. For example, they can be used to quantify changes in protein expression or post-translational modifications within a pathway like the Epidermal Growth Factor Receptor (EGFR) signaling cascade in response to kinase inhibitors.
The EGFR pathway is a critical regulator of cell growth, proliferation, and differentiation. Upon ligand binding, EGFR dimerizes and autophosphorylates on tyrosine residues, creating docking sites for adaptor proteins like GRB2, which in turn activate downstream cascades such as the RAS/MAPK and PI3K/AKT pathways.
Conclusion: Making the Right Choice
The choice between SILAC and isotopic guanidination with Cyanoguanidine-¹⁵N₄ depends heavily on the experimental context.
Choose SILAC when:
-
Working with established, divisible cell lines.
-
The highest quantitative precision and reproducibility are required.
-
The experimental design involves extensive sample processing steps (e.g., subcellular fractionation) after the initial combination of samples.
Choose Isotopic Guanidination when:
-
Working with samples that cannot be metabolically labeled, such as primary cells, tissues, or clinical biofluids.
-
A faster, more flexible workflow is needed.
-
Cost is a significant consideration.
Ultimately, SILAC provides superior precision by minimizing sample handling errors through early-stage mixing. However, the versatility of chemical labeling methods like isotopic guanidination makes them indispensable for a broader range of biological samples, offering a practical and powerful alternative when metabolic labeling is not feasible.
References
- 1. Relative Quantification: SILAC [bpmsf.ucsd.edu]
- 2. Comparing SILAC- and stable isotope dimethyl-labeling approaches for quantitative proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. Guanidination chemistry for qualitative and quantitative proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating Cyanoguanidine-¹⁵N₄ Labeling: A Comparative Guide to NMR and Mass Spectrometry Techniques
For researchers, scientists, and drug development professionals utilizing isotopically labeled compounds, rigorous validation of the isotopic enrichment is a critical step to ensure data integrity. This guide provides a comprehensive comparison of two primary analytical techniques for the validation of Cyanoguanidine-¹⁵N₄ labeling: Nuclear Magnetic Resonance (NMR) spectroscopy and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Detailed experimental protocols and comparative performance data are presented to aid in the selection of the most appropriate method for specific research needs.
The incorporation of stable isotopes, such as ¹⁵N, into molecules like cyanoguanidine is a powerful tool in a variety of research applications, including metabolic flux analysis, drug metabolism studies, and as internal standards for quantitative analysis. The accuracy of these studies is fundamentally dependent on the precise knowledge of the isotopic purity and the specific positions of the labels within the molecule. NMR and mass spectrometry are the gold-standard techniques for this validation, each offering a unique set of advantages and limitations.
Comparison of Analytical Methods
Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are complementary techniques for the analysis of isotopically labeled compounds. NMR spectroscopy provides detailed information about the molecular structure and the precise location of isotopic labels, while mass spectrometry excels in sensitivity and throughput, providing information on the overall isotopic enrichment.
| Parameter | ¹⁵N NMR Spectroscopy | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| Principle | Measures the nuclear magnetic resonance frequency of ¹⁵N nuclei. | Measures the mass-to-charge ratio of the molecule and its fragments. |
| Information Provided | - Positional information of ¹⁵N labels- Isotopic enrichment at specific sites- Structural confirmation | - Overall isotopic enrichment- Molecular weight confirmation- High sensitivity quantification |
| Sample Requirement | Higher (mg range) | Lower (µg to ng range) |
| Throughput | Lower | Higher |
| Limit of Detection (LOD) | ~ 0.1 - 1% isotopic enrichment | pg to fg range |
| Limit of Quantification (LOQ) | ~ 0.5 - 2% isotopic enrichment | pg to fg range |
| Precision | High (<1% RSD) | High (<5% RSD) |
| Accuracy | High | High |
Experimental Protocols
Validation of Cyanoguanidine-¹⁵N₄ Labeling by ¹⁵N NMR Spectroscopy
This protocol outlines the steps for determining the isotopic enrichment of Cyanoguanidine-¹⁵N₄ using ¹⁵N NMR.
1. Sample Preparation:
-
Dissolve an accurately weighed sample of Cyanoguanidine-¹⁵N₄ (typically 5-10 mg) in a suitable deuterated solvent (e.g., DMSO-d₆, D₂O) in an NMR tube.
-
Add a known amount of an internal standard with a known ¹⁵N concentration if absolute quantification is required. For isotopic enrichment determination, a reference spectrum of unlabeled cyanoguanidine is often sufficient.
2. NMR Data Acquisition:
-
Acquire ¹⁵N NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a suitable probe.
-
Use a pulse sequence with proton decoupling to enhance sensitivity and simplify the spectrum. A common pulse program is a simple pulse-acquire sequence with a sufficient relaxation delay (D1) to ensure full relaxation of the ¹⁵N nuclei (typically 5 times the longest T₁).
-
Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.
3. Data Analysis:
-
Process the acquired free induction decay (FID) with appropriate window functions (e.g., exponential multiplication) to improve the signal-to-noise ratio.
-
Perform Fourier transformation, phase correction, and baseline correction.
-
Integrate the signals corresponding to the different nitrogen atoms in the cyanoguanidine molecule.
-
The isotopic enrichment is calculated by comparing the integral of the ¹⁵N signal in the labeled sample to the integral of the corresponding signal in a natural abundance sample or by comparing the relative intensities of the ¹⁵N-coupled and uncoupled signals in the ¹H or ¹³C spectrum.
Validation of Cyanoguanidine-¹⁵N₄ Labeling by LC-MS/MS
This protocol describes the use of LC-MS/MS for the quantification of isotopic enrichment of Cyanoguanidine-¹⁵N₄.
1. Sample Preparation:
-
Prepare a stock solution of Cyanoguanidine-¹⁵N₄ in a suitable solvent (e.g., methanol/water).
-
Create a series of calibration standards by diluting the stock solution to cover the expected concentration range.
-
Prepare quality control (QC) samples at different concentration levels.
-
For analysis, dilute the samples, standards, and QCs to the working concentration range of the instrument.
2. LC-MS/MS Analysis:
-
Liquid Chromatography (LC):
-
Use a suitable HPLC or UHPLC system.
-
Employ a column appropriate for polar compounds, such as a HILIC (Hydrophilic Interaction Liquid Chromatography) column.
-
The mobile phase typically consists of a mixture of an organic solvent (e.g., acetonitrile) and an aqueous buffer (e.g., ammonium formate). A gradient elution is often used to achieve good separation.
-
-
Mass Spectrometry (MS/MS):
-
Use a tandem mass spectrometer (e.g., triple quadrupole or Q-TOF) equipped with an electrospray ionization (ESI) source operating in positive ion mode.
-
Optimize the MS parameters, including spray voltage, source temperature, and gas flows.
-
Perform precursor ion scans to identify the protonated molecular ions ([M+H]⁺) of unlabeled cyanoguanidine (m/z 85.06) and Cyanoguanidine-¹⁵N₄ (m/z 89.05).
-
Perform product ion scans to identify the characteristic fragment ions for each precursor.
-
Set up a Multiple Reaction Monitoring (MRM) method to monitor the specific transitions for both the labeled and unlabeled cyanoguanidine.
-
3. Data Analysis:
-
Generate a calibration curve by plotting the peak area ratio of the analyte to the internal standard (if used) against the concentration of the calibration standards.
-
Determine the concentration of Cyanoguanidine-¹⁵N₄ in the samples by interpolating their peak area ratios from the calibration curve.
-
The isotopic purity is determined by analyzing a sample of known concentration and comparing the signal response of the ¹⁵N₄-labeled molecule to that of any unlabeled (natural abundance) cyanoguanidine present.
Experimental Workflow and Signaling Pathway Diagrams
To visually represent the logical flow of the validation processes, the following diagrams are provided in the DOT language for Graphviz.
The Role of Cyanoguanidine-¹⁵N₄ in Advancing Proteomic Quantification: A Comparative Analysis
In the landscape of quantitative proteomics, the pursuit of enhanced accuracy and precision is paramount for researchers, scientists, and drug development professionals. The emergence of novel reagents and methodologies continually reshapes the boundaries of protein analysis. This guide provides an objective comparison of a theoretical isotopically-labeled chemical labeling reagent, Cyanoguanidine-¹⁵N₄, with established quantitative proteomics techniques. By examining its potential performance against well-documented alternatives and providing supporting experimental frameworks, this document serves as a critical resource for informed decision-making in experimental design.
Principle of Cyanoguanidine-¹⁵N₄ Labeling
Cyanoguanidine-¹⁵N₄ is conceptualized as a chemical derivatization reagent designed for the stable isotope labeling of proteins. Its core mechanism would involve the specific and covalent modification of primary amines, primarily the ε-amine of lysine residues and the N-terminal α-amine of proteins. This reaction, known as guanidination, converts lysine into homoarginine, a modification known to improve ionization efficiency in mass spectrometry.[1][2][3] The incorporation of four ¹⁵N atoms introduces a defined mass shift, enabling the differentiation and relative quantification of proteins from different samples when analyzed by mass spectrometry.
Comparative Analysis of Quantitative Proteomic Strategies
The utility of any quantitative proteomics method is best understood in the context of existing technologies. Here, we compare the hypothetical performance of Cyanoguanidine-¹⁵N₄ labeling with two widely adopted strategies: ¹⁵N Metabolic Labeling and Isobaric Tagging (TMT/iTRAQ).
| Feature | Cyanoguanidine-¹⁵N₄ Labeling (Hypothetical) | ¹⁵N Metabolic Labeling | Isobaric Tagging (TMT/iTRAQ) |
| Labeling Strategy | Chemical labeling of primary amines (in vitro) | Metabolic incorporation of ¹⁵N into all nitrogen-containing biomolecules (in vivo) | Chemical labeling of primary amines (in vitro) |
| Specificity | Targets primary amines (e.g., lysine, N-terminus) | Non-specific incorporation into all proteins | Targets primary amines |
| Accuracy | Potentially high, dependent on reaction efficiency and specificity | Very high, as labeling is incorporated during protein synthesis | High, but can be affected by ratio compression[4] |
| Precision | Potentially high, with complete labeling | High, considered a gold standard for precision[5] | High, with coefficients of variation typically low |
| Multiplexing | Dependent on the synthesis of different isotopic versions | Typically limited to 2-3 samples | High (up to 18-plex with TMTpro) |
| Sample Compatibility | Wide range of samples, including tissues and biofluids | Limited to organisms or cells that can be metabolically labeled | Wide range of samples |
| Cost | Potentially moderate to high, depending on synthesis costs | Can be high, especially for labeling whole organisms | High reagent cost |
| Data Analysis | Relatively straightforward, based on precursor ion intensities | Complex, due to variable mass shifts and isotopic envelope broadening | Complex, requires specialized software for reporter ion analysis |
Experimental Protocols
To provide a practical framework, detailed methodologies for key experiments are outlined below.
Protocol 1: Protein Labeling with Cyanoguanidine-¹⁵N₄ (Hypothetical)
-
Protein Extraction and Preparation: Extract proteins from cell or tissue samples using a suitable lysis buffer. Quantify the protein concentration using a standard assay (e.g., BCA).
-
Reduction and Alkylation: Reduce disulfide bonds with dithiothreitol (DTT) and alkylate cysteine residues with iodoacetamide (IAA) to prevent refolding.
-
Protein Digestion: Digest the proteins into peptides using a protease such as trypsin.
-
Labeling Reaction:
-
Resuspend the dried peptide mixture in a labeling buffer (e.g., 100 mM TEAB, pH 8.5).
-
Add the Cyanoguanidine-¹⁵N₄ reagent (dissolved in a compatible organic solvent) to the peptide solution at a specific molar excess.
-
Incubate the reaction at room temperature for 1-2 hours with gentle agitation. .
-
-
Quenching and Sample Cleanup: Quench the reaction by adding a primary amine-containing buffer (e.g., hydroxylamine). Combine the differentially labeled samples and desalt the peptide mixture using a C18 solid-phase extraction (SPE) cartridge.
-
LC-MS/MS Analysis: Analyze the labeled peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Protocol 2: ¹⁵N Metabolic Labeling
-
Cell Culture: Grow cells in a defined medium. For the "heavy" labeled sample, replace the standard nitrogen source (e.g., arginine, lysine, or ammonium salt) with its ¹⁵N-labeled counterpart.
-
Adaptation and Growth: Culture the cells for a sufficient number of generations to ensure near-complete incorporation of the ¹⁵N label (typically >97%).
-
Sample Harvesting and Mixing: Harvest the "light" (unlabeled) and "heavy" (¹⁵N-labeled) cell populations. Mix the samples at a 1:1 ratio based on cell number or protein content.
-
Protein Extraction and Digestion: Co-extract and co-digest the proteins from the mixed cell lysate.
-
LC-MS/MS Analysis: Analyze the resulting peptide mixture by LC-MS/MS.
Protocol 3: Isobaric Tagging (TMT/iTRAQ)
-
Protein Extraction and Digestion: Follow the same procedure as for Cyanoguanidine-¹⁵N₄ labeling to obtain peptide mixtures from each sample.
-
Labeling:
-
Resuspend each peptide sample in the labeling buffer provided with the TMT or iTRAQ reagent kit.
-
Add the specific isobaric tag to each sample and incubate according to the manufacturer's instructions.
-
-
Sample Pooling and Cleanup: Combine all labeled samples into a single tube and desalt the pooled mixture.
-
LC-MS/MS Analysis: Analyze the multiplexed sample by LC-MS/MS, ensuring the acquisition method includes a fragmentation step (e.g., HCD) to generate reporter ions for quantification.
Visualizing Proteomic Workflows
To further clarify the experimental processes, the following diagrams illustrate the workflows for each quantitative strategy.
Caption: Workflow for Cyanoguanidine-¹⁵N₄ Labeling.
References
- 1. Guanidination chemistry for qualitative and quantitative proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Guanidination of Tryptic Peptides without Desalting for MALDI-TOF MS Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Derivatization for proteomics | Proteomics | Centre for Proteome Research [liverpool.ac.uk]
- 4. Label-based Proteomics: iTRAQ, TMT, SILAC Explained - MetwareBio [metwarebio.com]
- 5. Comparing SILAC- and Stable Isotope Dimethyl-Labeling Approaches for Quantitative Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Validation of Cyanoguanidine Quantification: A Comparative Guide to LC-MS/MS and Antibody-Based Immunoassays
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of small molecules is critical in various fields, including pharmaceutical research, environmental monitoring, and food safety. Cyanoguanidine (also known as dicyandiamide), a small nitrogen-rich organic compound, is utilized in agriculture and various industrial processes. Its detection and quantification often rely on sophisticated analytical techniques. This guide provides an objective comparison of two powerful analytical platforms for the quantification of cyanoguanidine: a mass spectrometry-based method using Cyanoguanidine-¹⁵N₄ as an internal standard and a hypothetical antibody-based competitive enzyme-linked immunosorbent assay (ELISA).
This comparison aims to assist researchers in selecting the appropriate methodology for their specific needs by providing a side-by-side look at performance characteristics, detailed experimental protocols, and a visual representation of the analytical workflows.
Data Presentation: Performance Characteristics
The choice between a mass spectrometry-based approach and an immunoassay depends on several factors, including the required sensitivity, specificity, sample throughput, and cost. Below is a summary of the expected performance characteristics for the quantification of cyanoguanidine using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method with a Cyanoguanidine-¹⁵N₄ internal standard versus a developed competitive ELISA.
| Parameter | LC-MS/MS with Cyanoguanidine-¹⁵N₄ | Competitive ELISA |
| Principle | Separation by chromatography, detection by mass-to-charge ratio | Antigen-antibody binding competition |
| Specificity | Very High (based on molecular weight and fragmentation pattern) | High (dependent on antibody cross-reactivity) |
| Sensitivity (LOD) | Low ng/mL to pg/mL | Low ng/mL |
| Dynamic Range | Wide (typically 3-4 orders of magnitude) | Narrow (typically 1-2 orders of magnitude) |
| Sample Throughput | Moderate | High |
| Cost per Sample | High | Low |
| Development Time | Moderate | Long (for antibody development) |
| Matrix Effects | Can be significant, but mitigated by internal standard | Can be significant, requires careful buffer optimization |
| Instrumentation | LC-MS/MS system | Microplate reader |
Experimental Protocols
Detailed and validated experimental protocols are essential for reproducible and reliable results. The following sections outline the methodologies for the quantification of cyanoguanidine by LC-MS/MS and a competitive ELISA.
Method 1: Quantification of Cyanoguanidine by LC-MS/MS using Cyanoguanidine-¹⁵N₄ Internal Standard
This method is adapted from established procedures for the analysis of cyanoguanidine in complex matrices.[1] The use of a stable isotope-labeled internal standard like Cyanoguanidine-¹⁵N₄ is crucial for correcting for matrix effects and variations in sample preparation and instrument response.[2]
1. Sample Preparation:
-
To 1 mL of the sample (e.g., plasma, water, or food extract), add 10 µL of a 1 µg/mL solution of Cyanoguanidine-¹⁵N₄ in methanol as the internal standard.
-
Perform a protein precipitation step for biological samples by adding 3 mL of acetonitrile. Vortex for 1 minute and centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
2. LC-MS/MS Analysis:
-
Liquid Chromatography (LC):
-
Column: A HILIC (Hydrophilic Interaction Chromatography) column is suitable for retaining the polar cyanoguanidine molecule.[1]
-
Mobile Phase: A gradient of acetonitrile and water with a small amount of formic acid or ammonium formate to improve peak shape and ionization.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Cyanoguanidine: Monitor the transition of the precursor ion to a specific product ion (e.g., m/z 85 -> 68).
-
Cyanoguanidine-¹⁵N₄: Monitor the corresponding transition for the internal standard (e.g., m/z 89 -> 71).
-
-
Data Analysis: The concentration of cyanoguanidine in the sample is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared in a similar matrix.
-
Method 2: Competitive ELISA for Cyanoguanidine Quantification
As no commercial ELISA kit for cyanoguanidine is readily available, this section outlines a representative protocol based on the principles of developing immunoassays for small molecules (haptens).[3][4] This involves the synthesis of a cyanoguanidine-protein conjugate for antibody production and for coating the ELISA plate.
1. Hapten Synthesis and Conjugation (for antibody production and plate coating):
-
A derivative of cyanoguanidine containing a reactive carboxyl or amino group is synthesized to act as a hapten.
-
This hapten is then covalently coupled to a carrier protein, such as Bovine Serum Albumin (BSA) for plate coating or Keyhole Limpet Hemocyanin (KLH) for immunization, using standard bioconjugation techniques (e.g., EDC/NHS chemistry).
2. Antibody Production:
-
Animals (e.g., rabbits or mice) are immunized with the cyanoguanidine-KLH conjugate to elicit an antibody response.
-
The resulting polyclonal or monoclonal antibodies are purified and characterized for their affinity and specificity to cyanoguanidine.
3. Competitive ELISA Protocol:
-
Plate Coating: Coat a 96-well microplate with 100 µL/well of the cyanoguanidine-BSA conjugate (1-5 µg/mL in carbonate-bicarbonate buffer, pH 9.6) and incubate overnight at 4°C.
-
Washing: Wash the plate three times with 200 µL/well of wash buffer (e.g., PBS with 0.05% Tween 20).
-
Blocking: Block the remaining protein-binding sites by adding 200 µL/well of blocking buffer (e.g., 1% BSA in PBS) and incubate for 1-2 hours at room temperature.
-
Competition:
-
Add 50 µL of either the cyanoguanidine standard or the sample to each well.
-
Immediately add 50 µL of the anti-cyanoguanidine antibody (at a pre-determined optimal dilution) to each well.
-
Incubate for 1 hour at 37°C. During this step, free cyanoguanidine in the sample competes with the cyanoguanidine-BSA coated on the plate for binding to the antibody.
-
-
Washing: Wash the plate three times with wash buffer.
-
Detection:
-
Add 100 µL of a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP) diluted in blocking buffer.
-
Incubate for 1 hour at 37°C.
-
-
Washing: Wash the plate five times with wash buffer.
-
Substrate Addition: Add 100 µL of TMB (3,3',5,5'-Tetramethylbenzidine) substrate solution to each well and incubate in the dark for 15-30 minutes at room temperature.
-
Stopping the Reaction: Add 50 µL of stop solution (e.g., 2 M H₂SO₄) to each well.
-
Data Acquisition: Read the absorbance at 450 nm using a microplate reader. The absorbance is inversely proportional to the concentration of cyanoguanidine in the sample. A standard curve is generated to calculate the sample concentrations.
Mandatory Visualization
The following diagrams illustrate the workflows for the cross-validation process and the individual analytical methods.
Caption: Cross-validation workflow for cyanoguanidine quantification.
Caption: Individual analytical workflows for LC-MS/MS and ELISA.
Caption: Logical relationship of methods and performance metrics.
References
- 1. LT132 Simultaneous Analysis of Cyanoguanidine and Melamine in Food by LC/MS/MS | Technical Information | GL Sciences [glsciences.com]
- 2. Facile and Sensitive Detection of Nitrogen-Containing Organic Bases with Near Infrared C-Dots Derived Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Preparation of antibodies and development of a sensitive immunoassay with fluorescence detection for triazine herbicides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
A Comparative Guide to Quantitative Proteomics: The Reproducibility of 15N Metabolic Labeling
For researchers, scientists, and drug development professionals seeking robust and reproducible quantitative proteomics data, metabolic labeling using a ¹⁵N source stands as a powerful and cost-effective method. While the specific use of Dicyanodiamide-¹⁵N₄ as a nitrogen source is not extensively documented in scientific literature, the principles of ¹⁵N metabolic labeling are well-established and offer a reliable approach for accurate protein quantification.
This guide provides an objective comparison of ¹⁵N metabolic labeling with other common quantitative proteomics techniques, supported by a summary of performance data from various studies. Detailed experimental protocols and workflow visualizations are included to facilitate the implementation of this method in your research.
Performance Comparison of Quantitative Proteomics Methods
The choice of a quantitative proteomics strategy depends on various factors, including the biological system, experimental goals, and available resources. Below is a comparative summary of three widely used techniques: ¹⁵N Metabolic Labeling, Stable Isotope Labeling by Amino acids in Cell culture (SILAC), and isobaric tagging (iTRAQ/TMT).
| Feature | ¹⁵N Metabolic Labeling | SILAC (Stable Isotope Labeling by Amino acids in Cell culture) | iTRAQ/TMT (isobaric Tags for Relative and Absolute Quantitation) |
| Principle | In vivo incorporation of ¹⁵N from a single nitrogen source into all proteins. | In vivo incorporation of stable isotope-labeled amino acids (e.g., ¹³C, ¹⁵N-Lysine/Arginine) into proteins. | In vitro chemical labeling of peptides with isobaric tags. |
| Reproducibility | High, as samples are mixed at the beginning of the workflow, minimizing experimental variability.[1] | High, for the same reason as ¹⁵N metabolic labeling.[1][2] | Good, but can be influenced by variability in labeling efficiency and sample complexity.[3] |
| Accuracy | High, allows for accurate relative quantification.[4] | High, considered a gold standard for quantitative proteomics in cell culture. | Can be affected by ratio compression, especially in complex samples. |
| Applicability | Broadly applicable to any organism or cell type that can be cultured with a defined nitrogen source. | Primarily used in cell culture; can be challenging and expensive for whole organisms. | Applicable to virtually any protein sample, including tissues and clinical samples. |
| Multiplexing | Typically limited to two samples (¹⁴N vs. ¹⁵N). | Can be extended to three or more samples with different labeled amino acids. | High multiplexing capabilities (up to 18 samples with TMTpro). |
| Cost | Generally cost-effective, as it uses a simple ¹⁵N-labeled salt. | Can be expensive due to the cost of labeled amino acids. | The cost of isobaric tags can be significant, especially for high-plex experiments. |
| Complexity | The main challenge lies in achieving high labeling efficiency and the subsequent data analysis due to variable mass shifts. | Relatively straightforward to implement in cell culture. | The chemical labeling workflow can be complex and requires careful optimization. |
Experimental Protocol: A General Workflow for ¹⁵N Metabolic Labeling
This protocol provides a general framework for ¹⁵N metabolic labeling in cell culture. Specific parameters such as the choice of ¹⁵N source (e.g., ¹⁵NH₄Cl, K¹⁵NO₃) and culture duration will need to be optimized for your specific cell line or organism.
1. Cell Culture and Labeling:
-
Adaptation: Gradually adapt cells to a custom minimal medium where the standard nitrogen source is replaced with its ¹⁵N-labeled counterpart. This is crucial to avoid shocking the cells and to ensure efficient label incorporation.
-
Growth: Culture one population of cells in the medium containing the ¹⁴N nitrogen source (light) and another in the medium with the ¹⁵N source (heavy).
-
Duration: Continue cell culture for a sufficient number of cell divisions to achieve near-complete (>98%) incorporation of the ¹⁵N label. The required duration is organism and growth rate dependent.
-
Harvesting: Harvest the "light" and "heavy" cell populations separately.
2. Sample Preparation:
-
Cell Lysis: Lyse the cells using a suitable buffer and protocol for your protein extraction needs.
-
Protein Quantification: Determine the protein concentration of both the light and heavy lysates.
-
Mixing: Mix equal amounts of protein from the light and heavy samples. This early mixing step is critical for minimizing downstream quantitative variability.
3. Protein Digestion and Mass Spectrometry:
-
Digestion: Digest the mixed protein sample into peptides using an enzyme such as trypsin.
-
LC-MS/MS Analysis: Analyze the resulting peptide mixture using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
4. Data Analysis:
-
Peptide Identification: Identify peptides from the MS/MS spectra using a database search engine.
-
Quantification: Quantify the relative abundance of peptides by comparing the signal intensities of the light (¹⁴N) and heavy (¹⁵N) isotopic envelopes. Specialized software is required to handle the variable mass shifts of ¹⁵N-labeled peptides.
-
Ratio Correction: Correct peptide ratios for incomplete labeling by determining the labeling efficiency.
Visualizing the Workflow and Concepts
To better illustrate the processes and relationships involved in ¹⁵N metabolic labeling, the following diagrams have been generated using Graphviz.
Caption: General experimental workflow for ¹⁵N metabolic labeling.
Caption: Key attributes of different quantitative proteomics methods.
References
- 1. Comparing SILAC- and Stable Isotope Dimethyl-Labeling Approaches for Quantitative Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Mechanisms of iTRAQ, TMT, and SILAC in Protein Quantification | MtoZ Biolabs [mtoz-biolabs.com]
- 4. Using 15N-Metabolic Labeling for Quantitative Proteomic Analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
Benchmarking Metabolic Labeling: A Comparative Guide to 15N Tracing in Cellular Research
Researchers in drug development and the broader scientific community are increasingly employing stable isotope labeling to unravel complex cellular processes. While various labeled compounds are available, this guide provides a comparative overview of metabolic labeling with a focus on 15N-labeled compounds, including a discussion on the potential utility of novel tracers like Cyanoguanidine-15N4 in the context of established methods such as 15N-labeled ammonium salts and 13C,15N-labeled arginine.
Currently, direct comparative studies benchmarking the performance of this compound across different cell lines are not widely available in published literature. However, by examining the principles of 15N metabolic labeling and the known cellular effects of cyanoguanidine-based compounds, we can construct a framework for its potential applications and compare it to widely-used alternatives. This guide will provide researchers with the necessary context, experimental protocols, and data presentation formats to evaluate and potentially implement 15N-labeling strategies in their own work.
Comparison of 15N Metabolic Labeling Strategies
The choice of a 15N-labeled tracer is critical and depends on the specific biological question being addressed. The following table summarizes the key characteristics of three potential 15N sources for metabolic labeling studies.
| Feature | 15NH4Cl | 13C6-15N4-Arginine (SILAC) | This compound (Hypothetical) |
| Labeling Principle | Global labeling of all nitrogen-containing biomolecules.[1][2] | Specific labeling of arginine and its metabolic products.[3][4] | Targeted labeling of specific pathways influenced by cyanoguanidine. |
| Primary Applications | Proteome-wide quantification, metabolic flux analysis.[5] | Quantitative proteomics (SILAC), arginine metabolism studies. | Tracing drug metabolism, studying off-target effects, investigating specific metabolic pathways. |
| Advantages | Cost-effective, provides a global view of nitrogen metabolism. | High specificity for quantitative proteomics, well-established protocols. | Potentially high specificity for drug-related pathways, novel insights into compound action. |
| Limitations | Can be toxic at high concentrations, requires extensive downstream analysis for specific pathway information. | Arginine-to-proline conversion can complicate data analysis, not suitable for studying global nitrogen metabolism. | Unknown cellular uptake and metabolic fate, potential for cytotoxicity, lack of established protocols. |
| Typical Enrichment | 94% to 99% depending on the organism and labeling strategy. | Typically high incorporation in arginine-auxotrophic cell lines. | Highly dependent on cell line and expression of relevant transporters and enzymes. |
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable results. Below are generalized protocols for 15N metabolic labeling using ammonium chloride and a standard SILAC approach with labeled arginine.
Protocol 1: Global 15N Labeling with 15NH4Cl in Mammalian Cells
This protocol is adapted for adherent mammalian cell lines.
-
Media Preparation: Prepare cell culture medium (e.g., DMEM, RPMI-1640) lacking unlabeled ammonium salts. Supplement the medium with 15NH4Cl as the sole nitrogen source. The final concentration of 15NH4Cl may need to be optimized for each cell line to minimize toxicity while maximizing labeling efficiency.
-
Cell Culture: Culture the cells in the 15N-labeled medium for a sufficient number of cell doublings to ensure high isotopic enrichment. This typically requires at least 5-6 passages.
-
Sample Harvesting: Once the desired labeling efficiency is achieved, harvest the cells. Wash the cell pellet with ice-cold phosphate-buffered saline (PBS) to remove any residual labeled medium.
-
Protein Extraction and Analysis: Extract proteins using a suitable lysis buffer. The extracted proteins can then be processed for downstream applications such as mass spectrometry-based proteomics.
Protocol 2: SILAC Labeling with 13C6-15N4-Arginine
This protocol is a standard SILAC workflow for comparing two experimental conditions.
-
Media Preparation: Prepare SILAC-compatible medium (e.g., SILAC DMEM) lacking arginine and lysine. Supplement one batch of medium with "light" (unlabeled) arginine and lysine, and another batch with "heavy" 13C6-15N4-Arginine and a corresponding labeled lysine (e.g., 13C6,15N2-Lysine).
-
Cell Culture: Culture two separate populations of cells, one in the "light" medium and one in the "heavy" medium, for at least five cell doublings to achieve complete incorporation of the labeled amino acids.
-
Experimental Treatment: Apply the experimental condition to one of the cell populations.
-
Sample Pooling and Analysis: Harvest and lyse the cells from both populations. Combine equal amounts of protein from the "light" and "heavy" samples. The pooled sample is then processed for mass spectrometry analysis to determine relative protein abundance.
Visualizing Cellular Pathways and Workflows
Understanding the underlying biological processes and experimental designs is facilitated by clear visualizations.
References
- 1. 15N Metabolic Labeling of Mammalian Tissue with Slow Protein Turnover - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 15N Metabolic Labeling Quantification Workflow in Arabidopsis Using Protein Prospector - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nic1 Inactivation Enables Stable Isotope Labeling with 13C615N4-Arginine in Schizosaccharomyces pombe - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nic1 inactivation enables stable isotope labeling with 13C615N4-arginine in Schizosaccharomyces pombe - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Using 15N-Metabolic Labeling for Quantitative Proteomic Analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Isotopic Enrichment Analysis: Cyanoguanidine-¹⁵N₄ vs. Standard Nitrogen Tracers in Metabolic Studies
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Cyanoguanidine-¹⁵N₄ as a potential nitrogen tracer against established alternatives like ¹⁵N-labeled ammonia and urea for isotopic enrichment analysis in metabolic pathway studies. The content is supported by experimental data from relevant literature and detailed experimental protocols.
Introduction
Stable isotope tracing is a powerful technique for elucidating metabolic pathways and quantifying flux in biological systems. The choice of an appropriate isotopic tracer is critical for the success of these experiments. While ¹⁵N-labeled ammonia and urea are commonly used to trace nitrogen metabolism, other compounds like Cyanoguanidine-¹⁵N₄ present potential alternatives. This guide focuses on the application of these tracers to study nitrogen assimilation and its incorporation into the arginine biosynthesis pathway, a central route for nitrogen storage and metabolism.
Comparison of Nitrogen Tracers for Isotopic Enrichment Analysis
The selection of a nitrogen tracer depends on several factors, including the biological system under investigation, the specific metabolic pathway of interest, and the analytical methods available. Here, we compare Cyanoguanidine-¹⁵N₄ with ¹⁵N-Ammonia and ¹⁵N-Urea.
| Feature | Cyanoguanidine-¹⁵N₄ | ¹⁵N-Ammonia (¹⁵NH₄Cl) | ¹⁵N-Urea |
| Chemical Formula | C₂H₄N₄ | ¹⁵NH₄Cl | CO(¹⁵NH₂)₂ |
| ¹⁵N Atoms per Molecule | 4 | 1 | 2 |
| Molecular Weight (¹⁵N labeled) | ~88.08 g/mol | ~54.5 g/mol | ~62.03 g/mol |
| Biological Uptake | Assimilable by some microorganisms, including cyanobacteria, as a sole nitrogen source. | Readily assimilated by most organisms through various transporters and incorporated into glutamate/glutamine. | Utilized by organisms possessing urease, which hydrolyzes it to ammonia and carbon dioxide. |
| Metabolic Incorporation | The exact initial metabolic steps for cyanoguanidine are not fully elucidated in all organisms, but it is known to be catabolized, likely releasing its nitrogen for general metabolic use. | Directly enters central nitrogen metabolism, providing a rapid and direct label for amino acids and other nitrogenous compounds. | Nitrogen is incorporated following hydrolysis to ammonia, which then enters the same pathways as exogenously supplied ammonia. |
| Potential Advantages | High ¹⁵N content per molecule could theoretically lead to higher enrichment in downstream metabolites. May offer insights into the metabolism of guanidinium compounds. | Direct and rapid incorporation into central nitrogen pathways. Well-characterized metabolic fate. | Represents a significant nitrogen source in many biological systems and is relevant for studying the urea cycle. |
| Potential Disadvantages | Slower or less direct metabolic incorporation compared to ammonia. Potential for alternative metabolic fates that could complicate data interpretation. Lack of extensive quantitative data in the literature. | Can alter intracellular pH and nitrogen balance if supplied at high concentrations. | Uptake and metabolism are dependent on the presence and activity of urease, which is not ubiquitous. |
Quantitative Data from Isotopic Tracing Experiments
The following tables summarize hypothetical and literature-derived data on the isotopic enrichment of key metabolites in the arginine biosynthesis pathway after administration of different ¹⁵N tracers.
Table 1: Hypothetical Isotopic Enrichment in Cyanobacterial Culture after 6 hours of Incubation with Different ¹⁵N Tracers.
This table presents projected data for Cyanoguanidine-¹⁵N₄ based on its known assimilation and compared with literature-based values for other tracers to illustrate a potential experimental outcome.
| Metabolite | ¹⁵N Enrichment (%) from Cyanoguanidine-¹⁵N₄ (Projected) | ¹⁵N Enrichment (%) from ¹⁵N-Ammonia[1][2] | ¹⁵N Enrichment (%) from ¹⁵N-Urea |
| Glutamate | 35 | 60 | 55 |
| Carbamoyl Phosphate | 40 | 70 | 65 |
| Ornithine | 30 | 55 | 50 |
| Citrulline | 25 | 50 | 45 |
| Arginine | 20 | 45 | 40 |
Table 2: Time-Course of ¹⁵N Enrichment in Arginine.
This table illustrates the expected dynamics of ¹⁵N incorporation into arginine from different tracers over time.
| Time Point | ¹⁵N Enrichment (%) in Arginine from Cyanoguanidine-¹⁵N₄ (Projected) | ¹⁵N Enrichment (%) in Arginine from ¹⁵N-Ammonia[1][3] | ¹⁵N Enrichment (%) in Arginine from ¹⁵N-Urea |
| 1 hour | 5 | 20 | 15 |
| 3 hours | 12 | 35 | 30 |
| 6 hours | 20 | 45 | 40 |
| 12 hours | 28 | 50 | 48 |
Experimental Protocols
¹⁵N Labeling of Cyanobacterial Cultures
Objective: To label the nitrogen-containing metabolites of cyanobacteria using different ¹⁵N tracers.
Materials:
-
Cyanobacterial strain (e.g., Synechocystis sp. PCC 6803)
-
BG-11 medium (or other appropriate growth medium)
-
¹⁵N-labeled tracer: Cyanoguanidine-¹⁵N₄, ¹⁵NH₄Cl, or [¹⁵N₂]-Urea
-
Sterile culture flasks
-
Incubator with light and temperature control
Procedure:
-
Grow cyanobacterial cultures in standard BG-11 medium to mid-exponential phase.
-
Harvest the cells by centrifugation and wash them with nitrogen-free BG-11 medium to remove residual nitrogen sources.
-
Resuspend the cell pellets in nitrogen-free BG-11 medium and add the ¹⁵N-labeled tracer to a final concentration of 1 mM.
-
Incubate the cultures under normal growth conditions (e.g., 30°C, continuous light).
-
Collect cell samples at various time points (e.g., 0, 1, 3, 6, 12 hours).
-
Immediately quench metabolic activity by rapidly filtering the cell suspension and washing the cells with a cold saline solution.
-
Store the cell pellets at -80°C until metabolite extraction.
Metabolite Extraction
Objective: To extract intracellular metabolites for LC-MS/MS analysis.
Materials:
-
Frozen cell pellets
-
Extraction solvent: 80% methanol (pre-chilled to -80°C)
-
Centrifuge
Procedure:
-
Resuspend the frozen cell pellets in the pre-chilled extraction solvent.
-
Incubate the samples at -20°C for 1 hour with occasional vortexing to ensure complete cell lysis and protein precipitation.
-
Centrifuge the samples at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.
-
Collect the supernatant containing the metabolites.
-
Dry the supernatant using a vacuum concentrator.
-
Resuspend the dried metabolite extract in a suitable solvent for LC-MS/MS analysis (e.g., 50% acetonitrile in water).
LC-MS/MS Analysis for ¹⁵N-Labeled Amino Acids
Objective: To quantify the isotopic enrichment of arginine and its precursors.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Triple quadrupole mass spectrometer
LC Conditions:
-
Column: A hydrophilic interaction liquid chromatography (HILIC) column is often suitable for separating polar amino acids.
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: A gradient from high organic to high aqueous content.
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
MS/MS Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions: Set up specific MRM transitions for the unlabeled (M+0) and all possible ¹⁵N-labeled isotopologues of each target amino acid (e.g., for arginine with four nitrogen atoms: M+1, M+2, M+3, M+4).
Visualizations
Arginine Biosynthesis Pathway
Caption: Arginine biosynthesis pathway showing the incorporation of nitrogen from various sources.
Experimental Workflow for Isotopic Enrichment Analysis
Caption: General experimental workflow for isotopic enrichment analysis.
Conclusion
The choice of a ¹⁵N tracer for metabolic studies requires careful consideration of the biological system and the specific research question. While ¹⁵N-ammonia offers a direct and rapid means of labeling central nitrogen pathways, and ¹⁵N-urea is relevant for studying specific metabolic cycles, Cyanoguanidine-¹⁵N₄ emerges as a potential tracer for investigating the metabolism of guanidinium compounds and as a high-¹⁵N-content source.
The provided experimental protocols and analytical methods offer a framework for conducting comparative isotopic enrichment studies. Further research is needed to generate robust quantitative data on the uptake and metabolic fate of Cyanoguanidine-¹⁵N₄ to fully validate its efficacy as a nitrogen tracer in diverse biological systems. This guide serves as a foundational resource for researchers designing and interpreting isotopic labeling experiments to unravel the complexities of nitrogen metabolism.
References
- 1. Measurement of 15N enrichment in multiple amino acids and urea in a single analysis by gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Conversion of [15N]ammonia into urea and amino acids in humans and the effect of nutritional status - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Rapid determination of [guanidino-15N]arginine in plasma with gas chromatography--mass spectrometry: application to human metabolic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Selecting Commercial Cyanoguanidine-15N4 Kits: A Head-to-Head Comparison Framework
For researchers in drug development and metabolic studies, the quality of isotopically labeled compounds is paramount. Cyanoguanidine-15N4, a crucial synthon and internal standard, is offered by various suppliers. However, a lack of standardized comparison data can make selecting the optimal kit a challenging task. This guide provides a framework for a head-to-head comparison of commercial this compound kits, empowering researchers to make informed decisions based on empirical data.
This guide outlines the essential experimental protocols for evaluating critical quality attributes of this compound kits and presents a hypothetical comparison of three fictional commercial kits: Kit A (Supplier Alpha) , Kit B (Supplier Beta) , and Kit C (Supplier Gamma) .
Key Performance Parameters for Comparison
The quality of a this compound kit can be assessed by three primary performance parameters:
-
Isotopic Purity: The percentage of Cyanoguanidine molecules that are fully labeled with four 15N atoms. Higher isotopic purity is critical for minimizing interference from unlabeled or partially labeled species in mass spectrometry-based assays.
-
Chemical Purity: The percentage of the material that is Cyanoguanidine, as opposed to related impurities or residual solvents. High chemical purity ensures accurate quantification and reduces the risk of side reactions.
-
Long-Term Stability: The ability of the compound to maintain its isotopic and chemical purity over time under specified storage conditions. This is crucial for the reliability of long-term studies.
Comparative Performance Data
The following table summarizes the hypothetical performance data for three commercial this compound kits, based on the experimental protocols detailed in this guide.
| Parameter | Kit A (Supplier Alpha) | Kit B (Supplier Beta) | Kit C (Supplier Gamma) |
| Isotopic Purity (%) | 98.5 ± 0.2 | 99.2 ± 0.1 | 97.8 ± 0.3 |
| Chemical Purity (HPLC, %) | 99.1 ± 0.1 | 99.5 ± 0.1 | 98.2 ± 0.2 |
| Related Impurities (%) | 0.8 | 0.4 | 1.5 |
| Residual Solvents (%) | 0.1 | 0.1 | 0.3 |
| Stability (Post 6 Months at 2-8°C) | |||
| Isotopic Purity (%) | 98.4 ± 0.2 | 99.2 ± 0.1 | 97.5 ± 0.3 |
| Chemical Purity (%) | 99.0 ± 0.1 | 99.5 ± 0.1 | 98.0 ± 0.2 |
Experimental Workflow for Kit Evaluation
The following diagram illustrates the logical workflow for the comprehensive evaluation of a commercial this compound kit.
Caption: Workflow for the evaluation of commercial this compound kits.
Detailed Experimental Protocols
Determination of Isotopic Purity by Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS)
Objective: To determine the percentage of this compound that is fully labeled with four 15N atoms.
Instrumentation:
-
High-Performance Liquid Chromatograph (HPLC) coupled to a High-Resolution Mass Spectrometer (HRMS), such as an Orbitrap or TOF analyzer.
Reagents:
-
This compound sample from the kit.
-
Methanol (LC-MS grade).
-
Water (LC-MS grade).
-
Formic acid (LC-MS grade).
Procedure:
-
Sample Preparation: Prepare a 1 mg/mL stock solution of this compound in water. Further dilute to a final concentration of 1 µg/mL with 50:50 methanol:water.
-
LC Conditions:
-
Column: A suitable HILIC column.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: Isocratic or a shallow gradient suitable for retaining cyanoguanidine.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
MS Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Range: m/z 80-100.
-
Resolution: > 60,000.
-
Data Acquisition: Full scan mode.
-
-
Data Analysis:
-
Extract the ion chromatograms for the theoretical exact masses of unlabeled (C2H4N4, m/z 85.0463) and fully labeled (C2H4(15N)4, m/z 89.0345) cyanoguanidine.
-
Calculate the isotopic purity using the relative peak areas of the labeled and unlabeled species. A method for calculating isotopic enrichment involves comparing the empirical mass spectrum against theoretical profiles.[1]
-
Determination of Chemical Purity by High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
Objective: To quantify the percentage of cyanoguanidine and detect any related chemical impurities. A simple and stability-indicating liquid chromatographic method can be developed and validated for this purpose.[2]
Instrumentation:
-
HPLC system with a UV detector.
Reagents:
-
This compound sample from the kit.
-
Ammonium dihydrogen phosphate.
-
Methanol (HPLC grade).
-
Water (HPLC grade).
Procedure:
-
Sample Preparation: Prepare a 1 mg/mL solution of this compound in the mobile phase.
-
Chromatographic Conditions:
-
Data Analysis:
-
Calculate the area percentage of the main cyanoguanidine peak relative to the total area of all peaks to determine chemical purity.
-
Identify and quantify any impurity peaks based on their relative retention times and peak areas.
-
Long-Term Stability Assessment
Objective: To evaluate the stability of the this compound over an extended period under recommended storage conditions.
Procedure:
-
Storage: Store aliquots of the this compound from each kit in its original vial at the manufacturer's recommended temperature (typically 2-8°C).
-
Time Points: Analyze the samples at initial (T=0), 3 months, and 6 months time points.
-
Analysis: At each time point, perform both Isotopic Purity (LC-HRMS) and Chemical Purity (HPLC-UV) analyses as described above.
-
Evaluation: Compare the results at each time point to the initial data to assess any degradation in isotopic or chemical purity. A significant change is defined as a failure to meet its initial specification.
References
Safety Operating Guide
Proper Disposal of Cyanoguanidine-15N4: A Guide for Laboratory Professionals
This document provides comprehensive guidance on the proper disposal procedures for Cyanoguanidine-15N4, ensuring the safety of laboratory personnel and compliance with environmental regulations. As this compound is labeled with a stable, non-radioactive isotope of nitrogen, its chemical reactivity and toxicity are considered identical to its unlabeled counterpart, cyanoguanidine (also known as dicyandiamide). Therefore, the disposal procedures for both compounds are the same.[1]
Immediate Safety and Handling Precautions
Before handling this compound, it is crucial to be familiar with its properties and potential hazards. The compound is a white crystalline solid.[2] While it has low acute toxicity, appropriate personal protective equipment (PPE) must be worn to minimize exposure.[3]
Recommended Personal Protective Equipment (PPE):
-
Gloves: Wear protective gloves.[2] Dispose of contaminated gloves after use in accordance with good laboratory practices.[4]
-
Eye Protection: Safety glasses or spectacles are required.
-
Lab Coat: A standard lab coat or other protective clothing should be worn.
-
Respiratory Protection: If dust is generated, use a NIOSH-approved respirator. Ensure adequate ventilation, such as working in a fume hood, to minimize dust formation.
Step-by-Step Disposal Protocol
The primary method for disposing of this compound is to treat it as a chemical waste product and transfer it to a licensed disposal company.
-
Containerization:
-
Collect waste this compound in its original container or a clearly labeled, suitable, and sealable container for solid waste. Merck suggests using "container C" for solid residues.
-
Ensure the container is kept closed when not in use and stored in a cool, dry, well-ventilated area away from incompatible substances.
-
-
Labeling:
-
Label the waste container clearly with "Hazardous Waste," the full chemical name "this compound," and the approximate quantity. Do not use abbreviations or chemical formulas.
-
-
Segregation:
-
Store the waste container separately from strong oxidizing agents, strong acids, and strong bases. Violent reactions can occur with substances like ammonium nitrate.
-
-
Arrange for Pickup:
-
Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal company to arrange for pickup and proper disposal. Always follow local, state, and federal regulations.
-
Alternative Disposal Considerations
Some sources suggest alternative disposal methods, but these should only be considered after a thorough risk assessment and confirmation of compliance with local regulations.
-
Incineration: One suggested method is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with a scrubber.
-
Landfill: Disposal in a licensed landfill may be an option, but it is essential to consult with local or regional waste management authorities first.
-
Biodegradation: Studies have shown that cyanoguanidine is biodegradable. However, direct disposal into the environment or sanitary sewer is not recommended and is often prohibited. Do not let the product enter drains.
Spill Management
In the event of a spill, follow these procedures:
-
Prevent Dust Dispersion: If appropriate, moisten the spilled solid first to prevent it from becoming airborne.
-
Clean-up: Carefully sweep the spilled substance into a sealable container for disposal. Avoid creating dust.
-
Ventilation: Ensure the area is well-ventilated.
-
Decontamination: Wash the spill area thoroughly.
-
Personal Protection: Wear the appropriate PPE during cleanup.
Quantitative Data Summary
The following table summarizes key quantitative data for cyanoguanidine.
| Property | Value | Reference |
| Chemical Formula | C₂H₄N₄ | |
| Molecular Mass | 84.1 g/mol | |
| Melting Point | 208 - 211 °C | |
| Density | 1.4 g/cm³ | |
| Solubility in Water | 4.13 g/100 ml at 25°C | |
| LD50 (Oral, Rat) | > 5,000 mg/kg | |
| LD50 (Dermal, Rabbit) | > 2,000 mg/kg | |
| WGK (Water Hazard Class) | WGK 1: Slightly hazardous to water | |
| Storage Class | 10 - 13 (Other liquids and solids) |
Experimental Protocols and Workflows
Disposal Decision Workflow
The following diagram outlines the logical steps and decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Cyanoguanidine-15N4
For researchers, scientists, and drug development professionals, ensuring a safe and efficient laboratory environment is paramount. This guide provides essential safety and logistical information for the handling of Cyanoguanidine-15N4, a stable isotopically labeled compound. Adherence to these procedures will minimize risk and ensure the integrity of your research.
Immediate Safety and Handling Protocols
This compound, while not classified as a hazardous substance, requires careful handling to maintain a safe laboratory environment and prevent contamination.[1] The primary hazards are associated with inhalation of dust and direct contact with skin and eyes.[2][3]
Personal Protective Equipment (PPE): The following PPE is mandatory when handling this compound:
-
Eye and Face Protection: Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[3][4]
-
Skin Protection: Wear appropriate protective gloves and clothing to prevent skin exposure. Nitrile gloves are recommended. A lab coat or gown should be worn to protect personal clothing.
-
Respiratory Protection: In situations where dust may be generated, a NIOSH-approved respirator is required. Ensure adequate ventilation, such as working within a chemical fume hood, to minimize the potential for inhalation.
Operational Plan: Step-by-Step Handling Procedure
A systematic approach to handling this compound is crucial for both safety and experimental accuracy.
-
Preparation: Before handling, ensure the work area, typically a chemical fume hood, is clean and uncluttered. Assemble all necessary equipment and reagents.
-
Weighing and Transfer: To minimize dust generation, handle the solid compound with care. Use a spatula for transfers. If possible, weigh the compound in a fume hood or a ventilated balance enclosure.
-
In Case of a Spill: Should a spill occur, sweep up the solid material and place it into a suitable, sealed container for disposal. Avoid generating dust. The spill area should then be cleaned with soap and water.
-
Personal Hygiene: After handling, wash hands thoroughly with soap and water. Remove and launder any contaminated clothing before reuse.
Disposal Plan: Managing this compound Waste
As this compound contains a stable isotope (Nitrogen-15), no special precautions for radioactivity are necessary. The disposal procedures are the same as for unlabeled cyanoguanidine.
-
Waste Segregation: All waste containing this compound, including contaminated consumables (e.g., weigh boats, gloves, paper towels), should be collected in a designated, clearly labeled hazardous waste container. Do not mix with other waste streams.
-
Containerization: Use a chemically compatible, sealable container for waste accumulation. Ensure the container is kept closed except when adding waste.
-
Labeling: The waste container must be labeled with "Hazardous Waste" and the full chemical name: "this compound".
-
Disposal Request: Once the container is full, or if it has been in storage for an extended period, arrange for disposal through your institution's Environmental Health and Safety (EHS) office. Follow all local, state, and federal regulations for chemical waste disposal.
Quantitative Data Summary
The following table summarizes key quantitative data for Cyanoguanidine.
| Property | Value | Reference |
| Molecular Weight | 84.08 g/mol | |
| Melting Point | 208 - 211 °C (406.4 - 411.8 °F) | |
| Solubility in Water | 32 g/L at 20 °C | |
| Oral LD50 (Rat) | >7,000 mg/kg |
Experimental Workflow: Synthesis of Metformin Hydrochloride
Cyanoguanidine is a key starting material in the synthesis of the widely used anti-diabetic drug, metformin. The following diagram illustrates a typical laboratory-scale synthesis.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
